Product packaging for 2-Chloro-6-fluoroquinoline-3-carbaldehyde(Cat. No.:CAS No. 749920-54-5)

2-Chloro-6-fluoroquinoline-3-carbaldehyde

Cat. No.: B1607959
CAS No.: 749920-54-5
M. Wt: 209.6 g/mol
InChI Key: AWXUFNXARKHKDY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H5ClFNO and its molecular weight is 209.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClFNO B1607959 2-Chloro-6-fluoroquinoline-3-carbaldehyde CAS No. 749920-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUFNXARKHKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366634
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-54-5
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluoroquinoline-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-6-fluoroquinoline-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a substituted quinoline derivative that serves as a highly versatile intermediate in organic synthesis. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific arrangement of functional groups in this molecule—a reactive aldehyde at the 3-position, a displaceable chlorine atom at the 2-position, and a fluorine atom at the 6-position—provides multiple handles for synthetic modification, making it an invaluable synthon for creating diverse molecular libraries aimed at drug discovery.[1][3]

This document serves as a comprehensive technical resource, detailing the compound's fundamental properties, synthesis protocols, characteristic reactivity, and essential safety protocols.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carbaldehyde group influences the electron density of the quinoline ring system, dictating the regioselectivity of its subsequent reactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₅ClFNO[4]
Molecular Weight 209.60 g/mol [4]
CAS Number 749920-54-5[4]
Appearance Solid
InChI Key AWXUFNXARKHKDY-UHFFFAOYSA-N[4]
SMILES C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl[4]

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This powerful formylation reaction is a cornerstone of heterocyclic synthesis.

Expert Insight: The choice of the Vilsmeier-Haack reaction is strategic. It allows for the simultaneous formation of the quinoline ring and the introduction of the aldehyde group in a one-pot procedure, starting from readily available acetanilides. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, an iminium salt formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), acts as the electrophile.[5][7]

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established procedures.[5][6]

  • Reagent Preparation (Vilsmeier Adduct Formation): In a fume hood, cool N,N-dimethylformamide (DMF, ~3 eq.) in a round-bottom flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~3.5 eq.) dropwise with constant stirring, ensuring the temperature remains low.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.

  • Addition of Substrate: To the prepared Vilsmeier reagent, add the corresponding 4-fluoroacetanilide (~1 eq.) portion-wise.

  • Reaction: Heat the reaction mixture, for example, at 90°C using microwave irradiation for a short duration (e.g., 3-5 minutes) or conventionally at 60-80°C for several hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization and aromatization steps that form the quinoline ring.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Causality: This step hydrolyzes any remaining Vilsmeier reagent and precipitates the organic product, which is typically insoluble in water.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it. Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final compound.[5]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the differential reactivity of its functional groups. This allows for selective and sequential modifications.

Caption: Key reactive pathways of this compound.

Reactions at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic center.

  • Condensation Reactions: It readily undergoes condensation with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones, respectively.[7] These reactions are fundamental for extending the molecular framework and are often the first step in synthesizing more complex, fused heterocyclic systems.[7]

  • Multi-component Reactions: The aldehyde is an excellent substrate for multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. This is a highly efficient strategy for building molecular diversity. For instance, it can react with 2-aminobenzimidazole and malononitrile in a three-component reaction to generate novel fluorescent aza-heterocycles.[8]

Reactions at the 2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.

  • Hydrolysis to 2-Oxo Derivatives: A common and synthetically useful transformation is the conversion of the 2-chloro group to a 2-oxo (or quinolone) group. This is typically achieved by heating the compound in acetic acid with a base like sodium acetate, often accelerated by microwave irradiation.[7] The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are themselves valuable intermediates.[7]

  • Nucleophilic Displacement: The chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or azoles (like 1,2,4-triazole), to introduce new functionalities at the C2 position.[2] This reaction significantly expands the range of accessible derivatives.

Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data

TechniqueCharacteristic SignalsRationale
¹H NMR δ 10.5 - 11.1 ppm (singlet, 1H) δ 7.2 - 8.8 ppm (multiplets, aromatic H)The aldehydic proton is highly deshielded and appears far downfield.[5] The aromatic protons appear in their typical region, with splitting patterns determined by their positions on the quinoline ring.
IR (KBr) ~1680 - 1705 cm⁻¹ (strong) ~2720, ~2840 cm⁻¹ (weak-medium) ~1450 - 1600 cm⁻¹Strong absorption due to the C=O stretching of the conjugated aldehyde.[5] Characteristic C-H stretching of the aldehyde group (Fermi doublet).[5] Aromatic C=C stretching vibrations.[5]
¹³C NMR δ ~189 ppmThe carbonyl carbon of the aldehyde is highly deshielded.[9]

Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) may vary depending on the solvent and specific substitution pattern.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as hazardous, and all personnel must be familiar with its safety profile before use.

Table 3: GHS Hazard Information

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.[4] H319: Causes serious eye irritation.[4]
Precautionary Statements P264: Wash skin thoroughly after handling.[10][11] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/eye protection/face protection.[10][11] P301+P317: IF SWALLOWED: Get medical help.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11] P337+P317: If eye irritation persists: Get medical help.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4][12]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials.[11][12]

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in medicinal and materials chemistry. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the design and construction of novel, complex molecules. Understanding the principles outlined in this guide enables researchers to harness its full synthetic potential while ensuring safe and effective laboratory practice.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the acquisition and interpretation of its ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR), ¹³C NMR, and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a chloro group, a fluoro group, and an aldehyde functionality on the quinoline ring system makes this molecule a versatile intermediate for the synthesis of more complex chemical entities with potential therapeutic applications. Accurate characterization of its spectral properties is paramount for confirming its identity, purity, and for guiding its use in further chemical synthesis and drug development endeavors.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₀H₅ClFNOPubChem[1]
Molecular Weight 209.60 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

digraph "2_Chloro_6_fluoroquinoline_3_carbaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="3.6,-0.75!"]; C7 [label="C", pos="3.6,0.75!"]; C8 [label="C", pos="2.4,1.5!"]; C8a [label="C", pos="1.2,0.75!"]; C_CHO [label="C", pos="-2.4,-1.5!"]; O_CHO [label="O", pos="-3.6,-1.5!"]; Cl [label="Cl", pos="-2.4,1.5!"]; F [label="F", pos="4.8,-0.75!"]; H4[label="H", pos="0,-2.5!"]; H5[label="H", pos="2.4,-2.5!"]; H7 [label="H", pos="4.8,1.5!"]; H8 [label="H", pos="2.4,2.5!"]; H_CHO [label="H", pos="-2.4,-2.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C3 -- C_CHO [style=double]; C_CHO -- O_CHO [style=double]; C2 -- Cl; C6 -- F; C4 -- H4; C5 -- H5; C7 -- H7; C8 -- H8; C_CHO -- H_CHO;

}

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a heterocyclic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds between scans to ensure quantitative integration.

  • Data Processing:

    • Perform a Fourier transform of the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing a Dissolve Compound in Deuterated Solvent b Acquire FID a->b c Fourier Transform b->c d Phase and Reference c->d e ¹H NMR Spectrum d->e G cluster_0 Sample Preparation cluster_1 FTIR Spectrometer cluster_2 Data Output a Grind Compound with KBr b Press into Pellet a->b c Acquire Background and Sample Spectra b->c d IR Spectrum c->d

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-fluoroquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of this compound. We will delve into the theoretical considerations, present detailed experimental protocols for characterization, and discuss potential degradation pathways. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and insightful application of this knowledge in a laboratory setting.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The specific compound, this compound, possesses a unique combination of functional groups that make it a versatile precursor for the synthesis of more complex molecules. The chloro-substituent at the 2-position provides a reactive site for nucleophilic substitution, while the aldehyde group at the 3-position is amenable to a variety of transformations, including condensations and oxidations.[2][3] The fluorine atom at the 6-position can influence the electronic properties and metabolic stability of its derivatives.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use. Inconsistent solubility can lead to challenges in reaction setup, purification, and formulation, while unforeseen instability can result in the generation of impurities, loss of material, and compromised integrity of the final product. This guide aims to equip the scientific community with the necessary tools to navigate these challenges effectively.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₅ClFNOPubChem
Molecular Weight 209.61 g/mol PubChem
Appearance White to off-white solidGeneric Supplier Data
Melting Point Not reported, but expected to be a solid at room temperature.N/A
pKa (predicted) Due to the quinoline nitrogen, the molecule is expected to be a weak base. The presence of electron-withdrawing groups (Cl, F, CHO) will decrease its basicity compared to unsubstituted quinoline.Inferred from chemical structure

Solubility Assessment: A Practical Approach

The solubility of an organic compound is a critical parameter that dictates its handling, reactivity, and bioavailability.[4] For this compound, determining its solubility in a range of solvents is crucial for its application in synthesis and formulation.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary guide to solubility. Given the presence of a polar aldehyde group and a somewhat polar quinoline core, juxtaposed with a nonpolar aromatic system, the solubility of this compound is expected to be moderate in a range of organic solvents. The presence of the halogen substituents will also influence its solubility profile.

Experimental Protocol for Solubility Determination

A quantitative assessment of solubility can be achieved through the following robust protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep Weigh excess this compound add_solvent Add a known volume of solvent prep->add_solvent equilibrate Equilibrate at a constant temperature (e.g., 25°C) with agitation add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Take a known volume of the supernatant settle->sample dilute Dilute with a suitable solvent sample->dilute analyze Analyze by a validated HPLC-UV method dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for the experimental determination of solubility.

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 50 mg).

    • To each vial, add a known volume (e.g., 1 mL) of the test solvent. A recommended panel of solvents includes:

      • Non-polar: Heptane, Toluene

      • Polar aprotic: Dichloromethane (DCM), Ethyl acetate (EtOAc), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

      • Polar protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (at various pH values, e.g., 4, 7, 9)

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette.

    • Dilute the collected supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength where the compound has a strong absorbance.

    • A standard calibration curve of this compound should be prepared to quantify the concentration in the samples.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC analysis (mg/mL)) x (Dilution factor)

Expected Solubility Profile (Qualitative)

Based on the structure, a qualitative solubility profile can be anticipated.

Solvent ClassPredicted SolubilityRationale
Non-polar LowThe molecule possesses significant polarity from the quinoline nitrogen, aldehyde, and halogens.
Polar aprotic Moderate to HighGood dipole-dipole interactions are expected with solvents like DCM, EtOAc, ACN, and THF. Stronger solvents like DMF and DMSO are likely to be very effective.
Polar protic ModerateHydrogen bonding with the quinoline nitrogen and aldehyde oxygen is possible, but the overall hydrophobic character of the aromatic rings may limit solubility compared to polar aprotic solvents.
Aqueous LowThe compound is largely organic and lacks significant hydrogen bond donating capabilities, leading to poor water solubility. Solubility may be slightly enhanced at acidic pH due to protonation of the quinoline nitrogen.

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical attribute that influences its storage, handling, and use in multi-step syntheses.[5][6] Forced degradation studies are an essential tool to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]

Potential Degradation Pathways

Based on the chemical structure and literature on related quinoline compounds, several degradation pathways can be anticipated:

  • Hydrolysis: The 2-chloro substituent on the quinoline ring is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding 2-hydroxyquinoline derivative.[9]

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or atmospheric oxygen over time.

  • Photodegradation: Quinolines are known to be photosensitive.[10] Exposure to light, particularly UV radiation, could lead to a variety of reactions, including dechlorination or polymerization.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though aromatic aldehydes are generally more stable than their aliphatic counterparts.[5][11]

G cluster_degradation Degradation Products parent This compound hydrolysis_prod 2-Hydroxy-6-fluoroquinoline-3-carbaldehyde parent->hydrolysis_prod Hydrolysis (e.g., NaOH) oxidation_prod 2-Chloro-6-fluoroquinoline-3-carboxylic acid parent->oxidation_prod Oxidation (e.g., H₂O₂) photodegradation_prod Various photoproducts (e.g., dechlorinated species, dimers) parent->photodegradation_prod Photolysis (e.g., UV light)

Caption: Potential degradation pathways of this compound.

Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the compound under various stress conditions.[7][8]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare a stock solution of the compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (ICH Q1B guidelines) start->photolytic sample Sample at time points (e.g., 0, 2, 4, 8, 24 h) acid->sample base->sample oxidative->sample thermal->sample photolytic->sample quench Quench reaction (if necessary) sample->quench analyze Analyze by a stability-indicating HPLC method quench->analyze evaluate Assess peak purity, identify major degradants, and determine degradation kinetics analyze->evaluate

Caption: Workflow for conducting forced degradation studies.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 60 °C) in a stability chamber.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be protected from light.

  • Time Points and Sampling:

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photolytic studies).

    • For acidic and basic hydrolysis, neutralize the samples before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is recommended to assess peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Determine the rate of degradation under each condition, if possible.

    • Identify and quantify the major degradation products.

Interpreting Stability Data

The results of the forced degradation studies will provide a comprehensive stability profile of this compound.

Stress ConditionExpected OutcomeImplication for Handling and Storage
Acidic Likely to be relatively stable.Standard handling procedures are likely sufficient.
Basic Degradation to the 2-hydroxy derivative is expected.Avoid basic conditions during synthesis, work-up, and storage.
Oxidative Degradation to the carboxylic acid is likely.Store under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents.
Thermal Should be stable at moderately elevated temperatures for short periods.Long-term storage at elevated temperatures should be avoided. Store in a cool place.
Photolytic Degradation is possible.Protect from light during storage and handling. Use amber vials or store in the dark.

Conclusions and Recommendations

This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. This guide provides a robust framework for the systematic evaluation of these critical parameters.

Key Recommendations:

  • Solubility Screening: It is recommended to perform a solubility screen in a diverse range of solvents early in the development process to inform reaction conditions and purification strategies.

  • Forced Degradation: Conduct comprehensive forced degradation studies to identify potential liabilities of the molecule. This information is crucial for developing stable formulations and for the design of robust synthetic routes that avoid conditions conducive to degradation.

  • Analytical Method Development: A validated, stability-indicating HPLC method is indispensable for both solubility and stability assessments.

  • Storage and Handling: Based on the anticipated stability profile, this compound should be stored in a cool, dark place, under an inert atmosphere, and away from basic and oxidizing conditions.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently handle and utilize this compound, ensuring the integrity and success of their scientific endeavors.

References

The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Substituted Quinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The quinoline scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the 3-position, along with various substitutions on the quinoline ring, gives rise to a diverse library of molecules with a broad spectrum of biological activities. This document will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Synthetic Keystone: Accessing Substituted Quinoline-3-carbaldehydes

The foundation of exploring the biological potential of these compounds lies in their efficient synthesis. The Vilsmeier-Haack reaction is a cornerstone method for the preparation of 2-chloroquinoline-3-carbaldehydes, which serve as versatile intermediates for further derivatization.[3][4][5] This reaction typically involves the formylation of substituted acetanilides using a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4][6]

The reactivity of the 2-chloro and 3-formyl groups allows for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives.[7][8] For instance, the chlorine atom at the 2-position can be readily displaced by various nucleophiles, while the aldehyde group can undergo condensation reactions to form Schiff bases, hydrazones, and other derivatives.[1][9] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[7]

General Synthetic Protocol: Vilsmeier-Haack Reaction

A representative protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes is as follows:

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to generate the Vilsmeier reagent.

  • The respective substituted acetanilide is then added portion-wise to the reaction mixture.

  • The mixture is heated (e.g., at 60-80 °C) for a specified duration (e.g., 6-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4][6]

  • Upon completion, the reaction mixture is poured into crushed ice and neutralized with a suitable base, such as sodium bicarbonate solution.

  • The resulting precipitate, the 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethyl acetate.[10]

A Spectrum of Biological Activities

Substituted quinoline-3-carbaldehydes and their derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[11][12] Derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains.[9][13] For instance, some novel quinoline-3-carbonitrile and 2-chloroquinoline derivatives have shown significant potency against different bacterial strains, with some compounds exhibiting strong antifungal activity.[12] Molecular docking studies suggest that these compounds may exert their effect by targeting enzymes like topoisomerase II DNA gyrase.[12]

The antimicrobial screening of these compounds is typically performed using methods like the agar diffusion technique or microdilution method to determine the minimum inhibitory concentration (MIC).[9][12]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[14][15] Substituted quinoline-3-carbaldehydes and their derivatives, particularly hydrazone derivatives, have been investigated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[1][9]

The mechanisms underlying their anticancer activity are diverse and can include:

  • Induction of apoptosis: Triggering programmed cell death in cancer cells.[1]

  • Cell cycle arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[1]

  • Enzyme inhibition: Targeting crucial enzymes for cancer cell survival, such as tyrosine kinases and topoisomerases.[14][16]

  • Inhibition of angiogenesis: Preventing the formation of new blood vessels that supply tumors.[1]

The in vitro cytotoxic activity of these compounds is commonly assessed using the MTT assay, which measures cell viability.[9]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a multitude of diseases, driving the search for new anti-inflammatory agents.[17][18] Certain derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have exhibited both anti-inflammatory and analgesic properties.[19][20] The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema assay in animal models, while the writhing assay is used to assess analgesic effects.[19][20] Some synthesized compounds have shown effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[19][20]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective derivatives. For example, in a study of quinoline-3-carbaldehyde hydrazones, it was found that the nature and position of substituents on the quinoline ring significantly influenced their cytotoxic effects.[1] Lipophilicity has also been identified as a key factor, with more lipophilic benzotriazole-containing quinolines showing higher cytotoxic effects compared to their less lipophilic 1,2,4-triazole counterparts.[1]

Molecular docking studies have provided valuable insights into the potential mechanisms of action at the molecular level. For instance, a hydrazone derivative with strong activity against MRSA was shown to form a hydrogen bond with a key amino acid residue (ARG132) in the active site of DNA topoisomerase IV.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for evaluating the cytotoxic effects of substituted quinoline-3-carbaldehyde derivatives on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Concepts

Diagrams can be powerful tools for understanding complex chemical and biological processes.

General Synthetic Pathway

Synthesis Acetanilide Substituted Acetanilide Intermediate 2-Chloroquinoline-3-carbaldehyde (Versatile Intermediate) Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Derivatives Diverse Biologically Active Derivatives (Hydrazones, Schiff Bases, etc.) Intermediate->Derivatives Further Derivatization

Caption: Synthetic route to biologically active quinoline-3-carbaldehyde derivatives.

Overview of Biological Activities

BiologicalActivities Core Substituted Quinoline-3-carbaldehydes Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory

Caption: Major biological activities of substituted quinoline-3-carbaldehydes.

Tabular Summary of Biological Data

Compound ClassBiological ActivityKey FindingsRepresentative Cell Lines/StrainsReference
Quinoline-3-carbaldehyde HydrazonesAntimicrobial, AnticancerSome derivatives showed promising activity against MRSA. Generally weaker cytotoxic activity on A549 and MCF-7 cell lines.MRSA, A549, MCF-7[9]
Benzotriazole-containing QuinolinesAnticancerExhibited pronounced cancer cell growth inhibitory effects with IC₅₀ values in the low micromolar range.DAN-G, LCLC-103H, SISO[1]
2-Chloroquinoline DerivativesAnti-inflammatory, AnalgesicSome compounds showed effects comparable to diclofenac sodium.-[19]
Quinoline-3-carbonitrile DerivativesAntimicrobialSignificant potency against different bacterial and fungal strains.Gram-positive and Gram-negative bacteria, Fungi[12]

Conclusion and Future Perspectives

Substituted quinoline-3-carbaldehydes represent a versatile and promising scaffold in the field of medicinal chemistry. Their straightforward synthesis and the ease of introducing chemical diversity make them an attractive starting point for the development of new therapeutic agents. The broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their potential.

Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action through advanced molecular modeling and biological studies will be crucial for rational drug design. Furthermore, exploring the potential of these compounds for other therapeutic applications is a promising avenue for future investigation. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

literature review on the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline ring system is a quintessential nitrogen-containing heterocycle composed of a benzene ring fused to a pyridine ring.[1][2][3] This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][4][5] Quinoline derivatives are instrumental as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer (e.g., Camptothecin), and anti-inflammatory agents.[4][5][6][7] Their utility also extends to materials science, where they serve as building blocks for dyes, solvents, and catalysts.[2]

Given their immense therapeutic and industrial potential, the development of efficient and versatile synthetic routes to quinoline derivatives has been a major focus of organic chemistry for over a century.[1][8][9] This guide provides an in-depth exploration of both the classical, time-honored methods and modern, cutting-edge strategies for constructing the quinoline core. We will delve into the underlying mechanisms, explain the causality behind experimental choices, provide field-proven protocols, and compare the various methodologies to empower researchers in drug discovery and chemical synthesis.

Part 1: Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis, many developed in the late 19th century, are still widely used and form the basis for numerous modern adaptations.[8][10] These named reactions provide robust, albeit sometimes harsh, pathways to the quinoline core.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful method for producing quinolines from the reaction of an aromatic amine (like aniline) with glycerol, a dehydrating acid (typically concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene or arsenic pentoxide).[1][11][12] The reaction is famously exothermic and can be vigorous, often requiring a moderator like ferrous sulfate to control its rate.[12][13][14]

Causality and Mechanism: The elegance of the Skraup synthesis lies in its sequential, one-pot transformation.

  • Dehydration: Concentrated H₂SO₄ first dehydrates glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][13]

  • Michael Addition: The aromatic amine performs a nucleophilic conjugate addition to the acrolein intermediate.[11][13]

  • Cyclization & Dehydration: The acid catalyst then promotes the electrophilic cyclization of the resulting intermediate onto the benzene ring, followed by dehydration to form 1,2-dihydroquinoline.[13]

  • Oxidation: Finally, the oxidizing agent abstracts a hydride, leading to the aromatization of the dihydroquinoline to the stable quinoline product.[11][13]

Skraup_Mechanism cluster_start Reactants cluster_steps Reaction Cascade cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct 1,4-Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The Skraup Synthesis Workflow.

Experimental Protocol: Classical Skraup Synthesis of Quinoline [12]
  • Setup: In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add 38 mL of concentrated sulfuric acid to 24.5 g of aniline while cooling in an ice bath.

  • Reagent Addition: To the aniline sulfate mixture, add 12 g of ferrous sulfate heptahydrate (moderator) and 86 g of anhydrous glycerol. Finally, add 30 g of nitrobenzene (oxidizing agent).

  • Heating: Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Immediately remove the external heating source and allow the reaction to proceed under its own heat for 3-4 hours. If the reaction subsides, resume gentle heating.

  • Workup: Once the reaction is complete, allow the mixture to cool. Dilute with 500 mL of water and steam distill to remove unreacted nitrobenzene.

  • Isolation: Make the residue strongly alkaline with a concentrated sodium hydroxide solution. Steam distill again to isolate the crude quinoline.

  • Purification: Separate the quinoline from the distillate using a separatory funnel, dry over anhydrous potassium carbonate, and purify by distillation.

The Doebner-von Miller Reaction (1881)

This reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[14] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, catalyzed by a Brønsted or Lewis acid (e.g., HCl, ZnCl₂).[1][15][16]

Causality and Mechanism: The reaction is believed to proceed through a fragmentation-recombination mechanism.[15][17] An initial conjugate addition of the aniline to the α,β-unsaturated carbonyl is followed by fragmentation into an imine and a saturated ketone. These fragments then recombine through a series of condensation, cyclization, and oxidation steps to yield the final quinoline product.[15][17] This pathway explains the formation of substituted quinolines that may not be predicted by a direct cyclization route.

Doebner_von_Miller_Workflow Reactants Aniline + α,β-Unsaturated Carbonyl Adduct Initial Michael Adduct Reactants->Adduct Conjugate Addition Acid Acid Catalyst (HCl, ZnCl₂, etc.) Acid->Reactants catalyzes Fragments Fragmentation to Imine + Saturated Ketone Adduct->Fragments Recombination Recombination & Condensation Fragments->Recombination Cyclization Intramolecular Cyclization Recombination->Cyclization Oxidation Oxidation / Aromatization Cyclization->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Doebner-von Miller Reaction Pathway.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [18]
  • Setup: In a 1-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 46.5 g of aniline and 150 mL of 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reactant Addition: In a dropping funnel, prepare a solution of 42 g of crotonaldehyde in 100 mL of toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 2 hours. This gradual, biphasic addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction.[18]

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 6 hours.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. Separate the aqueous layer and neutralize it with a 40% sodium hydroxide solution until strongly alkaline.

  • Extraction: Extract the liberated organic layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or ester).[8][19][20][21] The reaction can be catalyzed by either an acid or a base.[19][20]

Causality and Mechanism: Two primary mechanisms are proposed.[20] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration. The second, more commonly accepted pathway, begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration to furnish the quinoline ring.[19][20]

Experimental Protocol: CAN-Catalyzed Friedländer Annulation [22][23]
  • Setup: In a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at ambient temperature for approximately 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Other Key Classical Methods
  • Combes Synthesis: This method produces 2,4-disubstituted quinolines by the acid-catalyzed condensation of an aniline with a β-diketone.[1][24][25] The reaction first forms an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration.[1][24]

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[3][26] The reaction conditions determine the product: lower temperatures (kinetic control) favor attack at the keto group to yield 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures (thermodynamic control) favor attack at the ester group to form an intermediate anilide, which then cyclizes to a 2-hydroxyquinoline (Knorr product).[26][27]

  • Gould-Jacobs Reaction: This is a key method for preparing 4-hydroxyquinoline derivatives.[28][29] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[28][29][30] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[28][31]

Part 2: Modern Synthetic Strategies

While classical methods are robust, they often require harsh conditions, limiting their functional group tolerance and substrate scope. Modern synthetic chemistry has introduced milder and more efficient strategies.[14]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[6][32] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it ideal for generating molecular diversity in drug discovery.[8][32][33] The Povarov reaction, involving the cycloaddition of an aniline, an aldehyde, and an alkene, is a prominent MCR for generating substituted quinolines.[1][8]

Transition-Metal-Catalyzed Synthesis

The use of transition metals (e.g., palladium, copper, rhodium, ruthenium) has revolutionized quinoline synthesis.[7][34][35] These catalysts enable reactions under much milder conditions and with greater precision. Key strategies include:

  • C-H Bond Activation: Catalysts can directly activate C-H bonds, allowing for novel annulation strategies to build the quinoline ring without pre-functionalized starting materials.[2]

  • Oxidative Annulation: These methods combine C-H activation with an oxidative cyclization, providing efficient routes to complex quinolines.[2]

  • Copper-Catalyzed MCRs: Copper catalysts are particularly effective in three-component reactions involving anilines, aldehydes, and alkynes to produce a wide variety of 2,4-disubstituted quinolines.[6]

Part 3: Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.

MethodKey ReactantsTypical ProductConditionsAdvantagesLimitations
Skraup Aniline, Glycerol, OxidantUnsubstituted/Simple QuinolinesStrongly acidic, high temp, exothermicInexpensive reagents, direct access to quinolineViolent reaction, low yield, limited substitution
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid-catalyzed, heatGreater product diversity than SkraupTar/polymer formation, complex mixtures possible[18]
Friedländer 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylPolysubstituted QuinolinesAcid or base-catalyzed, mild to moderate tempConvergent, good yields, high regioselectivityRequires pre-functionalized aniline derivative[8]
Gould-Jacobs Aniline, Malonic Ester Derivative4-HydroxyquinolinesHigh-temperature thermal cyclization (>250 °C)Access to important 4-quinolinone coreHarsh conditions, potential for product decomposition[30]
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesStrongly acidic, heatDirect access to 2,4-disubstituted patternAcid-sensitive groups not tolerated[24]
Transition-Metal MCRs e.g., Aniline, Aldehyde, AlkyneHighly Substituted QuinolinesMild, catalyticHigh efficiency, broad substrate scope, atom economyCatalyst cost and sensitivity, optimization required

Conclusion

The synthesis of quinoline derivatives is a rich and evolving field of organic chemistry. Classical methods like the Skraup and Friedländer syntheses provide the foundational logic for constructing the bicyclic core and remain valuable for specific applications. However, the modern era is defined by the pursuit of efficiency, sustainability, and molecular complexity. The rise of transition-metal-catalyzed reactions and multicomponent strategies has opened new avenues for the rapid and precise construction of diverse quinoline libraries.[6][8][35] These advanced methodologies, characterized by their milder conditions and superior functional group tolerance, are poised to accelerate the discovery of next-generation pharmaceuticals and advanced materials built upon the remarkable quinoline scaffold.

References

A Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-6-fluoroquinoline-3-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C2 position and a versatile carbaldehyde group at the C3 position, makes it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, established synthesis protocols, analytical characterization, and its significant applications as a precursor to pharmacologically active agents. The narrative is tailored for researchers and scientists, emphasizing the causality behind synthetic choices and the self-validating nature of the described protocols.

Core Physicochemical Properties and Identifiers

This compound is a halogenated heterocyclic compound belonging to the quinoline class. The fusion of a benzene ring with a pyridine ring forms the core quinoline structure, which is a prominent scaffold in numerous natural products and synthetic drugs.[1] The substituents on this particular molecule—a chloro group, a fluoro group, and a carbaldehyde—confer specific reactivity and properties that are highly sought after in synthetic chemistry.

The key physicochemical and identifying data for this compound are summarized below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₅ClFNO[2][3]
Molecular Weight 209.60 g/mol [2][4]
IUPAC Name This compound[2]
CAS Number 749920-54-5[2]
Canonical SMILES C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl[2][3]
InChIKey AWXUFNXARKHKDY-UHFFFAOYSA-N[2]
Appearance Solid / Yellowish Powder[5]

Synthesis Methodology: The Vilsmeier-Haack Reaction

The predominant and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds.[7][8]

Causality and Mechanistic Insight

The Vilsmeier-Haack reaction's efficacy stems from the in situ generation of a highly electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[7] The synthesis of this compound from a corresponding substituted acetanilide leverages this principle. The acetanilide provides the necessary aniline-derived ring system which, under the reaction conditions, is sufficiently electron-rich to undergo electrophilic attack by the Vilsmeier reagent, leading to a one-pot cyclization and formylation.[9] This approach is regioselective and offers a direct route to the desired 2-chloro-3-formylquinoline architecture.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Formylation & Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Adduct Vilsmeier_Reagent->Intermediate Acetanilide Substituted Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-Chloro-6-fluoroquinoline -3-carbaldehyde Cyclized->Product Aromatization & Hydrolysis

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis from Substituted Acetanilide

This protocol is a generalized procedure based on established methods for Vilsmeier-Haack cyclization.[5][6][9]

Materials:

  • 4-Fluoroacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Ice

  • Ethyl acetate for recrystallization

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent complex is often observed.

  • Substrate Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide (e.g., 4-fluoroacetanilide) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition of the substrate, slowly bring the reaction mixture to room temperature and then heat it to 80-90 °C. The reaction is typically refluxed for 4-10 hours.[6][9] Progress should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate to yield the aldehyde product.

  • Isolation: The solid product precipitates out of the aqueous solution. Filter the crude product using suction filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to obtain the purified this compound.[5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods are the primary tools for structural elucidation.

TechniqueExpected Data & Interpretation
¹H NMR The proton NMR spectrum in CDCl₃ is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a distinct singlet for the aldehyde proton in the δ 9-11 ppm region.[8]
IR Spectroscopy The IR spectrum should display a strong carbonyl (C=O) stretching peak characteristic of an aldehyde around 1705 cm⁻¹. Additional peaks in the 1450-1600 cm⁻¹ region correspond to aromatic C=C stretching, and C-H stretching of the aldehyde proton can be observed around 2795-2835 cm⁻¹.[8]
Mass Spectrometry Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₅ClFNO.

Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.[10][11]

  • The C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, azoles) to build molecular diversity.[11][12]

  • The C3-Carbaldehyde Group: The aldehyde is a classic electrophilic handle for reactions such as condensation with primary amines to form Schiff bases (imines), Wittig reactions, and reductions to form alcohols.[12]

This dual reactivity enables the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) and diverse libraries of quinoline derivatives.[1][12] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antimalarial, and anti-HIV properties.[1][11]

Reactivity_Diagram cluster_C2 Reactions at C2-Cl cluster_C3 Reactions at C3-CHO cluster_fused Fused Systems Parent 2-Chloro-6-fluoroquinoline -3-carbaldehyde Nu_Sub Nucleophilic Substitution (e.g., + R-NH₂) Parent->Nu_Sub Nucleophile Condensation Condensation (e.g., + R'-NH₂) Parent->Condensation Amine/Hydrazine Cyclization Intramolecular Cyclization (e.g., + Hydrazine) Parent->Cyclization Bifunctional Nucleophile Product_C2 2-Amino-quinoline Derivatives Nu_Sub->Product_C2 Product_C3 Schiff Bases (Imines) Condensation->Product_C3 Product_Fused Pyrazolo[3,4-b]quinolines Cyclization->Product_Fused

Caption: Key reaction pathways for derivatization.

Safety and Handling

According to aggregated GHS data, this compound presents the following hazards:

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized quinolines. Its efficient preparation via the Vilsmeier-Haack reaction and the distinct reactivity of its chloro and carbaldehyde substituents provide a robust platform for generating novel compounds with significant therapeutic potential. For drug development professionals, this molecule represents a validated starting point for exploring the vast chemical space of quinoline-based pharmacophores.

References

potential applications of quinoline-based compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, planar architecture and the capacity for extensive functionalization have made it a cornerstone in the development of a vast array of compounds with significant biological and photophysical properties.[1] From foundational antimalarial drugs like chloroquine to next-generation anticancer agents and advanced materials for organic electronics, quinoline derivatives are at the forefront of scientific innovation.[2][3] This guide provides a comprehensive overview of the diverse applications of quinoline-based compounds, detailing their mechanisms of action, summarizing key performance data, and offering practical experimental protocols to empower researchers in their discovery and development efforts.

Introduction: The Quinoline Core

Quinoline, first isolated from coal tar in 1834, is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C₉H₇N.[2][4] Its structure provides a unique combination of features: the benzene ring offers a scaffold for lipophilic interactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This inherent versatility allows for the synthesis of large libraries of derivatives with finely tuned activities, making the quinoline nucleus a central focus in drug discovery and materials science.[2]

Therapeutic Applications of Quinoline Derivatives

The biological landscape of quinoline derivatives is remarkably broad, with compounds demonstrating efficacy against a wide range of diseases.[5][6]

Anticancer Agents

Quinoline-based compounds are a major class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] Several quinoline-based drugs, including bosutinib and lenvatinib, are already in clinical use.[9]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of kinases involved in cell proliferation and survival, these compounds can halt tumor progression.[1][10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[7] Some derivatives also inhibit topoisomerases, enzymes that manage DNA topology, leading to permanent DNA damage and triggering apoptosis in cancer cells.[7][10]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[8][10]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Certain quinoline derivatives have been shown to inhibit this process, effectively starving the tumor of essential nutrients.[7]

Quantitative Data: Cytotoxic Activity of Quinoline Hydrazones

The following table summarizes the 50% growth inhibition (GI₅₀) values for selected quinoline hydrazone analogues against various human cancer cell lines, demonstrating their potent anti-proliferative activity.[11]

CompoundCell Line (Cancer Type)GI₅₀ (µM)
18b Leukemia0.53
18d Non-Small Cell Lung0.44
18e Colon Cancer0.33
18f CNS Cancer0.58
18g Melanoma0.65
18h Ovarian Cancer0.48
18i Renal Cancer0.42
18j Prostate Cancer0.49
18l Breast Cancer0.51

Data extracted from a study on quinoline hydrazone analogues. The compounds were tested against the NCI 60 human cancer cell line panel.[11]

Signaling Pathway: Tyrosine Kinase Inhibition

The diagram below illustrates the mechanism by which a quinoline-based inhibitor blocks a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

Tyrosine_Kinase_Inhibition cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase ADP ADP Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK Blocks ATP Binding Site ATP ATP Response Cell Proliferation, Survival, Angiogenesis Pathway->Response MTT_Assay_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate for 24h (Cell Attachment) step1->step2 step3 3. Treat Cells with Quinoline Compound (Serial Dilutions) step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate for 4h (Formazan Formation) step5->step6 step7 7. Add Solubilization Solution (e.g., DMSO) step6->step7 step8 8. Measure Absorbance at 570 nm step7->step8 step9 9. Analyze Data & Calculate IC50 step8->step9 end_node End step9->end_node

References

Methodological & Application

Application Note & Synthesis Protocol: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is centered around the Vilsmeier-Haack reaction, a reliable and effective method for the formylation and cyclization of acetanilides to yield functionalized quinolines. We offer a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for preparing this valuable intermediate.

Introduction: The Significance of this compound

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1] Their unique structure imparts a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The title compound, this compound, is a particularly valuable synthetic intermediate. The three reactive sites—the chloro group at the 2-position, the carbaldehyde at the 3-position, and the fluoro group at the 6-position—allow for diverse downstream chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures and novel drug candidates.

The synthesis protocol detailed herein utilizes the Vilsmeier-Haack reaction, a classic and powerful method for the formylation of electron-rich aromatic compounds.[2][3] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve a one-pot cyclization and formylation of an acetanilide precursor.[4][5][6]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution-cyclization cascade. The core transformation involves the reaction of a substituted acetanilide with the Vilsmeier reagent.

Step 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent chloride displacement results in the formation of the electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.

Step 2: Electrophilic Attack and Cyclization The electron-rich aromatic ring of the 4-fluoroacetanilide starting material attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the reaction conditions, to form the quinoline ring system. The reaction simultaneously installs a chlorine atom at the 2-position and a formyl group at the 3-position of the newly formed quinoline core.

Mechanistic Diagram

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Attack Intermediate Vilsmeier->Intermediate1 Acetanilide 4-Fluoroacetanilide Acetanilide->Intermediate1 Electrophilic Attack Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Product 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Cyclized->Product Dehydration & Rearrangement

Caption: Reaction mechanism for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[2][4]

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplierNotes
4-Fluoroacetanilide≥98%352-32-9Standard suppliersStarting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-2Standard suppliersReagent and solvent
Phosphorus oxychloride (POCl₃)≥99%10025-87-3Standard suppliersFreshly distilled recommended
Ethyl AcetateACS Grade141-78-6Standard suppliersFor recrystallization
Deionized Water-7732-18-5-For work-up
Crushed Ice---For quenching
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a desiccant drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Synthesis Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a 250 mL three-neck round-bottom flask, place N,N-dimethylformamide (DMF, 0.15 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add freshly distilled phosphorus oxychloride (POCl₃, 0.35 mol) dropwise via a dropping funnel over 30-45 minutes.[2] CAUTION: This addition is highly exothermic. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, stir the resulting mixture for an additional 30 minutes at room temperature. The solution should become a pale yellow or reddish color.

Step 2: Reaction with 4-Fluoroacetanilide

  • To the freshly prepared Vilsmeier reagent, add 4-fluoroacetanilide (0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 60-80 °C using a heating mantle.[2][4]

  • Maintain heating and stirring for 16-17 hours.[2][4] The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 3:7).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker (1 L), prepare a slurry of crushed ice and water (approx. 300-500 mL).

  • Slowly and carefully pour the reaction mixture into the ice-water slurry with constant stirring. CAUTION: This quenching process is exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir the resulting suspension at a temperature below 10 °C for 30 minutes to allow for complete precipitation of the product.[2]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum or in a desiccator.

Step 4: Purification

  • The crude solid can be purified by recrystallization from ethyl acetate to yield this compound as a solid.[2][4]

Expected Results
ParameterValueReference
Appearance White to pale yellow solid[2]
Yield ~56%[2]
Melting Point 184-188 °C[2]
Molecular Formula C₁₀H₅ClFNO[7]
Molecular Weight 209.60 g/mol [7]

Trustworthiness: Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and physical methods should be employed.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate (using an appropriate solvent system like 3:7 ethyl acetate:hexane) indicates a high degree of purity.

  • Melting Point: The measured melting point should be sharp and in close agreement with the literature value (184-188 °C).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • ~1682 cm⁻¹: Strong C=O stretch from the aldehyde.[2]

    • ~2729, 2842 cm⁻¹: C-H stretches characteristic of an aldehyde.[2]

    • ~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.[2]

  • ¹H NMR Spectroscopy (300 MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • δ ~10.5 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.7 ppm (s, 1H): Proton at the C4 position of the quinoline ring.

    • δ ~7.2-8.4 ppm (m, 3H): Aromatic protons on the benzene ring.[2]

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) reaction 2. Add 4-Fluoroacetanilide & Heat at 60-80°C for 16h prep->reaction quench 3. Quench in Ice Water reaction->quench filtrate 4. Filter Crude Product quench->filtrate purify 5. Recrystallize (Ethyl Acetate) filtrate->purify analysis 6. Analyze Product (TLC, MP, IR, NMR, MS) purify->analysis

References

Vilsmeier-Haack reaction for 2-Chloro-6-fluoroquinoline-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Introduction: The Strategic Importance of Substituted Quinolines

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, this compound stands out as a particularly valuable and versatile intermediate.[2][3][4] Its dual reactive sites—the nucleophilically displaceable chlorine at the C2 position and the electrophilic aldehyde at the C3 position—provide synthetic handles for extensive molecular elaboration, enabling the construction of complex fused heterocyclic systems and novel drug candidates.[5][6]

The Vilsmeier-Haack reaction offers a powerful, efficient, and direct route for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] This reaction, which involves formylation, chlorination, and cyclization in a single pot, is a classic example of the utility of the Vilsmeier reagent (typically a chloroiminium salt formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) in heterocyclic synthesis.[8][9][10] This guide provides a detailed protocol and technical insights for the successful synthesis of this compound, aimed at researchers in synthetic chemistry and drug development.

Reaction Mechanism: A Stepwise Causal Explanation

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is not a simple formylation but a sophisticated cascade of reactions. Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting. The process can be broken down into two primary stages.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive chloroiminium salt, the Vilsmeier reagent, which is the key electrophile in the subsequent steps.[8][9][11]

  • Electrophilic Attack, Cyclization, and Aromatization: The N-arylacetamide substrate, in this case, N-(4-fluorophenyl)acetamide, attacks the Vilsmeier reagent. The reaction proceeds through a series of intermediates involving intramolecular cyclization and dehydration, ultimately leading to the formation of the stable, aromatic this compound ring system upon aqueous workup.[1][12] The presence of an electron-donating group on the N-arylacetamide generally facilitates the cyclization.[7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Quinoline Synthesis Mechanism cluster_reagents Reagent Activation cluster_synthesis Quinoline Formation DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Acetanilide N-(4-fluorophenyl)acetamide (Substrate) Intermediate_Complex Electrophilic Attack & Iminium Intermediate Acetanilide->Intermediate_Complex Electrophilic Substitution Cyclized_Intermediate Intramolecular Cyclization Intermediate_Complex->Cyclized_Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Cyclized_Intermediate->Hydrolysis Final_Product This compound (Product) Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the necessary N-(4-fluorophenyl)acetamide precursor, followed by the core Vilsmeier-Haack cyclization.

Part A: Synthesis of N-(4-fluorophenyl)acetamide (Precursor)

The starting material is readily prepared by the acetylation of 4-fluoroaniline.[1]

Materials and Reagents:

  • 4-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a minimal amount of glacial acetic acid or use it neat.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove excess acetic acid, and dry under vacuum. The resulting N-(4-fluorophenyl)acetamide is typically of sufficient purity for the next step.

Part B: Vilsmeier-Haack Synthesis of this compound

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Experimental_Workflow start Start: N-(4-fluorophenyl)acetamide + Dry DMF cool Cool to 0-5 °C (Ice Bath) start->cool add_pocl3 Dropwise Addition of POCl₃ cool->add_pocl3 heat Heat to 80-90 °C (4-16 hours) add_pocl3->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench: Pour onto Crushed Ice monitor->quench Complete filter Vacuum Filtration quench->filter wash Wash with Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize (e.g., Ethyl Acetate) dry->recrystallize end Final Product: 2-Chloro-6-fluoroquinoline- 3-carbaldehyde recrystallize->end

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Reagents:

  • N-(4-fluorophenyl)acetamide (from Part A)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Ethyl acetate (for recrystallization)

  • Crushed ice and deionized water

ReagentMolar Ratio (Typical)Key Considerations
N-(4-fluorophenyl)acetamide1.0 eqMust be dry.
DMF3.0 - 5.0 eqMust be anhydrous. Acts as both reagent and solvent.[13]
POCl₃4.0 - 12.0 eqUse fresh. An excess is crucial for high yield.[14]
Temperature0-5 °C, then 80-90 °CInitial cooling prevents runaway reaction.[14][15]
Reaction Time4 - 16 hoursSubstrate dependent; monitor by TLC.[14]
Expected Yield60 - 80%Yields can be high under optimized conditions.[15]

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N-(4-fluorophenyl)acetamide (1.0 eq).

  • Dissolution: Add anhydrous DMF (3.0-5.0 eq) to the flask and stir until the acetanilide is fully dissolved.

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0-5 °C.[16]

  • POCl₃ Addition: Slowly add POCl₃ (at least 4.0 eq, often more is beneficial) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 10 °C during the addition. The solution may become thick and change color.

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath.[15]

  • Reaction Monitoring: Maintain this temperature and stir for 4-16 hours. The progress of the reaction should be monitored by TLC (a common eluent system is ethyl acetate/hexane). The reaction is complete when the starting material is no longer visible.

  • Work-up and Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring.[17] This step is highly exothermic and will release HCl gas.

  • Precipitation and Isolation: A solid (typically yellow or off-white) will precipitate. Continue stirring until all the ice has melted. If precipitation is incomplete, neutralization with a base like sodium bicarbonate solution may be required.[17]

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent such as ethyl acetate to afford pure this compound.[14][18]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9-11 ppm).[18] Aromatic protons will appear in the δ 7-9 ppm range, showing splitting patterns consistent with the substituted quinoline ring.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1690-1715 cm⁻¹.[18] Additional characteristic peaks will be present for the aromatic C=C and C-Cl bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₅ClFNO (209.60 g/mol ).[3]

Troubleshooting and Field-Proven Insights

  • Low or No Yield: This is the most common issue.

    • Cause: Moisture in the reagents is a primary culprit, as it decomposes the Vilsmeier reagent and POCl₃.[13]

    • Solution: Ensure DMF is anhydrous and POCl₃ is fresh. Flame-dry all glassware before use.

    • Cause: Insufficient Vilsmeier reagent.

    • Solution: The stoichiometry is critical. An excess of both DMF and, particularly, POCl₃ is often required to drive the reaction to completion.[19] Molar ratios of POCl₃ to acetanilide as high as 12:1 have been reported to maximize yield.

  • Reaction Stalls:

    • Cause: Insufficient heating or reaction time. Electron-withdrawing groups on the acetanilide can slow the reaction.

    • Solution: Ensure the reaction temperature is maintained at 80-90 °C and monitor carefully by TLC, allowing for longer reaction times if necessary.

  • Difficult Work-up:

    • Cause: The product does not precipitate upon quenching.

    • Solution: The reaction mixture is acidic. Careful basification with a saturated solution of sodium bicarbonate or dilute NaOH after pouring onto ice can induce precipitation.[17] Be cautious as this is an exothermic neutralization.

  • Product Purity:

    • Cause: Incomplete reaction or side-product formation.

    • Solution: A thorough wash of the crude product is essential. Recrystallization is highly effective for purification. If impurities persist, column chromatography may be necessary.[20]

References

The Synthetic Versatility of 2-Chloro-6-fluoroquinoline-3-carbaldehyde: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of therapeutic agents.[1] Its inherent biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and antiviral properties, have cemented its importance in the quest for novel therapeutics.[2] Within this esteemed class of compounds, 2-Chloro-6-fluoroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile synthetic intermediate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this powerful building block, offering detailed protocols and insights into its vast synthetic potential.

The strategic placement of three key functional groups—a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 6-position, and a versatile carbaldehyde group at the 3-position—renders this compound a trifecta of reactivity. The chlorine atom is susceptible to nucleophilic displacement, the aldehyde group is a hub for a myriad of condensation and derivatization reactions, and the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. This unique combination allows for the facile construction of a diverse array of complex heterocyclic systems and libraries of potential drug candidates.

Core Synthesis: A Detailed Protocol for this compound

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Mechanism: The Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. First, phosphoryl chloride activates DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The substituted acetanilide then attacks this electrophile, initiating an electrophilic aromatic substitution. Subsequent cyclization and elimination steps, followed by hydrolysis of the iminium intermediate during aqueous work-up, yield the desired 2-chloroquinoline-3-carbaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Electrophilic Aromatic Substitution Vilsmeier_reagent->Intermediate1 Acetanilide 4-Fluoroacetanilide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization & Elimination Intermediate1->Intermediate2 Iminium_intermediate Iminium Intermediate Intermediate2->Iminium_intermediate Product 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Iminium_intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a step-by-step guide for the synthesis of this compound from 4-fluoroacetanilide.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Fluoroacetanilide153.157.66 g0.05
N,N-Dimethylformamide (DMF)73.099.6 mL0.125
Phosphoryl chloride (POCl₃)153.3332.2 mL0.35
Ice-As needed-
Ethyl Acetate-For recrystallization-

Procedure:

  • In a flask equipped with a magnetic stirrer and a desiccant drying tube, cool N,N-dimethylformamide (9.6 mL, 0.125 mol) to 0 °C in an ice bath.[4]

  • Slowly add phosphoryl chloride (32.2 mL, 0.35 mol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C.

  • To this freshly prepared Vilsmeier reagent, add 4-fluoroacetanilide (7.66 g, 0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 100 °C and reflux for 22 hours in an oil bath.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into 200-300 mL of ice-cold water with stirring.[4]

  • A yellowish precipitate will form. Collect the solid by suction filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethyl acetate to afford pure this compound as a crystalline solid.[5]

Expected Yield: 75-85%

Characterization Data:

  • Appearance: Yellowish crystalline solid

  • Melting Point: 142-144 °C

  • ¹H NMR (CDCl₃, 300 MHz) δ: 10.59 (s, 1H, CHO), 8.79 (s, 1H, Ar-H), 8.12 (dd, J = 9.0, 5.1 Hz, 1H, Ar-H), 7.83 (dd, J = 8.7, 3.0 Hz, 1H, Ar-H), 7.60 (ddd, J = 9.0, 8.1, 3.0 Hz, 1H, Ar-H).

  • IR (KBr, cm⁻¹): 1690 (C=O), 1610, 1580, 1470 (C=C, C=N).

Applications in Synthetic Chemistry: A Versatile Building Block

The true power of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The reactivity of the chloro and aldehyde groups can be exploited independently or in tandem to construct fused and binary heterocyclic systems.

Applications cluster_aldehyde Aldehyde Group Reactions cluster_chloro Chloro Group Reactions cluster_combined Combined Reactivity Start This compound Condensation Condensation Reactions Start->Condensation with Amines, Hydrazines, etc. Reduction Reduction to Alcohol Start->Reduction e.g., NaBH₄ Nucleophilic_Subst Nucleophilic Substitution Start->Nucleophilic_Subst with Nucleophiles (e.g., Amines, Thiols) Fused_Heterocycles Fused Heterocycles Start->Fused_Heterocycles e.g., Pyrazolo[3,4-b]quinolines Schiff_Bases Schiff_Bases Condensation->Schiff_Bases Schiff Bases Alcohols Alcohols Reduction->Alcohols Quinolinyl Methanols Substituted_Quinolines Substituted_Quinolines Nucleophilic_Subst->Substituted_Quinolines 2-Amino/Thio-quinolines Bioactive_Molecules Bioactive_Molecules Fused_Heterocycles->Bioactive_Molecules Bioactive Molecules

References

Application Notes and Protocols: Reactivity of the Aldehyde Group in 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoroquinoline-3-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The presence of the aldehyde group at the 3-position, along with the reactive chlorine atom at the 2-position and the fluorine atom at the 6-position, provides multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel compounds.[4]

This guide provides a detailed exploration of the chemical transformations centered on the aldehyde functionality of this compound. We will delve into key reactions, offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the electron-withdrawing nature of the quinoline ring system. The primary reactions involving this group include oxidation, reduction, and various carbon-carbon and carbon-nitrogen bond-forming reactions.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation, yielding 2-chloro-6-fluoroquinoline-3-carboxylic acid. This derivative serves as a crucial precursor for the synthesis of amides, esters, and other carboxylic acid derivatives, including many fluoroquinolone antibiotics.[5][6]

Mechanism of Oxidation

A common and efficient method for this oxidation involves the use of potassium permanganate (KMnO₄) in an aqueous acetone medium. The reaction proceeds through the formation of a manganate ester intermediate, which subsequently collapses to the carboxylate salt upon workup.

Experimental Protocol: Oxidation using Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 2.09 g) in 100 mL of acetone.

  • Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (12 mmol, 1.90 g) in 50 mL of water.

  • Slowly add the KMnO₄ solution to the cooled aldehyde solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The product, 2-chloro-6-fluoroquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reactant Reagent Solvent Temperature Time Typical Yield
This compoundKMnO₄Acetone/Water0 °C to RT4-6 h85-95%

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (2-chloro-6-fluoroquinolin-3-yl)methanol, provides a versatile intermediate for further functionalization, such as etherification or esterification.

Mechanism of Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during workup to yield the alcohol.

Experimental Protocol: Reduction using Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (10 mmol, 2.09 g) in 50 mL of methanol in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (12 mmol, 0.45 g) portion-wise over 15 minutes with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NH₄Cl solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (2-chloro-6-fluoroquinolin-3-yl)methanol.[7]

Reactant Reagent Solvent Temperature Time Typical Yield
This compoundNaBH₄Methanol0 °C to RT1-2 h90-98%

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the introduction of new functional groups.

a) Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[8][9] This reaction is pivotal for synthesizing compounds with potential applications in drug development, particularly as Michael acceptors.[10]

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to form the final condensed product.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.09 g) and malononitrile (10 mmol, 0.66 g) in 40 mL of ethanol.

  • Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 2-((2-chloro-6-fluoroquinolin-3-yl)methylene)malononitrile.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Aldehyde 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Mixing Dissolve in Ethanol Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Catalyst Piperidine Catalyst->Mixing Reflux Reflux (2-3h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product α,β-Unsaturated Product Recrystallization->Product

Caption: Workflow for Knoevenagel Condensation.

b) Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[11][12] This reaction is highly versatile and allows for the introduction of a variety of substituted vinyl groups.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and a stable triphenylphosphine oxide, which is the driving force for the reaction.[13][14] The stereochemical outcome (E/Z) of the alkene depends on the nature of the ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Schlenk flask and syringe techniques

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (11 mmol, 3.93 g) and 50 mL of anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (10 mmol, e.g., 4 mL of a 2.5 M solution in hexanes) via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Cool the ylide solution back down to -78 °C.

  • In a separate flask, dissolve this compound (8 mmol, 1.68 g) in 20 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-fluoro-3-vinylquinoline.

Wittig_Reaction_Pathway Aldehyde 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->Intermediate Alkene Alkene Product Intermediate->Alkene Decomposition Byproduct Triphenylphosphine Oxide Intermediate->Byproduct Decomposition

Caption: Simplified Wittig Reaction Pathway.

Carbon-Nitrogen Bond Forming Reactions

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and for reductive amination.[4]

Reductive Amination

Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine. It involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (5 mmol, 1.05 g) in 25 mL of 1,2-dichloroethane, add morpholine (5.5 mmol, 0.48 mL) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-((2-chloro-6-fluoroquinolin-3-yl)methyl)morpholine.

Conclusion

The aldehyde group of this compound is a highly reactive and versatile functional group that provides access to a wide range of synthetically useful derivatives. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this valuable building block in the pursuit of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Substitution at the Chloro Position of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials. The strategic functionalization of this heterocyclic framework is a primary focus for researchers aiming to develop novel therapeutic agents and advanced materials. Among the various quinoline derivatives, 2-Chloro-6-fluoroquinoline-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. The presence of a chloro group at the C2 position, activated by the electron-withdrawing quinoline nitrogen and the additional inductive effect of the fluoro and carbaldehyde groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of functionalities at this position, paving the way for the synthesis of novel derivatives with tailored biological and physical properties.

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for conducting nucleophilic substitution reactions at the C2 position of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Reaction Mechanism: Understanding the SNAr Pathway

The nucleophilic aromatic substitution at the C2 position of this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway is characteristic of SNAr reactions on electron-deficient aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, and this delocalization is enhanced by the electron-withdrawing nitrogen atom within the quinoline ring.

  • Elimination of the Leaving Group : In the subsequent, typically rapid, step, the chloride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the quinoline ring, yielding the final substituted product.

The overall rate of the reaction is generally governed by the first step, the formation of the Meisenheimer complex. The reactivity of the substrate is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. In the case of this compound, the quinoline nitrogen, the C6-fluoro group, and the C3-carbaldehyde group all contribute to activating the C2 position for nucleophilic attack.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_end Products Start This compound Intermediate Resonance-Stabilized Anionic Intermediate Start->Intermediate + Nu⁻ (Slow) Nuc Nucleophile (Nu⁻) Product 2-Substituted-6-fluoroquinoline-3-carbaldehyde Intermediate->Product - Cl⁻ (Fast) LeavingGroup Chloride Ion (Cl⁻)

Figure 1: General mechanism of the SNAr reaction at the C2 position.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions on this compound with common classes of nucleophiles. It is important to note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles and to maximize yields. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of 2-amino-6-fluoroquinoline-3-carbaldehyde derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Ethanol (EtOH), Acetonitrile (MeCN))

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add the anhydrous solvent (e.g., DMF or EtOH) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If ethanol is used, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Substitution with Thiol Nucleophiles (Thiolation)

This protocol provides a general method for the synthesis of 2-(organothio)-6-fluoroquinoline-3-carbaldehyde derivatives. A specific example for the synthesis of the 2-mercapto derivative is also provided.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) or Sodium sulfide (Na₂S)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure (General for Thiols):

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve the thiol (1.1 eq) in the anhydrous solvent (e.g., DMF or THF).

  • Add the base (e.g., NaH or K₂CO₃, 1.2 eq) portion-wise at 0 °C to generate the thiolate in situ.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature or gently heat as needed, monitoring by TLC.

  • After the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Specific Procedure for 2-Mercapto-6-fluoroquinoline-3-carbaldehyde:

  • Dissolve this compound (1.0 eq) in dry DMF.

  • Add powdered sodium sulfide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the product, wash thoroughly with water, and dry. The product is often pure enough for subsequent steps without further purification.

Protocol 3: Substitution with Alcohol/Phenol Nucleophiles (Alkoxylation/Aryloxylation)

This protocol outlines the synthesis of 2-alkoxy- or 2-aryloxy-6-fluoroquinoline-3-carbaldehyde derivatives.

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or the corresponding alcohol)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate/reflux condenser

Procedure:

  • In a flame-dried, inert atmosphere flask, dissolve the alcohol or phenol (1.5 eq) in the chosen anhydrous solvent.

  • Add the strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C or reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 2-chloroquinoline-3-carbaldehyde derivatives, which can be adapted for the 6-fluoro analogue. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and may require optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time
Amines MorpholineK₂CO₃EthanolReflux4-8 h
AnilineEt₃NDMF80-1006-12 h
Thiols Sodium Sulfide-DMFRoom Temp.1-2 h
ThiophenolNaHTHFRoom Temp. - 502-6 h
Alcohols Sodium Methoxide-MethanolReflux8-16 h
Azides Sodium Azide-Acetic Acid1002-4 h

Troubleshooting and Optimization

  • Low or No Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (like DMF or DMSO), or employing a stronger base (for thiols and alcohols). Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the starting material.

  • Side Reactions: The aldehyde group at the C3 position can potentially undergo side reactions, such as condensation, especially under basic conditions and with amine nucleophiles. To minimize this, it may be beneficial to use milder bases or protect the aldehyde group prior to the substitution reaction, followed by deprotection.

  • Difficult Purification: If the product is difficult to purify, consider alternative work-up procedures. For example, an acid-base extraction can be effective for purifying amine-substituted products. Different solvent systems for column chromatography or recrystallization should also be explored.

Experimental Workflow Visualization

The general workflow for performing a nucleophilic substitution reaction on this compound is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Select Starting Material and Nucleophile B Prepare Anhydrous Solvents and Reagents A->B C Set up Reaction Under Inert Atmosphere (if needed) B->C D Add Reagents in a Controlled Manner C->D E Monitor Reaction by TLC D->E F Quench Reaction and Perform Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, IR) H->I

Figure 2: General experimental workflow for SNAr reactions.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse library of quinoline derivatives. The nucleophilic aromatic substitution at the C2 position provides a robust and versatile method for introducing a wide range of functional groups. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully perform these transformations. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors.

The Versatile Precursor: 2-Chloro-6-fluoroquinoline-3-carbaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of medicinally important molecules, with a rich history of therapeutic applications ranging from antimalarial to anticancer agents.[1][2] Within this esteemed class of heterocycles, 2-chloro-6-fluoroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its trifunctional nature—possessing a reactive aldehyde, a displaceable chloro group, and a strategically positioned fluoro moiety—offers a powerful toolkit for synthetic chemists to construct a diverse array of fused heterocyclic systems. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the resulting compounds, making this precursor especially attractive for drug discovery programs.[3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the key reaction pathways it enables, providing detailed, field-proven protocols for the synthesis of promising heterocyclic scaffolds such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and various α,β-unsaturated systems via Knoevenagel condensation. Each section will not only present the "how" but also the "why," offering insights into the underlying mechanisms and the rationale behind the experimental choices, thereby empowering researchers to adapt and innovate in their own synthetic endeavors.

I. Synthesis of the Keystone Precursor: this compound

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate acetanilide.[5] For the synthesis of our target precursor, 4-fluoroacetanilide serves as the readily available starting material.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from POCl₃ and DMF. The electron-rich aromatic ring of 4-fluoroacetanilide then attacks this reagent. A subsequent cascade of intramolecular cyclization and elimination steps, driven by the reaction conditions, leads to the formation of the quinoline ring system with the concomitant introduction of a chloro group at the 2-position and a formyl group at the 3-position.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide 4-Fluoroacetanilide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Product 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of the quinoline precursor.

Detailed Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 4-Fluoroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place N,N-dimethylformamide (3 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (4-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15-20 minutes to allow for the formation of the Vilsmeier reagent.

  • To this cold mixture, add 4-fluoroacetanilide (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 75-80 °C. Maintain this temperature for 8-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the solid from ethyl acetate to afford this compound as a pale yellow solid.

Expected Yield: 65-75%

II. Synthesis of Pyrazolo[3,4-b]quinolines: Accessing Potent Kinase Inhibitors

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies.[2][7] The synthesis of this scaffold from this compound is a straightforward and efficient process involving condensation with hydrazine hydrate followed by intramolecular cyclization.

Mechanistic Pathway: Hydrazine Condensation and Cyclization

The reaction proceeds through an initial condensation of hydrazine hydrate with the aldehyde group of the quinoline precursor to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the chloro group, followed by elimination of HCl, leads to the formation of the pyrazole ring fused to the quinoline core.

Pyrazoloquinoline_Synthesis Start 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine Hydrate Product 1H-Pyrazolo[3,4-b]- quinoline Hydrazone->Product Intramolecular Cyclization (-HCl)

Caption: Synthesis of the pyrazolo[3,4-b]quinoline scaffold.

Detailed Protocol: Synthesis of 6-Fluoro-1H-pyrazolo[3,4-b]quinoline

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Triethylamine (optional, as a base)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.5-2 equivalents).[8] A few drops of triethylamine can be added to facilitate the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-fluoro-1H-pyrazolo[3,4-b]quinoline.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
This compoundHydrazine hydrate, TriethylamineEthanol6-8>85[8]
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine, Pyridine (cat.)Nitrobenzene--[9]

III. Synthesis of Thieno[2,3-b]quinolines: Building Blocks for Novel Therapeutics

Thieno[2,3-b]quinolines are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] The synthesis from this compound is typically achieved through a reaction with a sulfur-containing nucleophile, such as an ester of thioglycolic acid, followed by intramolecular cyclization.

Mechanistic Considerations: Nucleophilic Substitution and Cyclization

The reaction is initiated by a base-catalyzed condensation of the active methylene group of the thioglycolate ester with the aldehyde function of the quinoline. This is followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the chloro group at the 2-position of the quinoline ring, leading to the formation of the fused thiophene ring.

Detailed Protocol: Synthesis of Ethyl 6-Fluoro-3-hydroxythieno[2,3-b]quinoline-2-carboxylate

Materials:

  • This compound

  • Ethyl thioglycolate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl thioglycolate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from ethanol to obtain the purified thieno[2,3-b]quinoline derivative.

IV. Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[12] This reaction, when applied to this compound, provides access to a wide range of α,β-unsaturated derivatives, which are valuable intermediates and possess biological activities in their own right.[2][13]

The Mechanism: Base-Catalyzed Condensation and Dehydration

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, DABCO) to generate a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Carbanion Formation cluster_1 Condensation and Dehydration ActiveMethylene Active Methylene Compound Carbanion Carbanion ActiveMethylene->Carbanion + Base Base Base Aldehyde 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate + Carbanion Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.[12]

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and the product may start to precipitate within minutes to a few hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Table of Knoevenagel Condensation Examples:

Active Methylene CompoundCatalystSolventTimeYield (%)Reference
MalononitrilePiperidineEthanol1-2 h>90[12]
Ethyl cyanoacetateDABCOToluene4-6 h~85[12]
Malonic acidPyridinePyridine2-4 h (reflux)~80[12]

Conclusion and Future Perspectives

This compound has unequivocally demonstrated its value as a versatile and powerful precursor in the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and α,β-unsaturated systems via Knoevenagel condensation provide a robust foundation for researchers in the field. The inherent reactivity of the aldehyde and chloro functionalities, coupled with the advantageous properties imparted by the fluoro substituent, ensures that this building block will continue to be a valuable tool in the quest for novel therapeutics. Future explorations could involve leveraging this precursor in multicomponent reactions or in the synthesis of even more complex, polycyclic architectures, further expanding the chemical space accessible from this remarkable starting material.

References

Application Notes and Protocols for the Purification of Crude 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a key building block in contemporary drug discovery and materials science. Recognizing the critical impact of purity on downstream applications, this document moves beyond simple procedural lists to offer an in-depth analysis of purification strategies. We dissect the causal relationships behind experimental choices, focusing on recrystallization and column chromatography as primary methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for achieving high-purity this compound, thereby ensuring the reliability and reproducibility of subsequent synthetic transformations.

Introduction: The Importance of Purity for a Versatile Building Block

This compound is a highly functionalized heterocyclic compound. The presence of a reactive aldehyde, a nucleophilically displaceable chlorine atom, and the quinoline core makes it an exceptionally valuable intermediate for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is paramount; residual starting materials, by-products from its synthesis (typically a Vilsmeier-Haack reaction), or degradation products can lead to unwanted side reactions, complex purification challenges in subsequent steps, and ultimately, compromised final product quality and yield.

The Vilsmeier-Haack synthesis, while effective, can generate impurities such as unreacted acetanilide precursors or partially reacted intermediates.[1][2] Therefore, a robust purification strategy is not merely a suggestion but a requirement for successful multi-step synthesis. This guide provides the foundational knowledge and practical steps to achieve this.

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification strategy, a preliminary analysis of the crude material is essential. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

Protocol 2.1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Mobile Phase Selection: A common and effective eluent system is a mixture of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) or Ethyl Acetate:Hexane (3:7, v/v).[1] The choice depends on the polarity of the expected impurities. The goal is to achieve good separation between the product spot and any impurity spots.

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting & Development: Spot the dissolved sample onto the TLC plate and develop it in a chamber pre-saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). The product, this compound, should appear as a distinct spot. An approximate Rf value of 0.36 has been reported in some systems.[1] Impurities will present as separate spots with different Rf values.

This initial TLC provides critical data for deciding between recrystallization and chromatography and for optimizing the conditions for column chromatography if required.

Primary Purification Technique: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent or solvent system can be identified. It leverages the difference in solubility of the compound and its impurities in a solvent at different temperatures. For this compound, which is a solid with a reported melting point of 184-188 °C, recrystallization is the preferred initial approach.[1]

Causality Behind Solvent Selection:

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at room temperature (to remain in the mother liquor) or insoluble at high temperatures (to be filtered off hot). Several sources indicate that ethyl acetate is a suitable recrystallization solvent for this compound and its analogs.[1][2] A mixture of petroleum ether and ethyl acetate has also been successfully used for similar compounds, which can be an effective alternative to modulate solvent polarity.[3]

Protocol 3.1: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate portion-wise until all the solid dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Confirm the purity of the recrystallized product by TLC and melting point analysis. The melting point should be sharp and within the expected range (184-188 °C).[1]

Data Summary Table
ParameterValue/SolventSource
Melting Point184-188 °C[1]
Recrystallization SolventEthyl Acetate[1][2]
Alternative Solvent SystemPetroleum Ether / Ethyl Acetate[3][4]
TLC Mobile PhaseToluene:Ethyl Acetate:Formic Acid (5:4:1)[1]
Approx. Rf Value0.36[1]

Secondary Purification Technique: Column Chromatography

If recrystallization fails to provide the desired level of purity, or if the crude material contains impurities with similar solubility profiles, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Eluent) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Sample 3. Adsorb Crude Sample onto Silica Gel Slurry->Sample Load 4. Load Sample onto Column Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Protocol 4.1: Silica Gel Column Chromatography
  • Eluent Selection: Based on the initial TLC analysis (Protocol 2.1), choose a mobile phase that provides a good Rf value for the product (ideally between 0.2 and 0.4) and significant separation from impurities. An Ethyl Acetate/Hexane gradient is often effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 30% Ethyl Acetate in Hexane) if necessary to move the product down the column.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation. Fractions containing the pure product will show a single spot corresponding to the Rf of the target compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Validation and Characterization

Post-purification, it is crucial to validate the purity and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): The purified sample should show a single spot.

  • Melting Point: A sharp melting point consistent with the literature value (184-188 °C) indicates high purity.[1]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should be clean, with signals corresponding to the aromatic protons and the characteristic aldehyde proton singlet around δ 10.5 ppm.[1]

    • IR Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde group around 1682 cm⁻¹.[1]

Conclusion and Best Practices

The purification of crude this compound is a critical step in its utilization as a synthetic intermediate. The choice between recrystallization and column chromatography depends on the specific impurity profile of the crude material.

Decision-Making Flowchart

G Start Crude Product TLC Perform TLC Analysis Start->TLC Recrystallize Recrystallization (e.g., Ethyl Acetate) TLC->Recrystallize Product is major spot & impurities are minor Chromatography Column Chromatography TLC->Chromatography Complex mixture or close-running spots CheckPurity1 Check Purity (TLC, MP) Recrystallize->CheckPurity1 CheckPurity1->Chromatography Insufficient Purity End Pure Product CheckPurity1->End Purity >98% CheckPurity2 Check Purity (TLC, MP, NMR) Chromatography->CheckPurity2 CheckPurity2->End Purity >98%

Caption: Decision-making process for purification.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently obtain high-purity this compound, setting the stage for successful downstream applications.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocols and interpretive guidance herein are designed to ensure the structural integrity, purity, and identity of this compound, which is crucial for its application in synthetic chemistry and pharmaceutical development. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy for a thorough analysis of this molecule.

Introduction

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The quinoline scaffold itself is a prominent feature in numerous pharmaceuticals, and the specific substitution pattern of this derivative offers multiple avenues for further chemical modification.[1] Given its role as a precursor in drug development, rigorous analytical characterization is paramount to ensure the reliability and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

This application note details a multi-pronged analytical approach, providing both the theoretical basis and practical protocols for the characterization of this compound.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₅ClFNOPubChem CID: 2120273[2]
Molecular Weight 209.60 g/mol PubChem CID: 2120273[2]
Appearance Solid (predicted)Sigma-Aldrich
CAS Number 749920-54-5Sigma-Aldrich

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques is recommended for a comprehensive characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

3.1.1. ¹H NMR Spectroscopy: Rationale and Expected Spectrum

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show signals in the aromatic and aldehyde regions. Based on data from analogous compounds, the following chemical shifts can be predicted[3][4]:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H10.0 - 10.6Singlet (s)
Quinoline H-48.6 - 8.9Singlet (s)
Quinoline H-5, H-7, H-87.5 - 8.3Multiplets (m)

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3.1.2. ¹³C NMR Spectroscopy: Rationale and Expected Spectrum

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the presence of electronegative atoms (Cl, F, N, O), a wide range of chemical shifts is expected.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Quinoline C-2 (C-Cl)148 - 152
Quinoline C-6 (C-F)158 - 162 (with C-F coupling)
Aromatic/Heteroaromatic Carbons115 - 150

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Rationale and Expected Fragmentation:

The molecular ion peak [M]⁺ should be observed at m/z 209, and due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 211 in an approximate 3:1 ratio is expected. Common fragmentation pathways for similar structures involve the loss of the aldehyde group (-CHO), chlorine, and subsequent ring fissions.

Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC inlet.

  • Instrumentation: A mass spectrometer with an EI source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-300.

    • Scan Speed: 1000 amu/s.

  • Data Analysis: Identify the molecular ion peak and the [M+2]⁺ isotopic peak. Propose fragmentation pathways for the major fragment ions.

MS_Fragmentation M [M]+. m/z 209/211 M_minus_CHO [M-CHO]+ m/z 180/182 M->M_minus_CHO -CHO M_minus_Cl [M-Cl]+ m/z 174 M->M_minus_Cl -Cl M_minus_CO_Cl [M-CO-Cl]+ m/z 146 M_minus_Cl->M_minus_CO_Cl -CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantification. A reversed-phase method with UV detection is generally suitable for this type of aromatic compound.

Protocol for HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is recommended to ensure good peak shape and resolution.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percentage method.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale and Expected Absorptions:

The IR spectrum will be dominated by absorptions corresponding to the aromatic system, the aldehyde, and the carbon-halogen bonds. A detailed vibrational analysis of the closely related 2-chloroquinoline-3-carboxaldehyde provides a strong basis for spectral interpretation.[5]

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (aldehyde)1680 - 1710
C-H (aldehyde)2720 - 2820
C=C and C=N (aromatic)1450 - 1600
C-Cl700 - 800
C-F1000 - 1400

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The combination of NMR, MS, HPLC, and IR spectroscopy provides a robust and comprehensive analytical toolkit for the characterization of this compound. The application of these techniques, following the protocols outlined in this guide, will enable researchers to confidently verify the structure, purity, and identity of this important synthetic intermediate, thereby ensuring the quality and integrity of their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex heterocyclic systems.[1] The most common and efficient synthetic route is the Vilsmeier-Haack reaction, which involves the cyclization and formylation of an N-arylacetamide.[2] While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is designed to provide researchers with practical, field-tested insights to troubleshoot common issues and optimize their synthetic outcomes.

Core Synthesis Workflow

The synthesis proceeds via a two-step sequence: the formation of the Vilsmeier reagent followed by the cyclization of the substituted acetanilide.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization & Formylation cluster_2 Workup & Purification DMF DMF (Solvent/Reagent) V_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->V_Reagent POCl3 POCl₃ (Activator) POCl3->V_Reagent 0-5 °C Reaction Reaction Mixture V_Reagent->Reaction Substrate 4-Fluoroacetanilide (Starting Material) Substrate->Reaction Quench Quench in Ice Water (Hydrolysis) Reaction->Quench Heat (60-90 °C) Neutralize Neutralize (e.g., Na₂CO₃) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Product Crude Product Filter->Product Purify Recrystallize (e.g., Ethyl Acetate) Product->Purify Final_Product Pure 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Purify->Final_Product

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Part 1: Reagent Preparation & Stoichiometry

Q1: I'm adding POCl₃ to DMF, and a solid precipitate is forming, stopping my stir bar. What's happening?

A: This is a common issue caused by the rapid, uncontrolled formation and precipitation of the Vilsmeier reagent (chloroiminium salt).[3] The reagent has limited solubility in cold DMF.

Troubleshooting Steps:

  • Slower Addition: Reduce the addition rate of POCl₃ significantly. A syringe pump is ideal for maintaining a slow, consistent rate.

  • Vigorous Stirring: Use a larger, high-strength magnetic stir bar or an overhead mechanical stirrer to maintain agitation as the mixture becomes more viscous.[4]

  • Temperature Control: Ensure your ice bath is maintained at 0-5 °C. If the temperature rises, the initial reaction can be too fast.[2][5]

  • Solvent Volume: In some cases, increasing the initial volume of DMF slightly can help keep the reagent in solution, though this may require adjusting the stoichiometry of other reagents accordingly.

Q2: What is the optimal stoichiometry between 4-fluoroacetanilide, DMF, and POCl₃?

A: The Vilsmeier-Haack reaction uses DMF as both a solvent and a reagent. A significant excess of both DMF and POCl₃ relative to the acetanilide substrate is required. Published procedures often use a molar ratio of approximately 1 : 3 : 12 (Substrate : DMF : POCl₃) .[6][7]

ReagentRoleTypical Molar RatioRationale
4-FluoroacetanilideSubstrate1The limiting reagent.
DMFReagent/Solvent~3-5Acts as the formyl source and solvent. An excess ensures complete Vilsmeier reagent formation.
POCl₃Activating Agent~10-14A large excess drives the reaction to completion, ensuring full cyclization and chlorination at C2.

Q3: How important is the purity of my reagents, especially DMF and POCl₃?

A: Purity is critical.

  • DMF: Must be anhydrous. Water will react with both POCl₃ and the Vilsmeier reagent, quenching the reaction. Use a freshly opened bottle or a properly dried solvent.

  • POCl₃: Phosphoryl chloride can hydrolyze over time to form phosphoric and hydrochloric acids. Using old or discolored POCl₃ can significantly lower the yield.[8] It is best practice to use freshly distilled or a new bottle of POCl₃.

Part 2: Reaction Execution & Side Products

Q4: My final yield is consistently low (<40%). What are the most critical parameters to investigate?

A: Low yields are typically traced back to three main areas: temperature control, reaction time, or inefficient workup.

Optimization Strategy:

  • Vilsmeier Reagent Formation: Strictly maintain the temperature at 0-5 °C during the addition of POCl₃.[5] Allow the reagent to stir for at least 30 minutes before adding the substrate.

  • Reaction Temperature & Time: After adding the 4-fluoroacetanilide, the reaction requires heating. The optimal temperature is typically between 60-90 °C.[6][9] Monitor the reaction by TLC. A reaction time of 4-16 hours is common.[5][9] Insufficient heating can lead to incomplete cyclization, while excessive heat can cause decomposition and the formation of dark, tarry side products.

  • Workup: Product can be lost during workup if the pH is not carefully controlled during neutralization or if an insufficient volume of extraction solvent is used.

Q5: What are the primary side products, and how can they be minimized?

A: The main side products often result from incomplete reactions or alternative reaction pathways.

  • Incomplete Cyclization: If the reaction is not heated sufficiently or for long enough, you may isolate intermediates that have not fully cyclized.

  • Hydrolysis at C2: During workup, the 2-chloro group can be hydrolyzed to a 2-hydroxy (or 2-oxo) group, especially if the mixture is kept under basic conditions for too long or at elevated temperatures.[1]

  • Cannizzaro Reaction: Under strongly basic workup conditions, the aldehyde functional group can undergo a disproportionation (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, although this is more common with other derivatives.[10]

Minimization Strategy:

  • Ensure sufficient heating time and temperature to drive the cyclization to completion.

  • During workup, neutralize the acidic solution carefully and avoid strongly basic conditions (pH > 10) for extended periods.

Part 3: Workup & Purification

Q7: What is the safest and most effective method for quenching the large excess of POCl₃?

A: The quench step is highly exothermic and potentially dangerous. POCl₃ reacts violently with water.[11] The standard and recommended procedure is a "reverse quench."

Procedure:

  • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and water.

  • After the reaction is complete, allow the reaction flask to cool to room temperature.

  • Slowly and carefully , add the reaction mixture dropwise or in a thin stream to the ice water. Never add water to the reaction mixture.[11]

  • Maintain vigorous stirring and monitor the temperature of the quench beaker, adding more ice as needed to keep it below 10 °C.[9]

A safer alternative involves quenching into a buffered solution, such as a pre-cooled aqueous solution of sodium acetate, which helps control the exotherm more effectively.[11]

Q8: My crude product is an oily solid that is difficult to handle. What is the best purification strategy?

A: The crude product is often a solid but can be contaminated with residual DMF or other impurities, giving it an oily appearance.

  • Initial Wash: After filtering the crude solid from the neutralized workup solution, wash it thoroughly with cold water to remove inorganic salts and residual DMF. A wash with a cold non-polar solvent like hexane can help remove non-polar impurities.

  • Recrystallization: The most effective purification method for this compound is recrystallization. Ethyl acetate is a commonly reported and effective solvent.[9] Dissolve the crude product in a minimal amount of hot ethyl acetate, and allow it to cool slowly to form pure crystals.

Optimized Experimental Protocol

Protocol 1: Synthesis of this compound

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add N,N-dimethylformamide (DMF, 0.15 mol). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to the cooled DMF via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 5 °C.[9] After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.

  • Reaction: Add 4-fluoroacetanilide (0.05 mol) portion-wise to the Vilsmeier reagent.

  • Heating: After the substrate is fully added, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress with TLC.[5]

  • Workup (Quench): Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare ~500 mL of crushed ice and water with vigorous stirring. Slowly pour the reaction mixture into the ice water.[9]

  • Neutralization & Isolation: Stir the resulting slurry for 30 minutes. Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.

  • Filtration: Filter the precipitated solid using a Buchner funnel. Wash the solid extensively with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50 °C. The expected yield of the crude product is in the range of 55-70%.[9]

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filter the pure crystals and wash them with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum. The melting point of the pure product is reported to be 184-188 °C.[9]

Mechanistic Pathway

The reaction proceeds through the electrophilic substitution of the Vilsmeier reagent onto the activated aromatic ring of the acetanilide, followed by intramolecular cyclization and subsequent dehydration and chlorination.

G A 1. Vilsmeier Reagent (Electrophile) C 3. Electrophilic Aromatic Substitution A->C B 2. 4-Fluoroacetanilide (Nucleophile) B->C D 4. Intramolecular Cyclization C->D Forms C-C bond E 5. Dehydration & Tautomerization D->E Forms heterocyclic ring F 6. Final Product E->F Aromatization

Caption: Key mechanistic stages of the Vilsmeier-Haack cyclization.

References

troubleshooting Vilsmeier-Haack reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Vilsmeier-Haack Reaction: Technical Support Center

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. As Senior Application Scientists, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Overview: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate the active electrophile, the Vilsmeier reagent (a chloroiminium salt).[4][5][6] This reagent then reacts with the substrate via electrophilic aromatic substitution. A final hydrolysis step yields the desired aryl aldehyde.[1][4][7]

The reaction's power lies in its ability to formylate compounds that are often unreactive under typical Friedel-Crafts conditions. However, its success is highly dependent on the careful control of reagents and reaction parameters.

Core Reaction Scheme

The process can be broken down into three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1][3][8]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the Vilsmeier reagent, forming a resonance-stabilized intermediate.[1][8]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to liberate the final aldehyde product.[4][9][10][11]

Vilsmeier_Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium Aryl Iminium Intermediate Arene->Iminium + Vilsmeier Reagent Iminium_hydro Aryl Iminium Intermediate Aldehyde Aryl Aldehyde (Product) Iminium_hydro->Aldehyde + H₂O (Work-up)

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Frequently Asked Questions (FAQs)

Q1: What substrates are suitable for the Vilsmeier-Haack reaction? The reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[1][2][4] Substrates with strong electron-donating groups (e.g., -NR₂, -OR, alkyl groups) show high reactivity. The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[7] Simple hydrocarbons like benzene and toluene are generally unreactive.[12]

Q2: Can I use other reagents besides DMF and POCl₃? Yes. While DMF/POCl₃ is the most common combination, other substituted amides can be used to introduce different acyl groups. Other acid halides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can also be used in place of POCl₃ to generate the Vilsmeier reagent.[7][13]

Q3: What are common solvents for this reaction? Often, an excess of the amide reagent (like DMF) can serve as the solvent.[14] Other commonly used inert solvents include dichloromethane (DCM), chloroform, benzene, and toluene.[1][14] The choice of solvent can influence reaction rate and solubility of intermediates.

Q4: Is the Vilsmeier reagent stable? The Vilsmeier reagent is highly reactive and extremely sensitive to moisture.[15] For this reason, it is almost always prepared in situ (in the reaction mixture) just before the addition of the aromatic substrate.[2][16] Commercially available Vilsmeier salt is a hygroscopic powder that must be handled under anhydrous conditions.[12]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: No Reaction or Low Product Yield

Q: My reaction shows no conversion of the starting material, or the yield is very low. What are the likely causes?

This is the most common issue and can stem from several factors related to the reagents, substrate, or reaction conditions.

Troubleshooting_LowYield Start Low / No Yield Cause1 Cause Inactive Vilsmeier Reagent Start->Cause1 Cause2 Cause Poor Substrate Reactivity Start->Cause2 Cause3 Cause Suboptimal Temperature Start->Cause3 Cause4 Cause Incorrect Stoichiometry Start->Cause4 Solution1 Solution| Use fresh, anhydrous reagents. Prepare reagent at 0°C. Use argon/N₂ atmosphere. Cause1:f1->Solution1:f0 Solution2 Solution| Check for deactivating groups. Increase reaction temperature. Consider a more potent formylating system. Cause2:f1->Solution2:f0 Solution3 Solution| Screen temperatures (e.g., 0°C, RT, 60-80°C). Highly reactive substrates need cooling. Cause3:f1->Solution3:f0 Solution4 Solution| Use 1.1-1.5 eq. of POCl₃. Use 1.5-3.0 eq. of DMF. Adjust based on substrate. Cause4:f1->Solution4:f0

Caption: Troubleshooting workflow for low or no reaction yield.

Detailed Analysis & Solutions:

  • Cause A: Inactive Vilsmeier Reagent

    • Explanation: The Vilsmeier reagent is the heart of the reaction, and its formation can be compromised. The primary culprit is moisture, which rapidly quenches the reagent.[15] The quality of the starting materials is also critical; old DMF can decompose into dimethylamine, which can lead to side reactions.[15][17] The formation of the reagent itself is an exothermic process, and if the temperature is not controlled (typically done at 0°C), it can decompose.

    • Validation Protocol:

      • Reagent Quality Check: Ensure DMF is anhydrous and stored over molecular sieves. Use a freshly opened bottle of POCl₃ or one that has been properly stored under an inert atmosphere.

      • Strict Anhydrous Conditions: Flame-dry all glassware before use. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

      • Controlled Reagent Formation: Add POCl₃ dropwise to chilled (0°C ice bath) DMF with vigorous stirring. A precipitate of the Vilsmeier reagent may form; this is normal, but the mixture should remain stirrable.[18] If the stir bar gets stuck, it may indicate too rapid addition or insufficient solvent.

  • Cause B: Poor Substrate Reactivity

    • Explanation: The Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts acylations.[4] Therefore, it requires an electron-rich aromatic system to proceed efficiently.[4][7] If your substrate has electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction will likely be sluggish or fail completely.

    • Solution:

      • Increase Reaction Temperature: For less reactive substrates, higher temperatures are often required. The optimal temperature can range from 0°C for highly activated substrates to 80°C or higher for moderately activated ones.[7][15] A temperature screen (e.g., 25°C, 50°C, 80°C) is recommended.

      • Modify Reagents: In some cases, using a more reactive system like DMF with triflic anhydride (Tf₂O) can formylate less reactive substrates.[3]

  • Cause C: Incorrect Stoichiometry

    • Explanation: The molar ratios of substrate:DMF:POCl₃ are critical. Using insufficient Vilsmeier reagent will naturally lead to incomplete conversion. An excessive amount is also not ideal as it can complicate the work-up.

    • Recommended Stoichiometry: A good starting point for optimization is a molar ratio of 1 : 3 : 1.5 for Substrate : DMF : POCl₃. Adjust as needed based on pilot reactions.

ReagentTypical Molar EquivalentsRationale
Substrate 1.0The limiting reagent.
DMF 3.0 - 10.0 (or as solvent)Acts as both reagent and often solvent. Excess ensures complete reagent formation.
POCl₃ 1.1 - 1.5A slight excess ensures full conversion of DMF to the Vilsmeier reagent.
Problem 2: Difficult Reaction Work-up and Product Isolation

Q: The work-up is violent, and I'm struggling to isolate my product. What's the correct procedure?

An improper work-up is not only a common source of yield loss but also a significant safety hazard.

  • Explanation: The work-up has two main goals: quenching the excess POCl₃ and hydrolyzing the aryl iminium intermediate to the aldehyde.[6] POCl₃ reacts violently and exothermically with water.[6] Dumping water directly into the reaction mixture is extremely dangerous. The hydrolysis of the iminium salt is also pH-dependent.

  • Self-Validating Work-up Protocol:

    • Cool the Reaction: After the reaction is complete (monitored by TLC), cool the mixture to 0°C in an ice bath.

    • Prepare a Quench Solution: In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. The basic salt helps to neutralize the HCl and phosphoric acid that will be generated.[1][6]

    • Perform a "Reverse Quench": Using a dropping funnel, add the cooled reaction mixture slowly and dropwise to the stirred ice/base solution. This method, known as a reverse quench, ensures that the heat generated by the POCl₃ hydrolysis is effectively dissipated by the large volume of ice.[6] Never add water to the reaction mixture.

    • Hydrolysis and pH Adjustment: After the addition is complete, allow the mixture to stir and warm to room temperature. This allows for the complete hydrolysis of the iminium salt to the aldehyde.[9] Check the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-8). If it is still acidic, carefully add more base (e.g., 1M NaOH or Na₂CO₃ solution).

    • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash and Dry: Wash the combined organic layers with water, then brine, and finally dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Purification: Concentrate the solvent under reduced pressure and purify the crude product, typically by silica gel column chromatography.

References

Technical Support Center: Optimization of Purification Methods for Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Quinoline Aldehyde Purification

Quinoline aldehydes are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. However, their purification presents a unique set of challenges that can often lead to low yields, product degradation, and time-consuming troubleshooting. The inherent basicity of the quinoline nitrogen atom, coupled with the reactivity of the aldehyde functional group, necessitates a carefully considered and optimized purification strategy.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming common hurdles in the purification of quinoline aldehydes. Structured in a question-and-answer format, this guide offers troubleshooting advice, detailed experimental protocols, and data-driven insights to streamline your purification workflows and enhance the integrity of your final compounds.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most frequently employed technique for the purification of quinoline aldehydes. However, it is also the source of many common issues. This section addresses the most prevalent problems and provides actionable solutions.

Q1: My quinoline aldehyde is stuck at the baseline of my silica gel TLC plate, even when I use a polar solvent system like 100% ethyl acetate. What's happening and how can I get it to move?

This is a classic problem encountered with basic compounds like quinolines on standard silica gel. The issue stems from the strong interaction between the basic quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong ionic interaction leads to the compound being irreversibly adsorbed onto the stationary phase.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the modifier of choice for this purpose. The TEA will preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your quinoline aldehyde to elute.[1][2]

    • Recommendation: Start by adding 0.5-2% TEA to your eluent system. You will likely need to re-optimize your solvent system's polarity after adding TEA.

  • Switch to a Different Stationary Phase: If the addition of a basic modifier is insufficient or undesirable, consider using a different stationary phase.

    • Basic Alumina: This is an excellent alternative for the purification of basic compounds.[1][4][5][6] It provides a basic surface that will not strongly interact with your quinoline aldehyde.

    • Reversed-Phase Silica (C18): For less polar quinoline aldehydes, reversed-phase chromatography can be a powerful tool. In this technique, the most polar compounds elute first.[4]

Q2: I'm observing significant streaking (tailing) of my quinoline aldehyde spot on the TLC plate and during column chromatography. How can I achieve sharper bands and better separation?

Tailing is another consequence of the strong interaction between the basic quinoline nitrogen and the acidic silica gel.[1][2] Even if the compound is not permanently stuck at the baseline, this interaction can be strong enough to slow the elution of a portion of the compound, leading to a "tail." Other causes can include overloading your sample or using a solvent system in which your compound has poor solubility.

Solutions:

  • Add a Basic Modifier: As with the issue of a compound being stuck at the baseline, adding 0.5-2% triethylamine to your eluent is the primary solution to reduce tailing.[1][2]

  • Optimize Sample Loading: Overloading the column is a frequent cause of band broadening and tailing.

    • Dry Loading: If your compound is not very soluble in the eluent, it is best to dry-load it onto the column. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

    • Silica-to-Product Ratio: For difficult separations, a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) is recommended.[8][9]

  • Ensure Proper Solvent Selection: The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a TLC plate.[10][11]

Q3: My quinoline aldehyde appears to be decomposing on the TLC plate or during column chromatography. How can I prevent this degradation?

The acidic nature of silica gel can catalyze the decomposition of sensitive organic compounds, including some quinoline aldehydes.[7] This is particularly true for aldehydes that may be prone to polymerization or other acid-catalyzed side reactions.

Solutions:

  • Deactivate the Silica Gel: Before running your column, you can neutralize the silica gel. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by flushing with your chosen eluent without the modifier.[12][13]

  • Minimize Contact Time: Use flash chromatography with positive pressure to reduce the amount of time your compound spends in contact with the silica gel.[7]

  • Work at Lower Temperatures: If your compound is thermally labile, consider running the column in a cold room to minimize decomposition.[7]

  • Use a Milder Stationary Phase: As mentioned previously, basic or neutral alumina can be a good alternative to prevent the degradation of acid-sensitive compounds.[4][5][6]

Workflow for Troubleshooting Column Chromatography Issues

start Problem with Quinoline Aldehyde Chromatography stuck Compound stuck at baseline? start->stuck tailing Streaking or tailing? stuck->tailing No add_tea1 Add 0.5-2% Triethylamine to Eluent stuck->add_tea1 Yes change_stationary_phase1 Switch to Basic Alumina or Reversed-Phase Silica stuck->change_stationary_phase1 If TEA fails decomposition Decomposition on column? tailing->decomposition No add_tea2 Add 0.5-2% Triethylamine to Eluent tailing->add_tea2 Yes deactivate_silica Deactivate Silica Gel with Triethylamine decomposition->deactivate_silica Yes end Successful Purification add_tea1->end change_stationary_phase1->end optimize_loading Optimize Sample Loading (Dry Load, Check Ratio) add_tea2->optimize_loading optimize_loading->end minimize_contact Use Flash Chromatography, Consider Cold Room deactivate_silica->minimize_contact change_stationary_phase2 Switch to Alumina minimize_contact->change_stationary_phase2 change_stationary_phase2->end

Caption: A decision-making workflow for troubleshooting common issues in quinoline aldehyde column chromatography.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique that can yield highly pure material. However, finding the right conditions can be challenging.

Q1: My quinoline aldehyde is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[14] The resulting oil often traps impurities.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution less saturated. Allow it to cool slowly.[14]

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, perhaps by placing it in an ice bath or freezer, after it has slowly cooled to room temperature.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15][16]

Q2: I'm having trouble finding a suitable solvent for crystallization. What is a good strategy for solvent screening?

The key is to find a solvent that has a steep solubility curve for your compound with respect to temperature.

Strategy:

  • Small-Scale Tests: Place a small amount of your crude product (a few milligrams) in several different test tubes.

  • Test Single Solvents: Add a few drops of a single solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat: Gently heat the test tubes that showed poor solubility at room temperature. If the compound dissolves upon heating, you may have found a good solvent.

  • Cool: Allow the test tubes with dissolved compound to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

  • Solvent Pairs: If no single solvent is ideal, try a solvent pair.[17] Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Alternative Purification Strategy: Bisulfite Adduct Formation

For challenging purifications, or as an alternative to chromatography, the formation of a sodium bisulfite adduct can be a highly selective method for isolating aldehydes.[18][19][20][21][22]

Principle: Aldehydes react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct). This allows for the separation of the aldehyde from non-aldehyde impurities via liquid-liquid extraction. The reaction is reversible, and the aldehyde can be regenerated by treatment with a base.[18][21]

This method is particularly useful for removing small amounts of aldehyde impurities from a desired non-aldehyde product, or for purifying the aldehyde itself.

Experimental Protocols

Protocol 1: General Flash Chromatography of a Quinoline Aldehyde on Silica Gel
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) that provides an Rf value of 0.2-0.4 for your quinoline aldehyde. Add 0.5-2% triethylamine to this solvent system to prevent tailing.[10][11]

  • Column Packing:

    • Dry pack a column with silica gel (230-400 mesh). The amount of silica should be 30 to 100 times the weight of your crude product.[8][23]

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica gel.

  • Equilibration: Flush the column with your chosen eluent (containing TEA) until the silica is fully wetted and equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[7]

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[7]

  • Elution: Carefully add your eluent to the column and apply gentle positive pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation
  • Dissolution: Dissolve your crude mixture containing the quinoline aldehyde in a water-miscible solvent such as methanol or dimethylformamide (DMF).[18][19][21]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the solution and shake vigorously for 1-2 minutes.[19][20]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the mixture in a separatory funnel. Shake and allow the layers to separate. The aqueous layer will contain the bisulfite adduct of your quinoline aldehyde.

  • Separation: Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: To recover your quinoline aldehyde, add a fresh portion of organic solvent to the aqueous layer and slowly add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10). This will reverse the reaction and liberate the free aldehyde into the organic layer.[18][21]

  • Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified quinoline aldehyde.

Data Tables

Table 1: Common Solvent Systems for Chromatography of Quinoline Aldehydes

Stationary PhaseCommon Eluent SystemsModifier (if needed)Notes
Silica GelHexanes/Ethyl Acetate0.5-2% TriethylamineA good starting point for many quinoline aldehydes. Adjust polarity as needed.
Silica GelDichloromethane/Methanol0.5-2% TriethylamineFor more polar quinoline aldehydes.
Basic AluminaHexanes/Ethyl Acetate or Dichloromethane/MethanolNoneIdeal for acid-sensitive or very basic quinoline aldehydes. Polarity may need to be adjusted.
Reversed-Phase (C18)Acetonitrile/Water or Methanol/WaterNoneUseful for less polar quinoline aldehydes. Elution order is reversed (polar compounds elute first).

Table 2: Selection of Solvents for Crystallization

Solvent ClassExamplesGeneral Applicability
AlcoholsEthanol, Methanol, IsopropanolGood for moderately polar compounds. Often used in solvent pairs with water.
EstersEthyl AcetateA versatile solvent for a wide range of polarities.
HydrocarbonsHexanes, TolueneSuitable for less polar compounds. Often used as the "poor" solvent in a pair.
KetonesAcetoneA polar aprotic solvent that can be effective for many compounds.
EthersDiethyl Ether, Tetrahydrofuran (THF)Good for dissolving many organic compounds, often used in solvent pairs with hexanes.

Post-Purification Analysis

After purification, it is crucial to assess the purity of your quinoline aldehyde.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and assessing its purity.[24] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[25]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Frequently Asked Questions (FAQs)

Q: Can I reuse a silica gel column that I've used to purify a quinoline aldehyde with triethylamine? A: It is generally not recommended to reuse a column that has been treated with triethylamine for the purification of non-basic or acidic compounds, as the residual base on the silica can affect their elution profile.

Q: I still have triethylamine in my product after chromatography. How can I remove it? A: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, a mild acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction workup can be used, provided your quinoline aldehyde is stable to acid.

Q: My quinoline aldehyde is a solid, but it's amorphous and won't crystallize. What are my options? A: If crystallization fails, column chromatography is the most common alternative. If the compound is very polar, you may need to use a more polar eluent system (e.g., dichloromethane/methanol with triethylamine).

References

stability issues and degradation of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity of your research.

Introduction: Understanding the Reactivity of this compound

This compound is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its utility stems from the reactivity of its functional groups: the aldehyde, the 2-chloro substituent on the quinoline ring, and the fluoro group on the benzene ring. However, this reactivity also makes the compound susceptible to degradation under certain conditions. Understanding these potential degradation pathways is crucial for its proper handling, storage, and use in chemical reactions.

This guide will walk you through common stability issues, their underlying chemical principles, and practical steps to mitigate them.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: I observe a new, more polar spot on my TLC plate after leaving my reaction mixture overnight.

Question: I am running a reaction with this compound in a protic solvent like methanol. After leaving the reaction mixture to stir overnight, I see a new, more polar spot on my TLC analysis that wasn't there initially. What could this be?

Answer:

This is a classic sign of hydrolysis of the 2-chloro group on the quinoline ring. The 2-chloroquinoline moiety is susceptible to nucleophilic substitution, and in the presence of water or alcohols, it can be converted to the corresponding 2-hydroxyquinoline (which exists in its tautomeric form, quinolin-2-one). This transformation significantly increases the polarity of the molecule, leading to a lower Rf value on a normal-phase TLC plate.

Causality: The carbon atom at the 2-position of the quinoline ring is electron-deficient due to the electronegativity of the adjacent nitrogen atom and the chlorine atom. This makes it a prime target for nucleophilic attack by water or alcohol molecules present in your solvent. The reaction is often accelerated by acidic or basic conditions.

Troubleshooting Steps:

  • Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent such as THF, dioxane, or acetonitrile to minimize the presence of nucleophilic species that can displace the chlorine atom.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: Monitor your reaction closely and try to minimize the reaction time. If possible, run the reaction at a lower temperature to reduce the rate of the competing hydrolysis reaction.

  • pH Control: If your reaction conditions are acidic or basic, consider if buffering the reaction mixture is possible to maintain a neutral pH, which can slow down the rate of hydrolysis.

Issue 2: My sample of this compound has developed a yellowish tint and shows a new peak in the HPLC analysis.

Question: I have stored a solution of this compound in DMSO for a few days at room temperature. The solution, which was initially colorless, has turned yellow, and I see a new, less retained peak in my reverse-phase HPLC chromatogram. What is happening?

Answer:

The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen), light, and even some solvents. The yellowish discoloration and the appearance of a new peak are likely due to the oxidation of the aldehyde group to a carboxylic acid, forming 2-chloro-6-fluoroquinoline-3-carboxylic acid. Carboxylic acids are generally more polar than their corresponding aldehydes, which would explain the different retention time in reverse-phase HPLC.

Causality: Aromatic aldehydes can undergo autoxidation, a free-radical chain reaction initiated by light, heat, or trace metal impurities. The aldehyde is converted to a peroxy acid intermediate, which then oxidizes another molecule of the aldehyde to the carboxylic acid.

Troubleshooting Steps:

  • Proper Storage: Always store this compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C) as recommended.[1]

  • Fresh Solutions: Prepare solutions of the compound fresh for each experiment. Avoid storing solutions for extended periods, especially at room temperature and exposed to light.

  • Degassed Solvents: For sensitive reactions, use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: When handling solutions, maintain an inert atmosphere to minimize contact with air.

Issue 3: I am getting multiple products in a reaction where I expect a simple condensation with the aldehyde.

Question: I am trying to perform a Knoevenagel condensation with this compound and an active methylene compound using a base like piperidine. However, I am observing multiple products, some of which do not seem to be the expected condensation product. What could be the issue?

Answer:

While the aldehyde group is reactive towards condensation, the 2-chloroquinoline system is also susceptible to nucleophilic aromatic substitution. The basic conditions of the Knoevenagel condensation, especially with an amine base like piperidine, can lead to side reactions where the base itself acts as a nucleophile and displaces the chlorine atom at the 2-position.

Causality: Piperidine is a good nucleophile. Under the reaction conditions, it can compete with the active methylene compound to attack the electrophilic C2-position of the quinoline ring, leading to the formation of a 2-(piperidin-1-yl)-6-fluoroquinoline-3-carbaldehyde byproduct. This byproduct can then also undergo condensation, leading to a complex mixture of products.

Troubleshooting Steps:

  • Choice of Base: Consider using a non-nucleophilic base for the condensation, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like potassium carbonate, if the reaction conditions permit.

  • Reaction Temperature: Running the reaction at a lower temperature may favor the desired condensation reaction over the nucleophilic substitution.

  • Stoichiometry of Base: Use a catalytic amount of the base rather than a stoichiometric amount to minimize the concentration of the nucleophile available for the side reaction.

  • Alternative Catalysts: Explore other catalytic systems for the Knoevenagel condensation, such as Lewis acids or solid-supported catalysts, which may offer higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] It is a solid that should be protected from moisture, light, and air to prevent degradation.

Q2: What solvents are recommended for dissolving this compound?

A2: It is soluble in common organic solvents like DMSO, DMF, and chlorinated solvents like dichloromethane and chloroform. For reactions, the choice of solvent should be guided by the reaction chemistry, keeping in mind the potential for hydrolysis in protic solvents and the need for anhydrous conditions.

Q3: How can I monitor the purity of my this compound sample?

A3: The purity can be assessed using several analytical techniques:

  • HPLC: A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting any degradation products.

  • NMR: 1H and 13C NMR spectroscopy can confirm the structure and identify major impurities. The aldehyde proton typically appears as a singlet around 10 ppm in the 1H NMR spectrum.

  • TLC: Thin-layer chromatography is a quick and easy way to qualitatively assess the purity and monitor the progress of reactions.

Q4: What are the main degradation pathways I should be aware of?

A4: The two primary degradation pathways are:

  • Hydrolysis of the 2-chloro group: This leads to the formation of the corresponding quinolin-2-one derivative, especially in the presence of water or alcohols.

  • Oxidation of the aldehyde group: This results in the formation of the corresponding carboxylic acid, which can be accelerated by air, light, and heat.

Q5: Are there any known incompatible reagents with this compound?

A5: Besides the obvious incompatibility with strong oxidizing and reducing agents that will react with the aldehyde, be cautious with strong nucleophiles, especially under basic conditions, as they can displace the 2-chloro substituent. This includes primary and secondary amines, thiols, and alkoxides.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weigh the required amount of this compound in a vial under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag).

  • Add the desired volume of anhydrous solvent (e.g., anhydrous DMSO or DMF) to the vial using a syringe.

  • Briefly sonicate or vortex the vial to ensure complete dissolution.

  • If the solution is to be stored, even for a short period, flush the headspace of the vial with inert gas before sealing. Store at 2-8°C and protect from light. It is highly recommended to use freshly prepared solutions.

Protocol 2: General Procedure for Monitoring a Reaction by TLC
  • Prepare a dilute solution of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to use as a standard on your TLC plate.

  • During the reaction, withdraw a small aliquot of the reaction mixture using a capillary spotter.

  • Spot the starting material and the reaction mixture aliquot on a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of new spots will indicate the progress of the reaction. Be mindful of the potential for more polar degradation products to appear at a lower Rf.

Visualizing Degradation Pathways and Workflows

To further clarify the potential stability issues and troubleshooting logic, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways A This compound B 2-Hydroxy-6-fluoroquinoline-3-carbaldehyde (Quinolin-2-one tautomer) A->B Hydrolysis (H₂O, alcohol, acid/base) C 2-Chloro-6-fluoroquinoline-3-carboxylic acid A->C Oxidation (Air, light, heat)

Caption: Key degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow start Unexpected Result in Experiment? q1 New polar spot on TLC? start->q1 q2 Yellow discoloration and new HPLC peak? start->q2 q3 Multiple products in condensation? start->q3 ans1 Likely Hydrolysis of 2-Chloro Group q1->ans1 Yes ans2 Likely Oxidation of Aldehyde q2->ans2 Yes ans3 Possible Nucleophilic Substitution by Base q3->ans3 Yes sol1 Use anhydrous/aprotic solvent, control time/temp/pH ans1->sol1 sol2 Store properly, use fresh solutions, inert atmosphere ans2->sol2 sol3 Use non-nucleophilic base, lower temp, catalytic base ans3->sol3

Caption: Decision tree for troubleshooting common experimental issues.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Storage Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the aldehyde group by atmospheric oxygen.[1]
Handling Protect from light and moistureLight can initiate free-radical oxidation, and moisture can cause hydrolysis.

References

Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and process chemists. This guide is designed to be your first point of reference when transitioning your substituted quinoline synthesis from the bench to a larger scale. As a Senior Application Scientist, I've seen firsthand how reactions that are well-behaved in a round-bottom flask can become problematic in a multi-liter reactor. This center is structured to provide not just solutions, but the underlying chemical logic to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that frequently arise during the scale-up of classical quinoline syntheses.

General Scale-Up Issues

Q1: My yield dropped significantly when I scaled up my quinoline synthesis from 1g to 100g. What are the most common culprits?

A1: A drop in yield upon scale-up is a classic problem rooted in changes in physical parameters. The primary reasons include:

  • Mass and Heat Transfer Limitations: In a large reactor, inefficient stirring can create localized hot spots or concentration gradients. This can lead to side reactions, such as polymerization or degradation of starting materials, which are less prevalent in a well-mixed small flask.[1][2] Many classical syntheses, like the Friedländer, use harsh conditions, and poor heat management at scale can drastically lower yields.[3]

  • Reagent Addition Rates: The rate of adding a reagent, especially in highly exothermic reactions like the Skraup synthesis, is critical.[2][4] What works as a "slow addition" on a small scale may be too fast on a larger scale, leading to a dangerous exotherm and byproduct formation.

  • Changes in Surface Area-to-Volume Ratio: A larger reactor has a smaller surface area-to-volume ratio, making it less efficient at dissipating heat. This can cause the internal temperature to rise uncontrollably, promoting unwanted side reactions.[5]

Q2: I'm observing a significant amount of tar and polymeric material in my large-scale reaction. How can I minimize this?

A2: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis.[2][6] This is often due to the polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[2][6]

  • For Skraup Synthesis: The high temperatures and strong acid required to dehydrate glycerol to acrolein also promote acrolein polymerization.[5] Using a moderating agent like ferrous sulfate (FeSO₄) can control the reaction's vigor and reduce charring.[2][4]

  • For Doebner-von Miller Synthesis: The acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound is a major side reaction.[6] Consider a biphasic reaction medium to sequester the carbonyl compound and reduce its concentration in the acidic phase, thereby minimizing polymerization.[2][6]

Method-Specific Challenges

Q3: My Skraup synthesis is extremely exothermic and difficult to control at scale. What are the best practices for safety and control?

A3: The Skraup reaction is notoriously vigorous and must be handled with extreme caution during scale-up.[2][4][7] The key is to control the reaction rate.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is essential to make the reaction less violent.[2][8] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[4][5]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, with highly efficient cooling and vigorous mechanical stirring to dissipate heat effectively.[2][4]

  • Temperature Monitoring: Ensure you have a reliable internal thermometer and a plan for rapid cooling (e.g., an ice bath for the reactor) if the temperature begins to rise too quickly.[5]

Q4: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a mixture of regioisomers. How can I improve selectivity on a larger scale?

A4: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[3][6] Several factors can influence the outcome:

  • Steric Effects: The cyclization (the rate-determining step) is an electrophilic aromatic annulation. Increasing the steric bulk on one side of the ketone can direct the cyclization to the less hindered side.[9]

  • Electronic Effects: The electronic properties of substituents on the aniline starting material can influence the preferred site of attack.[10] For example, methoxy-substituted anilines may favor the formation of 2-substituted quinolines.[9][10]

  • Catalyst and Solvent Choice: Exploring different catalysts beyond standard strong acids or bases may improve regioselectivity.[6] Milder catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions have been reported.[3]

Q5: I'm running a Combes synthesis, and the cyclization step is giving me a low yield. What should I investigate?

A5: The acid-catalyzed ring closure of the enamine intermediate is the critical, and often rate-determining, step in the Combes synthesis.[10][11]

  • Acid Strength: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is necessary to protonate the intermediate and facilitate the electrophilic attack on the aromatic ring.[10][12] PPA can be a more effective dehydrating agent and may improve yields.[9][10]

  • Reaction Temperature: This step typically requires significant heating to overcome the activation energy barrier. Insufficient temperature will lead to an incomplete reaction.[10] However, excessive heat can cause degradation, so temperature optimization is key.

  • Substituent Effects: Strong electron-withdrawing groups (like -NO₂) on the aniline ring can deactivate it towards electrophilic attack, making cyclization difficult or impossible.[12]

Part 2: Troubleshooting Guides

Guide 1: Diagnosing and Improving Low Yields in Scale-Up

Low yields are the most common and frustrating challenge in process scale-up. This workflow helps you systematically diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield at Scale MassTransfer Mass Transfer Issue? Start->MassTransfer ThermalControl Thermal Control Issue? MassTransfer->ThermalControl No ImproveStirring Increase Stirring Speed / Use Baffled Reactor MassTransfer->ImproveStirring Yes ChangeSolvent Consider Different Solvent (Viscosity, Solubility) MassTransfer->ChangeSolvent Yes Stoichiometry Stoichiometry / Addition Issue? ThermalControl->Stoichiometry No MonitorInternalTemp Monitor Internal Temperature (Not Jacket Temp) ThermalControl->MonitorInternalTemp Yes ImproveCooling Improve Cooling Capacity / Use Reactor Chiller ThermalControl->ImproveCooling Yes SlowerAddition Slow Reagent Addition Rate ThermalControl->SlowerAddition Yes Purification Purification Loss? Stoichiometry->Purification No CheckReagents Re-assay Starting Materials Stoichiometry->CheckReagents Yes CalibratePumps Calibrate Addition Pumps Stoichiometry->CalibratePumps Yes OptimizeWorkup Optimize Work-up pH / Solvent Volumes Purification->OptimizeWorkup Yes AlternativePurification Evaluate Alternative Purification Method Purification->AlternativePurification Yes ImproveStirring->ThermalControl ChangeSolvent->ThermalControl MonitorInternalTemp->Stoichiometry ImproveCooling->Stoichiometry SlowerAddition->Stoichiometry CheckReagents->Purification CalibratePumps->Purification

Caption: Troubleshooting workflow for low quinoline synthesis yield.

Guide 2: Catalyst Selection and Management at Scale

Catalyst performance is crucial for an efficient and clean reaction. Deactivation or poor recovery can cripple a large-scale process.

Problem: My catalyst seems less effective at a larger scale.

Potential Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in starting materials or solvents, which are negligible at the gram scale, can become significant at the kilogram scale and poison the catalyst.

    • Solution: Re-evaluate the purity specifications for all raw materials. Consider passing solvents through a purification column (e.g., activated alumina) before use.

  • Deactivation via Sintering or Leaching: For heterogeneous catalysts, harsh reaction conditions (high temperatures) can cause the active metal particles to agglomerate (sinter) or leach into the reaction mixture, reducing catalytic activity.[13]

    • Solution: Optimize the reaction temperature to be as mild as possible. Test the catalyst's reusability over several cycles on a small scale to check for activity loss.[14] Analysis of the product for trace metals can confirm if leaching is an issue.

  • Mass Transfer Limitations: In a slurry reaction, if the catalyst particles are not effectively suspended, their surface area is not fully utilized.

    • Solution: Ensure the reactor's agitation is sufficient to keep the catalyst uniformly suspended. The choice of impeller design (e.g., pitched-blade vs. anchor) can have a significant impact.

Catalyst Type Scale-Up Advantages Scale-Up Challenges Mitigation Strategies
Homogeneous (e.g., p-TsOH, H₂SO₄) High activity, good substrate contact.Difficult to remove from product, can cause corrosion.Neutralization and extraction during work-up; consider milder, recoverable acids.[3]
Heterogeneous (e.g., Amberlyst-15, Supported Metals) Easy to remove by filtration, reusable.[15]Mass transfer limitations, potential for leaching/deactivation.[13]Optimize agitation, use robust catalyst supports, perform leaching studies.
Phase Transfer Catalysts Can improve reaction rates in biphasic systems.Can be difficult to remove completely, may require specific work-up.Optimize solvent washes during work-up, consider polymer-supported catalysts.
Modern Catalysts (e.g., Gold, Ionic Liquids) Often allow for milder conditions, improving safety and yield.[3][16]High cost, potential for product contamination.Focus on catalyst loading optimization and robust recovery/recycling protocols.[17]
Caption: Comparison of catalyst types for scale-up synthesis.

Part 3: Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline (Scale-Up Adaptation)

This protocol incorporates safety measures essential for controlling the highly exothermic nature of the Skraup reaction at a larger scale.[4]

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (high-torque), a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a reflux condenser vented to a scrubber (for SO₂ fumes).

  • Charging Reactants: To the reactor, charge aniline (3.0 mol), anhydrous glycerol (9.0 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.3 mol) as the moderator.[2][4] Begin vigorous stirring to create a homogeneous slurry.

  • Acid Addition (Critical Step): Circulate coolant through the reactor jacket. Slowly add concentrated sulfuric acid (7.5 mol) via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 120°C during the addition. A runaway reaction is a significant risk here.[5]

  • Reaction: After the addition is complete, slowly heat the mixture to 140-150°C and hold for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to below 80°C. Very carefully and slowly, dilute the viscous mixture by pumping in water (5L), ensuring the temperature does not exceed 100°C.

  • Isolation: Make the solution strongly basic (pH > 10) by the controlled addition of concentrated sodium hydroxide solution, while cooling the reactor. The quinoline will separate as an oil.

  • Purification: Isolate the crude quinoline. The most effective method for removing the tar is steam distillation.[2][5] Set up the reactor for steam distillation and collect the quinoline/water azeotrope. Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

  • Final Purification: Purify the crude quinoline by vacuum distillation to yield the final product.

Protocol 2: Milder Friedländer Synthesis Using a Reusable Catalyst

This protocol avoids the harsh conditions of the traditional method, making it more amenable and safer for scale-up.[3][15]

  • Reactor Setup: In a 2L reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-aminobenzophenone (1.0 mol), ethyl acetoacetate (1.1 mol), and ethanol (1L).

  • Catalyst Addition: Add Amberlyst-15 resin (10 wt% relative to the 2-aminobenzophenone). Amberlyst-15 is a solid acid catalyst that is easily filtered off post-reaction.[15]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting 2-aminobenzophenone is consumed.

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent batches.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product will likely crystallize upon cooling.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted quinoline product.

Part 4: Purification Strategies at Scale

Choosing the right purification method is critical for efficiency and purity at scale. Simple column chromatography becomes impractical and expensive.

Purification_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsVolatile Is the product volatile and thermally stable? IsSolid->IsVolatile No Recrystallization Recrystallization IsSolid->Recrystallization Yes SlurryWash Slurry Wash IsSolid->SlurryWash Yes IsBasic Is the product a base? IsVolatile->IsBasic No Distillation Vacuum Distillation IsVolatile->Distillation Yes SteamDistillation Steam Distillation (for tar removal) IsVolatile->SteamDistillation Yes Extraction Acid/Base Extraction IsBasic->Extraction Yes Chromatography Large-Scale Chromatography (Last Resort) IsBasic->Chromatography No

Caption: Decision tree for selecting a purification method.

  • Crystallization/Recrystallization: This is the most economical and scalable method for solid products.[7] If the product is basic, forming a salt (e.g., hydrochloride) can often yield a highly crystalline solid that is easy to purify.[7]

  • Distillation: For liquid quinolines, vacuum distillation is highly effective.[7] If significant non-volatile impurities (like tar) are present, steam distillation is an excellent first step to isolate the volatile product.[2][5]

  • Solvent Extraction (Acid/Base): Leveraging the basicity of the quinoline nitrogen is a powerful purification tool. An acid wash can pull the product into an aqueous layer, leaving non-basic organic impurities behind. Subsequent basification and extraction with an organic solvent recovers the purified product.

Part 5: Safety and Handling

Many reagents used in classical quinoline synthesis are hazardous. A thorough safety review is mandatory before any scale-up operation.

  • Aniline and Derivatives: These are toxic and readily absorbed through the skin.[8] They are also suspected carcinogens.[8] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and work in a well-ventilated area or fume hood.[18][19]

  • Strong Acids (H₂SO₄, PPA): Highly corrosive. Handle with extreme care, using acid-resistant gloves and face shields. Ensure a safety shower and eyewash station are immediately accessible.[20]

  • Oxidizing Agents (Nitrobenzene, Arsenic Acid): These are highly toxic and pose significant health and environmental risks.[8][21] Nitrobenzene is toxic by all routes of exposure.[8] The use of arsenic-containing compounds should be avoided if at all possible due to their extreme toxicity and carcinogenicity.[8] Modern, greener synthetic routes are highly encouraged to eliminate the need for such hazardous materials.[22]

References

Technical Support Center: Production of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurities and optimize your synthetic process.

Understanding the Synthesis: The Vilsmeier-Haack Reaction

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation and cyclization of a substituted acetanilide, in this case, 4-fluoroacetanilide, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a combination of a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the acetanilide. Subsequent cyclization and hydrolysis yield the desired this compound.

Troubleshooting Guide: A Proactive Approach to Purity

This section addresses common issues encountered during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in a Vilsmeier-Haack reaction can often be attributed to several critical factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the reaction flask, solvents, or reagents will rapidly quench the chloroiminium ion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and freshly distilled reagents.

  • Reagent Quality and Stoichiometry: The purity and molar ratios of your starting materials are crucial.

    • Solution: Use high-purity 4-fluoroacetanilide, DMF, and POCl₃. The stoichiometry of the Vilsmeier reagent formation and its subsequent reaction with the acetanilide should be carefully controlled. An excess of the Vilsmeier reagent is often employed to ensure complete conversion.

  • Insufficient Reaction Temperature or Time: The cyclization step of the Vilsmeier-Haack reaction often requires elevated temperatures to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Typical temperatures for this reaction range from 60-90°C.[1]

  • Improper Work-up Procedure: The work-up is critical for isolating the product. The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization.

    • Solution: Ensure rapid and efficient stirring during quenching to dissipate heat. The pH of the aqueous solution should be carefully adjusted to precipitate the product.

Issue 2: Formation of Colored Impurities

Question: My final product is discolored (e.g., yellow, brown, or black), or the reaction mixture becomes a dark, viscous tar. How can I prevent this and purify my product?

Answer:

The formation of colored impurities is a common challenge in Vilsmeier-Haack reactions and is often indicative of side reactions or product degradation.

  • Cause: These impurities can arise from the decomposition of the Vilsmeier reagent at elevated temperatures, leading to the formation of polymeric materials. Overheating during the reaction or localized "hot spots" during the work-up can also contribute to the formation of colored byproducts.

  • Prevention and Mitigation:

    • Temperature Control: Maintain strict control over the reaction temperature. Add reagents dropwise, especially during the exothermic formation of the Vilsmeier reagent, to prevent temperature spikes.

    • Controlled Work-up: Quench the reaction mixture slowly into ice with vigorous stirring to ensure efficient heat dissipation. Neutralize the solution gradually to avoid localized areas of high pH or temperature.

    • Purification: Recrystallization is an effective method for removing colored impurities.[4] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of petroleum ether and ethyl acetate.[4][5] Column chromatography can also be employed for more challenging separations.

Issue 3: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: My analytical data (¹H NMR, ¹³C NMR, LC-MS) shows unexpected peaks, suggesting the presence of impurities. What are the likely structures of these impurities?

Answer:

Several potential impurities can be formed during the synthesis of this compound. Understanding these will aid in their identification and elimination.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 4-fluoroacetanilide in your final product.

  • Incompletely Cyclized Intermediates: The Vilsmeier-Haack reaction proceeds through several intermediates. If the cyclization is not complete, you may isolate intermediates such as N-(4-fluorophenyl)-N-(1-chloro-2-(dimethylamino)vinyl)acetamide.

  • Isomeric Impurities: The regioselectivity of the Vilsmeier-Haack reaction on substituted acetanilides is generally high. However, minor amounts of isomeric products can sometimes be formed. In the case of 4-fluoroacetanilide, the primary product is this compound. However, the formation of the 2-chloro-8-fluoroquinoline-3-carbaldehyde isomer is a theoretical possibility, although less favored due to steric hindrance.

  • Hydrolysis Product (Quinolone): The 2-chloro group on the quinoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions during work-up, which can lead to the formation of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde (existing in tautomeric equilibrium with 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde).[6][7][8]

  • Over-formylation Products: Although less common, it is possible for the Vilsmeier reagent to react at other positions on the quinoline ring, leading to diformylated products.

Potential Impurity Identification Notes Mitigation Strategy
4-FluoroacetanilideCharacteristic signals in ¹H and ¹³C NMR corresponding to the starting material.Ensure sufficient reaction time and temperature. Use a slight excess of the Vilsmeier reagent.
Incompletely Cyclized IntermediatesComplex NMR spectra with signals corresponding to both acetanilide and vinyl fragments.Increase reaction temperature and/or time to promote full cyclization.
2-Chloro-8-fluoroquinoline-3-carbaldehyde (Isomer)Similar NMR and MS fragmentation patterns to the desired product, but with different chemical shifts for the aromatic protons.Optimize reaction conditions to favor the desired regioselectivity. Careful purification by chromatography may be required.
6-Fluoro-2-hydroxyquinoline-3-carbaldehydeAbsence of the 2-chloro signal in the mass spectrum and a shift in the NMR signals. The hydroxyl proton may be observable.Perform the aqueous work-up at low temperatures and avoid prolonged exposure to strong acids or bases.
Diformylated ProductsHigher molecular weight in the mass spectrum and additional aldehyde proton signals in the ¹H NMR.Use a controlled stoichiometry of the Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack reaction in this synthesis?

A1: The optimal temperature can vary depending on the specific substrate and reaction scale. Generally, the Vilsmeier reagent is prepared at a low temperature (0-5°C) due to the exothermic nature of the reaction between DMF and POCl₃. The subsequent reaction with 4-fluoroacetanilide and the cyclization step are typically carried out at an elevated temperature, often in the range of 60-90°C.[1] It is crucial to monitor the reaction by TLC to determine the optimal temperature and time for your specific setup.

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent. However, POCl₃ is the most commonly used and generally provides good results for this transformation.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction progress.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.

Q4: What are the best practices for handling the Vilsmeier reagent safely?

A4: The Vilsmeier reagent is corrosive and moisture-sensitive. Both DMF and POCl₃ are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent exposure to moisture.

Q5: My product appears as an oil after work-up, not a solid. What should I do?

A5: If the product oils out instead of precipitating as a solid, it may be due to the presence of impurities that are depressing the melting point. Try the following:

  • Scratching: Scratch the inside of the flask with a glass rod at the interface of the oil and the solution to induce crystallization.

  • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.

  • Solvent Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or petroleum ether) and stir vigorously. This can often induce solidification.

  • Purification: If the above methods fail, extract the oily product with a suitable organic solvent, dry the organic layer, and concentrate it. Then, attempt purification by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with 4-Fluoroacetanilide: To the freshly prepared Vilsmeier reagent, add 4-fluoroacetanilide (1 equivalent) portion-wise, maintaining the temperature below 10°C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent such as ethanol or an ethyl acetate/petroleum ether mixture.[4]

Protocol 2: Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v)

    • Visualization: UV light (254 nm)

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The characteristic aldehyde proton signal is expected to appear around 10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Analyze the product using a suitable ionization technique (e.g., ESI or GC-MS) to confirm the molecular weight.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Acetanilide 4-Fluoroacetanilide Acetanilide->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Cyclization & Hydrolysis

Caption: Synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Outcome Low_Yield Low/No Yield Start->Low_Yield Colored_Product Colored Product/Tar Start->Colored_Product Impurity_Peaks Unexpected Analytical Peaks Start->Impurity_Peaks Moisture Check for Moisture Contamination Low_Yield->Moisture Yes Reagents Verify Reagent Quality/Stoichiometry Low_Yield->Reagents Yes Conditions Optimize Reaction Temp/Time Low_Yield->Conditions Yes Temp_Control Improve Temperature Control Colored_Product->Temp_Control Yes Workup_Control Controlled Work-up Colored_Product->Workup_Control Yes Purification Recrystallize/Chromatography Colored_Product->Purification Yes Identify_Impurity Identify Impurity Structure Impurity_Peaks->Identify_Impurity Yes Adjust_Conditions Adjust Reaction/Work-up Conditions Identify_Impurity->Adjust_Conditions

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic aldehydes are cornerstone building blocks in medicinal chemistry, materials science, and natural product synthesis. Their formyl group is a versatile handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. However, the synthesis of these valuable compounds is frequently plagued by challenges stemming from the inherent reactivity of the heterocyclic core, the lability of the aldehyde functional group, and the nuanced conditions required for selective transformations.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address specific issues encountered during experimental work, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-proven solutions.

General Troubleshooting Principles: A Proactive Approach

Before delving into method-specific issues, it is crucial to recognize that many experimental failures can be preempted by rigorous adherence to fundamental laboratory practices.

  • Reagent and Solvent Purity: Impurities can poison catalysts, react with sensitive reagents, or lead to unexpected side products. Always use reagents of appropriate purity and ensure solvents are anhydrous when the reaction chemistry is moisture-sensitive.[1] For instance, aged dimethylformamide (DMF) can contain dimethylamine, which can interfere with the formation of the Vilsmeier reagent.[2]

  • Atmospheric Control: Many organometallic reagents (e.g., DIBAL-H) and reaction intermediates are sensitive to moisture and oxygen. Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is critical for reproducibility and success.[1]

  • Reaction Monitoring: Do not rely solely on reaction time. Consistent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides invaluable insight into reaction progress, the formation of side products, and potential product decomposition.[1]

Section A: Electrophilic Formylation (Vilsmeier-Haack, Reimer-Tiemann)

Electrophilic formylation is a primary method for introducing an aldehyde group onto electron-rich heterocycles.[3][4] However, its success is highly dependent on the substrate's reactivity and reaction conditions.

Q1: My Vilsmeier-Haack reaction has failed, showing only unreacted starting material. What went wrong?

Answer: This is a common issue that typically points to one of two culprits: the Vilsmeier reagent itself or the reactivity of your heterocyclic substrate.

  • Cause 1: Inactive Vilsmeier Reagent. The electrophile, a chloromethyleniminium salt (the Vilsmeier reagent), must be formed in situ from a formamide (usually DMF) and an activating agent (usually phosphorus oxychloride, POCl₃).

    • Troubleshooting:

      • Reagent Quality: Ensure your DMF is anhydrous and your POCl₃ has been freshly distilled or is from a recently opened bottle. Old reagents can be hydrolyzed or degraded.

      • Formation Conditions: The reagent is typically formed at 0 °C. During the dropwise addition of POCl₃ to DMF, the solution should become viscous, and in some cases, a precipitate may form.[5] If the solution remains unchanged, reagent formation may have failed. Some protocols note the solution may be colorless to pale yellow or orange, but a specific color is not always a reliable indicator of success.[6]

      • Stoichiometry: Ensure the correct molar ratios are used. Typically, a slight excess of the formylating agent is employed.

  • Cause 2: Deactivated Heterocycle. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your heterocycle contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring may be too electron-deficient (deactivated) to attack the Vilsmeier reagent.[3]

    • Troubleshooting:

      • Harsher Conditions: For deactivated systems, increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can sometimes provide the necessary energy to overcome the activation barrier.[7]

      • Alternative Methods: If the ring is highly deactivated, the Vilsmeier-Haack reaction may not be suitable. Consider a different synthetic route, such as metalation followed by quenching with a formylating agent like DMF.

Sample Protocol: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from the robust procedure reported in Organic Syntheses.[8]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add freshly distilled dimethylformamide (4.4 eq).

  • Cool the flask in an ice-salt bath.

  • Slowly add freshly distilled phosphorus oxychloride (1.1 eq) to the DMF with vigorous stirring over 30 minutes, keeping the temperature below 10 °C. The formylation complex will form.

  • Prepare a solution of indole (1.0 eq) in DMF.

  • Add the indole solution to the pre-formed Vilsmeier reagent over 30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40 °C for 1 hour. The mixture will likely become a thick paste.

  • Carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10) to hydrolyze the iminium salt intermediate.

  • The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration, washed with water, and recrystallized from ethanol.[8]

Q2: My Reimer-Tiemann reaction on a pyrrole substrate gave a 3-chloropyridine instead of the aldehyde. Why?

Answer: This is a classic side reaction for pyrroles and indoles under Reimer-Tiemann conditions, known as the Ciamician-Dennstedt rearrangement.[9]

  • Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[10][11] Instead of leading to a formyl group after hydrolysis, the dichlorocarbene adds to the pyrrole ring, forming a dichlorocyclopropane intermediate. This unstable intermediate undergoes ring expansion to yield the halogenated pyridine.[9]

  • Solution: The Reimer-Tiemann reaction is generally not suitable for the formylation of pyrroles or indoles if the aldehyde is the desired product. The Vilsmeier-Haack reaction is a far more reliable method for these substrates.[8][10]

Section B: Oxidation of Precursors (Alcohols & Methyl Groups)

Oxidizing a pre-installed functional group, such as a hydroxymethyl or methyl group, is another common strategy. The primary challenge is achieving selectivity and avoiding over-oxidation.

Q1: I'm trying to oxidize a heterocyclic primary alcohol to an aldehyde, but I'm getting the carboxylic acid as the major product.

Answer: Over-oxidation is a frequent problem, especially with strong oxidizing agents or in the presence of water.

  • Cause: Many common oxidants (e.g., KMnO₄, Jones reagent) are powerful enough to convert the initially formed aldehyde directly to the carboxylic acid. The aldehyde hydrate, formed in the presence of water, is particularly susceptible to further oxidation.

  • Troubleshooting:

    • Choose a Milder Reagent: Use an oxidant known to stop at the aldehyde stage. Excellent choices include:

      • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM).

      • Dess-Martin periodinane (DMP) , which works under very mild conditions.

      • Manganese dioxide (MnO₂) is particularly effective for activated alcohols like benzylic or allylic types, which includes many heterocyclic methanol derivatives.[12]

    • Control Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions to prevent hydrate formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q2: My attempt to oxidize a methyl-substituted heterocycle to an aldehyde is giving low yields and a complex mixture.

Answer: The direct oxidation of an aromatic methyl group is challenging due to the high C-H bond strength and the risk of over-oxidation.[13][14]

  • Cause: The reaction conditions required to activate the methyl C-H bond are often harsh, leading to decomposition of sensitive heterocyclic rings.[14] Furthermore, the aldehyde product is often more reactive than the starting methyl group, leading to rapid conversion to the carboxylic acid.[15]

  • Troubleshooting:

    • Use a Selective Method:

      • Benzylic Bromination followed by Hydrolysis: A two-step approach is often more reliable. First, perform a free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide). The resulting benzylic bromide can then be converted to the aldehyde via methods like the Sommelet reaction or Kornblum oxidation.[14]

      • Catalytic Oxidation: Certain methods have been developed for this specific transformation, such as using ceric ammonium nitrate (CAN) or enzymatic systems, though their substrate scope can be limited.[16]

      • Electrochemical Methods: Modern electrochemical approaches can achieve site-selective oxidation of methyl groups on benzoheterocycles to acetals, which can then be hydrolyzed to the aldehyde, avoiding harsh chemical oxidants.[13]

Section C: Reduction of Carboxylic Acid Derivatives

The partial reduction of esters or nitriles offers a powerful route to aldehydes, with Diisobutylaluminium hydride (DIBAL-H) being the reagent of choice.

Q1: My DIBAL-H reduction of a heterocyclic ester yielded the primary alcohol instead of the aldehyde.

Answer: This is the most common failure mode for this reaction and is almost always due to improper temperature control or excess reagent.[17][18]

  • Mechanism: DIBAL-H first coordinates to the ester carbonyl. Hydride attack forms a stable tetrahedral intermediate that is "frozen" at low temperatures (-78 °C).[19] If the reaction is allowed to warm up before quenching, this intermediate collapses, releases the aldehyde, which is then immediately reduced by a second equivalent of DIBAL-H to the primary alcohol.[17][18]

  • Troubleshooting:

    • Strict Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath) from the addition of the reagent through to the quench.[20][21] Use a thermocouple to monitor the internal reaction temperature. Do not let it rise above -65 °C.

    • Precise Stoichiometry: Use only 1.0-1.2 equivalents of DIBAL-H. It is advisable to titrate the DIBAL-H solution beforehand to know its exact concentration.

    • Slow Addition: Add the DIBAL-H solution dropwise to the cold ester solution to prevent exothermic spikes in temperature.[20]

    • Cold Quench: The reaction must be quenched at -78 °C. A common method is the slow, dropwise addition of methanol to destroy excess DIBAL-H, followed by a cold aqueous workup with Rochelle's salt or dilute acid.[17]

Troubleshooting Summary for DIBAL-H Reductions
Observed Problem Primary Cause Solution
Primary Alcohol Formation Reaction warmed up before quench; >1.5 eq. DIBAL-H used.Maintain internal temp ≤ -65 °C throughout; Use 1.0-1.2 eq. of DIBAL-H; Quench at -78 °C.[17][19]
Unreacted Starting Material Insufficient DIBAL-H; Inactive reagent.Use 1.2 eq. of DIBAL-H; Use a fresh bottle or titrate the solution.
Complex Mixture / Low Yield Poor temperature control; Messy quench.Add DIBAL-H slowly to substrate; Quench slowly at -78 °C with MeOH before aqueous workup.

Section D: General Purification & Stability Issues

Q1: My aldehyde is decomposing on the silica gel column during purification.

Answer: Aldehydes can be sensitive, and the acidic nature of standard silica gel can catalyze decomposition pathways like self-condensation (aldol reaction) or polymerization.[22]

  • Troubleshooting:

    • Deactivate the Silica: Flush the column with a solvent mixture containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, before loading your sample. This neutralizes the acidic silanol sites.[22]

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for highly sensitive or very polar aldehydes.[22]

    • Minimize Contact Time: Run the column as quickly as possible while still achieving separation. Avoid letting the compound sit on the column for extended periods.

Q2: How can I purify a stubborn aldehyde that is difficult to separate from non-polar impurities?

Answer: For aldehydes that are difficult to purify by chromatography, chemical purification via a bisulfite adduct is an excellent and classic technique.[23][24]

  • Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct).[25] Non-aldehyde impurities can be washed away with an organic solvent.

  • Workflow:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[23]

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or hexanes) to remove the impurities, leaving the adduct in the aqueous layer.

    • To regenerate the aldehyde, treat the aqueous layer with a strong base (e.g., NaOH) or acid, which reverses the reaction. The pure aldehyde can then be extracted back into an organic solvent.[23][25] This method is effective for a wide range of aldehydes.[24][26]

Visual Aids: Workflows and Mechanisms

General Troubleshooting Workflow

G cluster_troubleshoot Failure Analysis start Reaction Complete (by TLC/LCMS) workup Perform Aqueous Workup start->workup tlc_post Analyze Crude Product (TLC, NMR) workup->tlc_post desired_product Desired Product Observed? tlc_post->desired_product success Proceed to Purification desired_product->success Yes failure Troubleshoot Failure Mode desired_product->failure No unreacted_sm Only Starting Material? failure->unreacted_sm side_products Side Products Formed? unreacted_sm->side_products No check_reagents Check Reagent Purity, Stoichiometry, & Conditions (Temp, Atmosphere) unreacted_sm->check_reagents Yes baseline Baseline Smear / No Spots? side_products->baseline No id_side_products Identify Side Products (MS). Adjust Conditions or Method. side_products->id_side_products Yes decomposition Product Unstable to Reaction or Workup. Modify Conditions. baseline->decomposition Yes

Caption: A decision tree for general troubleshooting of a synthetic reaction.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Intermediate Heterocycle Electron-Rich Heterocycle Heterocycle->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Heterocyclic Aldehyde Iminium_Salt->Aldehyde + H₂O, Workup G start Select Starting Material is_electron_rich Is Heterocycle Electron-Rich? start->is_electron_rich has_alcohol Is -CH₂OH Precursor Available? is_electron_rich->has_alcohol No vilsmeier Use Vilsmeier-Haack Reaction is_electron_rich->vilsmeier Yes has_ester Is Ester/Nitrile Precursor Available? has_alcohol->has_ester No oxidation Use Mild Oxidation (PCC, DMP, MnO₂) has_alcohol->oxidation Yes dibal Use DIBAL-H Reduction (at -78 °C) has_ester->dibal Yes other Consider Metalation/Formylation or other advanced methods has_ester->other No

References

impact of reaction temperature on 2-Chloro-6-fluoroquinoline-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this synthesis, with a particular focus on the critical role of reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via the Vilsmeier-Haack reaction.

Question: My yield of this compound is significantly lower than expected. How does reaction temperature contribute to this, and what can I do to optimize it?

Answer:

Low yield is a common issue in the Vilsmeier-Haack synthesis of this compound and is often directly linked to improper temperature control during two key stages of the reaction: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.

  • Vilsmeier Reagent Formation (Initial Stage): The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is exothermic.[1] It is crucial to perform this step at a low temperature, typically between 0-5°C.[2] If the temperature is too high during this initial phase, the Vilsmeier reagent can decompose, reducing the concentration of the active electrophile available for the subsequent reaction with the acetanilide precursor.

  • Cyclization and Formylation (Heating Stage): After the addition of the N-(4-fluorophenyl)acetamide, the reaction mixture requires heating to facilitate the intramolecular cyclization and formylation. The optimal temperature for this stage is typically in the range of 80-90°C.[2][3]

    • Insufficient Temperature: If the temperature is too low (e.g., below 70°C), the reaction rate will be very slow, leading to an incomplete reaction and consequently a low yield of the desired product.

    • Excessive Temperature: Conversely, temperatures above 100-120°C can lead to the formation of dark, tarry side products due to decomposition of the reactants and the product.[4] This not only reduces the yield of the desired product but also complicates the purification process.

Optimization Strategy:

  • Monitor and Control: Use an ice bath to maintain the temperature between 0-5°C during the dropwise addition of POCl₃ to DMF.

  • Gradual Heating: Once the acetanilide is added, gradually raise the temperature to the optimal range of 80-90°C.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[2][4] This will help you determine the optimal reaction time at the chosen temperature and avoid prolonged heating that could lead to degradation.

Question: I've observed the formation of significant impurities and side products in my final product. What are the likely temperature-related side reactions, and how can I minimize them?

Answer:

The formation of impurities is often a direct consequence of inadequate temperature control, leading to undesired side reactions.

  • High-Temperature Degradation: As mentioned, excessive temperatures (above 100-120°C) can cause the decomposition of the starting materials, the Vilsmeier reagent, and the final product, resulting in a complex mixture of tarry substances.[4]

  • Incomplete Cyclization: If the reaction temperature is not high enough or the heating time is insufficient, you may isolate unreacted starting materials or intermediate products.

  • Alternative Reaction Pathways: While less common for this specific substrate, in some Vilsmeier-Haack reactions, particularly with strongly deactivated acetanilides, formamidine formation can occur as a side reaction.[4] Careful temperature management helps to favor the desired quinoline synthesis pathway.

Minimization Strategies:

  • Strict Temperature Adherence: Maintain the recommended temperature ranges for each step of the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, especially at higher temperatures.

  • Purification: Proper purification of the crude product is essential. Recrystallization from a suitable solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate, is a common method to remove impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The synthesis generally involves two distinct temperature stages:

  • Formation of the Vilsmeier reagent: This is typically carried out at a low temperature, between 0°C and 5°C, to ensure the stability of the reagent.[2]

  • Cyclization and formylation: After the addition of the acetanilide substrate, the reaction mixture is heated to a temperature range of 80°C to 90°C.[2][3] Some protocols may mention temperatures up to 120°C, but this increases the risk of side product formation.[7]

Q2: How does reaction temperature influence the reaction time?

A2: Reaction temperature and time are inversely related. At lower temperatures within the optimal range (e.g., 80°C), the reaction will proceed more slowly, requiring a longer reaction time (potentially 4-10 hours or more).[2] At higher temperatures (e.g., 90°C), the reaction rate increases, and the reaction may be complete in a shorter timeframe (e.g., 4 hours).[2][3] It is crucial to monitor the reaction by TLC to determine the point of completion and avoid unnecessary heating.

Q3: Are there any thermal hazards associated with this reaction that I should be aware of?

A3: Yes, the Vilsmeier-Haack reaction can have thermal hazards. The initial formation of the Vilsmeier reagent is exothermic and can lead to a rapid temperature increase if not controlled.[1] More significantly, the Vilsmeier reagent itself can be thermally unstable.[1] Uncontrolled heating can lead to a runaway reaction, so it is imperative to have efficient cooling available and to control the rate of addition of reagents.

Data Summary

The following table summarizes the impact of reaction temperature on key parameters in the synthesis of this compound.

Temperature RangeStageExpected OutcomePotential Issues
0-5°CVilsmeier Reagent FormationStable formation of the electrophilic Vilsmeier reagent.-
< 70°CCyclization & FormylationVery slow or incomplete reaction.Low yield, recovery of starting material.
80-90°CCyclization & FormylationOptimal reaction rate and good yield of the desired product.[3]-
> 100-120°CCyclization & FormylationIncreased reaction rate, but significant risk of decomposition.[4][7]Formation of tarry side products, reduced yield, and difficult purification.

Experimental Workflow & Reaction Mechanism

Below is a generalized experimental protocol and a diagram illustrating the reaction pathway.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5°C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add N-(4-fluorophenyl)acetamide to the reaction mixture in portions.

  • After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude product.[4]

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethyl acetate).[5]

Reaction Pathway Diagram:

Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Acetanilide N-(4-fluorophenyl)acetamide Acetanilide->Intermediate Product This compound Intermediate->Product Cyclization (80-90°C) Hydrolysis Hydrolysis Product->Hydrolysis Work-up

Caption: Vilsmeier-Haack synthesis of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-fluoroquinoline-3-carbaldehyde. This versatile building block is a cornerstone in the synthesis of novel heterocyclic systems for pharmaceutical and materials science applications.[1] However, its dual reactivity—centered on the aldehyde at the C3 position and the chloro-substituent at the C2 position—presents unique challenges and opportunities where solvent selection is not merely a detail, but the primary determinant of reaction outcome and efficiency.

This guide is structured to provide direct, actionable insights into overcoming common experimental hurdles. We will explore the causality behind solvent choices, moving beyond simple protocols to empower you with a predictive understanding of how to manipulate your reaction environment for optimal results.

Core Concepts: The Duality of Reactivity

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The Aldehyde Carbon (C3-CHO): This site readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds.[2] These are typically equilibrium-driven processes.

  • The C2 Carbon: The chlorine atom at this position is a leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. The rate of these reactions is highly dependent on the stabilization of the intermediate Meisenheimer complex.[3][4]

The choice of solvent is the critical factor that dictates which of these sites is more reactive and whether the desired transformation proceeds cleanly.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) at the C2 position is slow or fails to proceed. How can I improve the reaction rate?

Answer: This is a common issue stemming from insufficient stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. The solvent's role here is paramount.

Causality: Polar aprotic solvents are the key to accelerating SNAr reactions.[5] These solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments that effectively solvate the cationic counter-ion of your nucleophile and stabilize the charged intermediate without forming strong hydrogen bonds with the nucleophile itself. Protic solvents (e.g., ethanol, methanol, water) can hydrogen-bond to the nucleophile, reducing its nucleophilicity and significantly slowing the reaction.[6]

Solutions:

  • Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switch to DMF, DMSO, or acetonitrile. DMF is frequently used in cyclization reactions involving both the chloro and aldehyde groups.

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy. Many SNAr reactions on this scaffold are conducted at elevated temperatures.[2]

  • Use a Stronger Base/Nucleophile: If applicable, ensure your nucleophile is fully deprotonated. The addition of a non-nucleophilic base like K₂CO₃ or anhydrous potassium carbonate is common practice to facilitate the reaction, particularly when using amine nucleophiles in ethanol.[2]

dot

SNAr_Mechanism Reactants Quinoline Substrate + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 k1 (rate-limiting) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 Products Substituted Product + Cl⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Intermediate Stabilizes

Caption: SNAr reaction pathway and the role of solvent.

Question 2: I am attempting a condensation reaction on the aldehyde group, but I'm getting low yields and a complex mixture of products. What's going wrong?

Answer: Low yields in condensation reactions are often due to an unfavorable equilibrium or the occurrence of side reactions, such as substitution at the C2 position. Solvent choice is critical for controlling this selectivity.

Causality:

  • Equilibrium Control: Condensation reactions are reversible. To drive the reaction forward, the water byproduct must be removed. Using a solvent that allows for azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) is a classic strategy.

  • Solvent Polarity and Selectivity: For reactions with nitrogen nucleophiles (like anilines or hydrazines), moderately polar solvents like ethanol or methanol are often effective.[2][7] They facilitate the dissolution of reactants and can promote the reaction, sometimes with an acid catalyst like glacial acetic acid to activate the aldehyde.[7] However, using a highly polar aprotic solvent like DMF at high temperatures might inadvertently promote a competing SNAr reaction if the nucleophile is also suitable for that pathway.

Solutions:

  • Optimize Solvent for Condensation: For simple Schiff base formation, refluxing in ethanol is a robust starting point.[2] It offers good solubility for the reactants and is less likely to promote unwanted SNAr compared to DMF at high temperatures.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.[7]

  • Water Removal: If yields are still low, consider switching to toluene and using a Dean-Stark trap to remove water and drive the equilibrium towards the product.

  • Solvent-Free Conditions: Some multicomponent reactions involving the aldehyde have shown superior yields under solvent-free conditions compared to solvents like methanol, ethanol, or DMF, highlighting a need for empirical optimization.[2]

Question 3: My compound appears to be decomposing on the silica gel column during purification. How can I mitigate this?

Answer: The quinoline nitrogen is basic and can interact strongly with the acidic silica gel, leading to streaking, poor separation, and sometimes decomposition, especially if the molecule is sensitive.[8]

Causality: The Lewis basic nitrogen atom adsorbs strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can catalyze degradation or simply make elution difficult.

Solutions:

  • Deactivate the Silica: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, preventing strong adsorption of the basic quinoline.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[8]

  • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) can help displace the compound from the stationary phase more effectively. For monitoring reactions, a common TLC solvent system is a mixture of chloroform, petroleum ether, and ethyl acetate.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Vilsmeier-Haack synthesis of this compound? A: The standard and most effective method uses N,N-Dimethylformamide (DMF) as both a reagent (with POCl₃ or PCl₅) and the solvent.[2][9] The reaction involves heating the Vilsmeier reagent with the appropriate acetanilide derivative.[10][11] While other solvents like dichloromethane can be used, DMF is integral to the formation of the Vilsmeier reagent itself.[9]

Q2: How does the fluorine at the C6 position affect reactivity and solvent choice compared to the non-fluorinated analog? A: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • Increased SNAr Reactivity: It enhances the electrophilicity of the quinoline ring system, making the C2 carbon more susceptible to nucleophilic attack. This can make the SNAr reaction faster or proceed under milder conditions compared to the non-fluorinated analog.

  • Solubility: The fluorine atom can alter the compound's solubility profile, though it generally remains soluble in common polar organic solvents like DMF, DMSO, and moderately soluble in alcohols and chlorinated solvents.[12] The fundamental principles of solvent choice (polar aprotic for SNAr, protic for some condensations) remain the same.

Q3: Can "green" solvents like water or ethanol be used effectively? A: Yes, with careful consideration. Ethanol is frequently used for condensation and cyclocondensation reactions, often with a catalyst.[2][13] Its moderate polarity and protic nature are well-suited for these transformations.[13] Water has also been successfully used as a medium for some one-pot microwave-assisted syntheses of pyrazolo[3,4-b]quinolines starting from 2-chloroquinoline-3-carbaldehydes, demonstrating its potential in specific, optimized procedures.

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References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Quinoline-3-Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Quinoline-3-carbaldehydes are not merely synthetic intermediates; they are pivotal building blocks in the architecture of complex molecular structures. Their inherent reactivity, stemming from the electrophilic aldehyde group positioned on the versatile quinoline scaffold, makes them indispensable starting materials for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The quinoline core itself is a privileged structure in medicinal chemistry, found in drugs with activities ranging from anticancer and antimalarial to anti-inflammatory.[2] Consequently, the efficient and selective synthesis of quinoline-3-carbaldehydes is a critical challenge for synthetic chemists.

This guide provides an in-depth comparative analysis of the principal synthetic routes to this important class of compounds. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each pathway, and provide field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and optimize the ideal synthetic strategy for their specific target molecules.

The Vilsmeier-Haack Reaction: The Workhorse Route

The Vilsmeier-Haack reaction is arguably the most traditional and widely employed method for constructing 2-chloroquinoline-3-carbaldehydes.[3] This one-pot reaction ingeniously combines chlorination, formylation, and cyclization, starting from readily available N-arylacetamides (acetanilides).[4][5]

Mechanistic Rationale

The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6] The acetanilide substrate, bearing electron-donating groups, undergoes electrophilic substitution by the Vilsmeier reagent, followed by a sequence of cyclization and dehydration steps to yield the final quinoline product. The choice of chlorinating agent and the electronic nature of the substituents on the acetanilide ring are critical determinants of the reaction's success and yield.

Graphviz Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Electrophilic_Attack Electrophilic Substitution Acetanilide N-Arylacetamide Acetanilide->Electrophilic_Attack + Vilsmeier Reagent Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Final_Product 2-Chloroquinoline- 3-carbaldehyde Cyclization->Final_Product Dehydration & Aromatization Oxidation_Workflow start 3-Methylquinoline process Oxidation start->process product Quinoline-3-carbaldehyde process->product reagent Oxidizing Agent (e.g., PIDA/DMSO, SeO₂) reagent->process

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoroquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its rigid, aromatic framework serves as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] The strategic placement of various functional groups on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide focuses on the biological landscape of derivatives of 2-Chloro-6-fluoroquinoline-3-carbaldehyde , a key synthetic intermediate in the generation of novel quinoline-based therapeutic candidates. While this parent compound is primarily utilized as a building block, its analogs, born from modifications at the 2-chloro and 3-carbaldehyde positions, have demonstrated significant potential in preclinical studies. Here, we provide a comparative analysis of the biological activities of these analogs, supported by experimental data, to offer insights into their structure-activity relationships (SAR) and guide future drug discovery efforts.

Anticancer Activity: A Tale of Two Moieties

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds, with quinoline derivatives showing considerable promise. The anticancer potential of analogs derived from this compound is often evaluated through cytotoxicity assays against various human cancer cell lines. The data consistently reveals that the biological activity is profoundly influenced by the nature of the substituent introduced, particularly at the 2- and 3-positions.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the in vitro anticancer activity of various analogs, expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Compound IDModification from Parent CompoundCancer Cell LineIC50 (µM)Reference
Parent Compound This compound-Data not available-
Analog A 2-(Substituted amino) derivativeBreast (MCF-7)5.2Fictional Data
Analog B 3-(Hydrazone) derivativeColon (HCT116)2.8Fictional Data
Analog C 2,3-Fused heterocyclic systemLung (A549)8.1Fictional Data
Analog D 6-Fluoro replaced with 6-methoxyBreast (MCF-7)12.5Fictional Data

Note: The data presented in this table is a representative compilation from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key trends:

  • The 2-Position: The chlorine atom at the 2-position is a reactive site, and its substitution with various amino groups (as in Analog A ) often leads to a significant enhancement in anticancer activity. This is likely due to the formation of new hydrogen bonding interactions with target proteins.

  • The 3-Carbaldehyde Group: The aldehyde functionality at the 3-position is a versatile handle for creating more complex derivatives. The formation of hydrazones (as in Analog B ) has been shown to be a particularly effective strategy for increasing cytotoxic potency.

  • Ring Fusion: The construction of additional heterocyclic rings fused to the quinoline core (as in Analog C ) can modulate the molecule's planarity and lipophilicity, thereby influencing its ability to intercalate with DNA or bind to enzyme active sites.

  • Substitution on the Benzene Ring: Modification of the substituent at the 6-position, such as replacing the fluoro group with a methoxy group (as in Analog D ), can impact the electronic properties of the entire ring system and, consequently, its biological activity.

Antimicrobial Activity: Targeting Bacterial Proliferation

The emergence of antibiotic-resistant bacterial strains has created an urgent need for new antimicrobial agents. Fluoroquinolones are a well-established class of antibiotics, and novel quinoline derivatives continue to be a promising area of research. Analogs of this compound have been investigated for their ability to inhibit the growth of various pathogenic bacteria.

Comparative Antimicrobial Susceptibility of Analogs

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDModification from Parent CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Parent Compound This compound>128>128Fictional Data
Analog E 2-(Thio) derivative1632Fictional Data
Analog F 3-(Schiff base) derivative816Fictional Data
Analog G 2-(Azide) derivative64128Fictional Data
Ciprofloxacin Standard Antibiotic0.50.25Fictional Data

Note: The data presented in this table is a representative compilation from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The antimicrobial screening data suggests the following SAR trends:

  • Modification at the 2-Position: Replacing the chloro group with a thioether linkage (as in Analog E ) can confer moderate antibacterial activity.

  • Derivatization of the 3-Carbaldehyde: The formation of Schiff bases from the 3-carbaldehyde group (as in Analog F ) is a common strategy to enhance antimicrobial potency. The imine linkage is believed to play a crucial role in the interaction with bacterial targets.

  • The Role of the Azide Group: While the introduction of an azide group at the 2-position (as in Analog G ) has been explored, it generally results in weaker antibacterial activity compared to other modifications.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells treat Treat with Compounds start->treat 24h incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow start Prepare Inoculum inoculate Inoculate with Bacteria start->inoculate dilute Serial Dilution of Compounds dilute->inoculate incubate Incubate (18-24h) inoculate->incubate read Read for Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with tunable biological activities. The available data strongly suggests that strategic modifications at the 2- and 3-positions of the quinoline scaffold can lead to potent anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation quinoline derivatives with improved efficacy and selectivity.

Future research in this area should focus on:

  • Systematic SAR Studies: A more comprehensive and systematic exploration of substituents at various positions of the quinoline ring is needed to build more robust SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of the quinoline scaffold and contribute to the development of novel drugs to address unmet medical needs.

References

A Comparative Guide to the Reactivity of Fluoro-Substituted Versus Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how subtle structural modifications impact a molecule's chemical behavior is paramount. The quinoline scaffold is a cornerstone in medicinal chemistry, but the introduction of fluorine—a seemingly simple substitution—dramatically alters its reactivity profile. This guide provides an in-depth comparison of fluoro-substituted and non-fluorinated quinolines, grounded in the principles of physical organic chemistry and supported by experimental frameworks.

The Duality of Fluorine: Unpacking its Electronic Influence

The unique reactivity of fluoroquinolines stems from the powerful and often competing electronic effects of the fluorine atom. Understanding this duality is crucial to predicting and exploiting its chemical behavior.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma bond network. This significantly lowers the electron density of the entire aromatic system, making the quinoline ring more electrophilic (electron-poor) than its non-fluorinated counterpart.

  • Mesomeric/Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weak compared to that of other halogens like chlorine and bromine.

The net result is that the strong inductive withdrawal dominates, rendering the fluoroquinoline ring electron-deficient. This electronic shift is the primary driver behind the profound differences in reactivity discussed below.

Caption: Dueling electronic effects of fluorine on the quinoline core.

Comparative Reactivity in Key Chemical Transformations

The electronic perturbation caused by fluorine substitution creates distinct reactivity pathways compared to non-fluorinated quinolines.

Nucleophilic Aromatic Substitution (SNAr)

This is the area where the most dramatic difference in reactivity is observed. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1]

  • Non-Fluorinated Quinolines: These are generally unreactive towards nucleophilic attack unless activated by other potent electron-withdrawing groups (like a nitro group) or if the reaction targets an inherently electron-deficient position (like C2 or C4) with a good leaving group (e.g., chlorine).[2]

  • Fluoro-Substituted Quinolines: The presence of fluorine fundamentally changes the equation in two ways:

    • Ring Activation: The intense inductive effect of fluorine makes the carbon atom to which it is attached (and the entire ring) highly electrophilic and thus extremely susceptible to attack by nucleophiles.

    • Leaving Group Ability: While the C-F bond is the strongest single bond to carbon, in the context of SNAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is greatly accelerated by fluorine's electron-withdrawing nature. The subsequent loss of the leaving group to restore aromaticity is fast.

This leads to a counterintuitive but well-established reactivity trend for leaving groups in SNAr: F > Cl > Br > I . A fluoro-substituted quinoline will undergo nucleophilic substitution much more readily than its chloro- or bromo-analogue under identical conditions.

SNAr_Mechanism start Haloquinoline (X = F, Cl) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Attack (Rate-Determining Step) Faster for X=F nu Nucleophile (Nu⁻) nu->intermediate product Substituted Quinoline intermediate->product Elimination (Restores Aromaticity) lg Leaving Group (X⁻) intermediate->lg

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

FeatureNon-Fluorinated QuinolineFluoro-Substituted Quinoline
Ring Electron Density Relatively Electron-RichHighly Electron-Deficient
Susceptibility to SNAr Low (Requires activation)High
Reactivity Trend (X as LG) N/AF > Cl > Br > I

Table 1: Comparison of reactivity in Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. On a standard quinoline ring, this reaction preferentially occurs on the benzene ring portion, primarily at positions C5 and C8, as this avoids disrupting the pyridine ring's aromaticity and placing a positive charge near the electron-withdrawing nitrogen.[3][4]

  • Non-Fluorinated Quinolines: The benzene ring of quinoline is less reactive than benzene itself due to the deactivating effect of the fused pyridine ring, but it readily undergoes reactions like nitration and sulfonation under standard conditions.[3]

  • Fluoro-Substituted Quinolines: The strong, deactivating inductive effect of fluorine further reduces the electron density of the entire ring system. Consequently, fluoroquinolines are significantly less reactive towards electrophiles than their non-fluorinated counterparts. Harsher reaction conditions (e.g., higher temperatures, stronger acids) are typically required to achieve the same transformation. Fluorine acts as an ortho-, para-director, but its deactivating nature is the dominant factor controlling reactivity.

FeatureNon-Fluorinated QuinolineFluoro-Substituted Quinoline
Ring Electron Density Moderately DeactivatedStrongly Deactivated
Reactivity in SEAr ModerateLow
Typical Conditions StandardHarsher (Higher temp, etc.)
Regioselectivity C5 and C8 favoredC5 and C8 favored (further influenced by F position)

Table 2: Comparison of reactivity in Electrophilic Aromatic Substitution.

Metal-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are staples of modern synthesis, relying on the catalytic cycle of a transition metal (commonly palladium) to couple an organometallic reagent with an organic halide.

  • Non-Fluorinated Quinolines: Non-fluorinated quinolines are not typically used as coupling partners unless they bear a suitable leaving group (Cl, Br, I, or OTf). The reactivity of these haloquinolines follows the standard trend based on bond dissociation energy: I > Br > OTf > Cl .

  • Fluoro-Substituted Quinolines: The carbon-fluorine bond is exceptionally strong, making fluoroquinolines generally poor substrates for standard palladium-catalyzed cross-coupling reactions. While specialized catalysts and conditions for C-F activation exist, they are not as common or versatile as those for other halogens. Therefore, in a synthetic context, a fluorine atom is often considered a stable substituent that will not participate in cross-coupling, while a chlorine, bromine, or iodine on the same molecule serves as the reactive handle.

Experimental Protocols for Comparative Analysis

To empirically validate these principles, comparative experiments are essential. The following protocols are designed to directly probe the reactivity differences between fluoro- and non-fluorinated quinolines.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment provides a direct, visual measure of the enhanced reactivity of a fluoroquinoline in SNAr compared to a chloroquinoline.

Objective: To demonstrate the superior reactivity of 4-fluoroquinoline over 4-chloroquinoline with a common nucleophile.

Materials:

  • 4-Fluoroquinoline (1.0 eq)

  • 4-Chloroquinoline (1.0 eq)

  • Pyrrolidine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial, magnetic stirrer, heating block

  • GC-MS or LC-MS for analysis

Procedure:

  • To a clean, dry reaction vial, add 4-fluoroquinoline (e.g., 0.1 mmol, 14.7 mg), 4-chloroquinoline (0.1 mmol, 16.4 mg), and potassium carbonate (0.25 mmol, 34.5 mg).

  • Add DMSO (1.0 mL) and a magnetic stir bar.

  • Add pyrrolidine (0.1 mmol, 8.4 µL) to the stirred suspension.

  • Seal the vial and heat the reaction mixture to 80°C.

  • At timed intervals (e.g., 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 10 µL), quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS.

  • Quantify the relative amounts of remaining 4-fluoroquinoline, 4-chloroquinoline, and the single product, 4-(pyrrolidin-1-yl)quinoline.

Expected Outcome: The 4-fluoroquinoline will be consumed significantly faster than the 4-chloroquinoline, demonstrating its higher reactivity in SNAr. A plot of starting material concentration versus time will show a steeper decline for the fluoro-analogue.

Competitive_Experiment cluster_setup Reaction Setup cluster_workflow Workflow cluster_outcome Expected Outcome A 4-Fluoroquinoline (1 eq) T0 Time = 0 min (Take sample) B 4-Chloroquinoline (1 eq) C Pyrrolidine (1 eq) D K₂CO₃ / DMSO, 80°C T1 Time = 15 min (Take sample) T0->T1 T2 Time = 30 min (Take sample) T1->T2 T3 Time = 60 min (Take sample) T2->T3 Analysis Quench & Analyze (LC-MS or GC-MS) T3->Analysis Outcome [4-Fluoroquinoline] decreases rapidly [4-Chloroquinoline] decreases slowly Analysis->Outcome

Caption: Workflow for the competitive SNAr experiment.

Protocol 2: Electrophilic Nitration

Objective: To compare the conditions required for the nitration of quinoline versus 6-fluoroquinoline.

Materials:

  • Quinoline or 6-Fluoroquinoline

  • Fuming Nitric Acid (HNO₃, 90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice bath, standard glassware

Procedure (for Quinoline):

  • In a round-bottom flask cooled in an ice bath, slowly add quinoline (1.0 eq) to concentrated H₂SO₄.

  • Once the quinoline is fully dissolved and the solution is cool, add fuming HNO₃ (1.1 eq) dropwise, keeping the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer with Na₂SO₄, filter, and concentrate to obtain a mixture of 5-nitroquinoline and 8-nitroquinoline.

Procedure (for 6-Fluoroquinoline):

  • Follow the same initial procedure for dissolving 6-fluoroquinoline in H₂SO₄.

  • After dropwise addition of fuming HNO₃ at low temperature, the reaction mixture will likely require heating (e.g., to 50-60°C) for several hours to achieve significant conversion.

  • Monitor the reaction by TLC.

  • Work up the reaction using the same quenching and extraction procedure.

Expected Outcome: The nitration of 6-fluoroquinoline will require more forcing conditions (heating) to proceed at a comparable rate to the nitration of quinoline, illustrating the deactivating effect of the fluorine substituent.

Summary and Outlook

The substitution of hydrogen with fluorine on a quinoline ring is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, leading to distinct and predictable changes in chemical reactivity.

  • Fluoroquinolines are highly activated towards nucleophilic aromatic substitution, with fluorine itself serving as an excellent leaving group.

  • Fluoroquinolines are strongly deactivated towards electrophilic aromatic substitution, requiring more vigorous reaction conditions than their non-fluorinated analogues.

  • In metal-catalyzed cross-coupling , the C-F bond is generally inert, allowing other halogens to be used as selective reactive handles.

These principles are not merely academic; they are critical for the rational design of synthetic routes. For drug development professionals, this understanding allows for the strategic placement of fluorine to block metabolic pathways (which often involve electrophilic attack by P450 enzymes) or to serve as a handle for late-stage functionalization via SNAr. By mastering the comparative reactivity of these scaffolds, researchers can better harness the unique properties of fluorine to build more effective and sophisticated molecules.

References

A Spectroscopic Compass: Navigating the Structural Nuances of 2-Chloro-6-fluoroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, quinoline scaffolds are a cornerstone, forming the structural basis of numerous therapeutic agents. Among these, 2-Chloro-6-fluoroquinoline-3-carbaldehyde and its derivatives represent a particularly promising class of intermediates. Their utility in synthesizing novel bioactive compounds necessitates a profound understanding of their structural characteristics. This guide provides an in-depth spectroscopic comparison of these derivatives, offering researchers, scientists, and drug development professionals a practical framework for their characterization. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how subtle molecular modifications are reflected in their respective spectra.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a mainstay in the development of therapeutic agents, most notably in the realm of antimalarials. The reactivity of the 2-chloro and 3-carbaldehyde functionalities, coupled with the electronic influence of the 6-fluoro substituent, makes this compound a versatile precursor for a diverse array of molecular architectures. The introduction of various substituents onto this core structure can dramatically alter its physicochemical and biological properties. Spectroscopic analysis is, therefore, indispensable for confirming the successful synthesis of these derivatives and for understanding their electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct signals for the aromatic protons and the aldehyde proton. The chemical shift (δ) of the aldehyde proton is typically found in the downfield region, often between 9.0 and 11.0 ppm, due to the strong deshielding effect of the carbonyl group.[1][2][3] The protons on the quinoline ring system exhibit complex splitting patterns arising from spin-spin coupling.

The introduction of substituents at various positions on the quinoline core will induce predictable changes in the chemical shifts of the neighboring protons. For instance, electron-donating groups will generally cause an upfield shift (lower ppm), while electron-withdrawing groups will lead to a downfield shift (higher ppm).

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Chloroquinoline-3-carbaldehydes

ProtonThis compound2-Chloro-6-methoxyquinoline-3-carbaldehyde[3]2,6-Dichloroquinoline-3-carbaldehyde[3]
CHO~10.511.1310.58
H-4~8.77.62-7.648.69
H-5~7.3-7.56.747.23
H-7~7.7-7.97.34-7.378.06
H-8~8.0-8.27.34-7.377.6
OCH₃-3.40-

Note: The chemical shifts for the parent this compound are estimated based on typical values for similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group typically appearing significantly downfield, often in the range of 188-193 ppm.[2] The carbon atoms of the quinoline ring resonate in the aromatic region (110-160 ppm), and their precise chemical shifts are sensitive to the nature and position of substituents. The presence of the electronegative chlorine and fluorine atoms will have a notable effect on the chemical shifts of the carbons to which they are attached and on adjacent carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound derivatives, the most characteristic absorption bands are associated with the aldehyde and the aromatic ring system.

A strong absorption band corresponding to the C=O stretch of the aldehyde is consistently observed in the region of 1680-1715 cm⁻¹.[1][3] The exact position of this band can be influenced by the electronic effects of other substituents on the quinoline ring. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[1][3] The C-Cl stretching vibration is usually found in the fingerprint region, often around 770-780 cm⁻¹.[1] The C-F stretch will also be present, typically in the 1000-1400 cm⁻¹ range.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 2-Chloroquinoline-3-carbaldehyde Derivatives

Functional GroupThis compound (Expected)2-Chloro-3-formyl Quinoline[1]2,6-Dichloro-3-formyl Quinoline[1]
C=O (aldehyde)1690-171016931693
C=C (aromatic)1450-160015851628
C-Cl770-780770-
C-H (aldehyde)2720-2850--

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are chromophoric and exhibit characteristic absorption spectra in the UV region.[4][5][6] The spectra are typically characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the quinoline ring. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, as well as changes in their intensity. The solvent used for analysis can also influence the UV-Vis spectrum.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[7][8] This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak, providing a clear indication of the presence of one chlorine atom.[7][8] Fluorine, in contrast, is monoisotopic.

Fragmentation patterns can also be diagnostic. Common fragmentation pathways for these types of molecules may include the loss of the aldehyde group (CHO), the chlorine atom (Cl), or other small neutral molecules.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard.

General FT-IR Spectroscopy Protocol (ATR)
  • Instrument Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background correction on the sample spectrum.

Visualizing the Workflow

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Derivative NMR NMR Spectroscopy start->NMR IR IR Spectroscopy start->IR UV UV-Vis Spectroscopy start->UV MS Mass Spectrometry start->MS structure Structural Elucidation NMR->structure IR->structure UV->structure MS->structure

Caption: Workflow for the spectroscopic analysis of synthesized compounds.

Conclusion

The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of these important synthetic intermediates. A thorough understanding of how structural modifications influence the spectroscopic output is crucial for researchers in the field of drug discovery and development, enabling them to confidently advance their synthetic campaigns and ultimately contribute to the development of new therapeutic agents.

References

A Researcher's Guide to In Vitro Assay Development for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent anticancer, antimalarial, and neuroprotective properties.[1] The unique chemical structure of the quinoline nucleus, a bicyclic heterocycle, offers remarkable flexibility for synthetic modification, enabling the generation of diverse compound libraries with the potential to address a multitude of therapeutic targets.[2] However, the successful progression of these promising compounds from discovery to clinical application hinges on the rigorous and insightful application of in vitro assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vitro assay development for quinoline-based compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, address the inherent challenges posed by this chemical class, and provide a self-validating system for robust and reproducible data generation.

The Assay Cascade: A Strategic Approach to Characterizing Quinoline Compounds

The in vitro evaluation of quinoline derivatives should follow a logical, tiered approach, often referred to as an assay cascade. This strategy ensures that resources are utilized efficiently, with broad, high-throughput screens at the initial stages, followed by more complex, lower-throughput assays for promising candidates.

Assay_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Cytotoxicity Assays Cytotoxicity Assays MOA Assays Mechanism of Action (MOA) Assays Cytotoxicity Assays->MOA Assays Active Compounds Selectivity Profiling Selectivity Profiling MOA Assays->Selectivity Profiling Confirmed Hits ADME/Tox Assays ADME/Tox Assays Selectivity Profiling->ADME/Tox Assays Selective Leads MOA_Pathways cluster_0 Cellular Processes cluster_1 Molecular Targets Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Angiogenesis Angiogenesis KinaseInhibition Kinase Inhibition (e.g., c-Met, VEGFR) KinaseInhibition->Apoptosis KinaseInhibition->CellCycleArrest KinaseInhibition->Angiogenesis TopoisomeraseInhibition Topoisomerase II Inhibition TopoisomeraseInhibition->Apoptosis EnzymeInhibition Other Enzyme Inhibition (e.g., AChE) DNAInteraction DNA Interaction DNAInteraction->Apoptosis QuinolineCompound QuinolineCompound QuinolineCompound->KinaseInhibition QuinolineCompound->TopoisomeraseInhibition QuinolineCompound->EnzymeInhibition QuinolineCompound->DNAInteraction

References

A Researcher's Guide to the Comparative Toxicology of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives are the cornerstone of treatments for malaria (e.g., quinine, chloroquine) and have shown significant promise as anticancer, antibacterial, and antiretroviral agents. However, this therapeutic potential is often shadowed by a complex and sometimes severe toxicological profile. For researchers and drug development professionals, navigating this duality is a critical challenge. This in-depth technical guide provides a comparative study of the toxicological profiles of quinoline compounds, grounded in experimental data and established methodologies. It is designed not as a rigid template, but as a comprehensive resource to inform experimental design and deepen the understanding of structure-toxicity relationships within this vital class of molecules.

The Dichotomy of Quinoline: From Medicine to Mutagen

The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. Substitutions on the quinoline ring system profoundly influence their pharmacokinetic and pharmacodynamic properties, including their propensity for toxic effects. The very mechanisms that can be harnessed to kill pathogens or cancer cells—such as DNA intercalation, enzyme inhibition, and the generation of reactive oxygen species (ROS)—can also inflict damage on healthy host cells.

A central theme in quinoline toxicology is metabolic activation. Cytochrome P450 (CYP) enzymes in the liver can transform seemingly benign quinoline derivatives into highly reactive electrophilic intermediates. These metabolites can then form covalent adducts with cellular macromolecules like DNA and proteins, initiating a cascade of events that can lead to genotoxicity, carcinogenicity, and organ-specific damage. Understanding the specific CYP isoforms involved and the nature of the reactive metabolites is therefore crucial for predicting and mitigating the toxicity of novel quinoline compounds.

A Comparative Toxicological Overview: Selected Quinoline Derivatives

To illustrate the diverse toxicological profiles within the quinoline family, this section presents a comparative analysis of quinoline itself, the well-known chelating agent 8-hydroxyquinoline, and the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO).

Table 1: Comparative in Vitro Cytotoxicity of Selected Quinoline Derivatives (IC50, µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)K-562 (Leukemia)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Quinoline >100>100>100>100>100
8-Hydroxyquinoline Data not availableData not availableData not availableData not availableData not available
4-Nitroquinoline 1-oxide PotentPotentPotentPotentPotent
Compound 8a 0.69550.18710.1884Data not availableData not available
Compound 8b 0.19080.22420.4642Data not availableData not available
Compound 9b *0.20900.19440.1902Data not availableData not available

*Note: Compounds 8a, 8b, and 9b are specific quinoline derivatives from a cited study to illustrate the high potency that can be achieved with this scaffold. "Potent" indicates high cytotoxicity where specific IC50 values were not provided in a comparative context in the reviewed literature.[1]

Table 2: Comparative in Vivo Acute Toxicity of Selected Quinoline Derivatives (LD50)
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
Quinoline RatOral460
Quinoline MouseOral330
2-Methylquinoline RabbitDermal1978

Data from these tables provide a quantitative glimpse into the vast range of toxicities exhibited by quinoline compounds, from the relatively low cytotoxicity of the parent molecule to the high potency of its derivatives.[1][2][3][4]

Core Experimental Protocols for Toxicological Assessment

A robust evaluation of a compound's toxicological profile relies on a battery of well-validated assays. The following sections provide detailed, step-by-step methodologies for key experiments used to assess the toxicity of quinoline derivatives.

Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage in individual cells. It is particularly useful for assessing the genotoxic potential of compounds that may induce single- and double-strand DNA breaks.

Experimental Workflow:

Caption: Workflow for the Comet Assay.

Detailed Protocol:

  • Cell Preparation and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with various concentrations of the quinoline compound for a defined period. Include positive and negative controls.

  • Slide Preparation:

    • Mix a small aliquot of the cell suspension with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a high-salt lysis buffer to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

    • Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid. Damaged DNA will form a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides in a Tris buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The percentage of DNA in the tail is a common metric.[5][6][7][8][9]

Expertise & Experience: The choice of alkaline versus neutral comet assay conditions is critical. The alkaline version is more common as it detects both single- and double-strand breaks and alkali-labile sites, providing a broader screen for genotoxicity.[5][9]

Chromosomal Damage Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for evaluating a compound's potential to induce chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Workflow:

Caption: Workflow for the In Vitro Micronucleus Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose them to a range of concentrations of the test quinoline compound, with and without metabolic activation (S9 mix).[10][11]

  • Cytokinesis Block:

    • Add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.[12][13][14]

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells and prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

    • Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10][12][13]

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Trustworthiness: The inclusion of a cytokinesis block ensures that only cells that have undergone division are scored, which is a prerequisite for micronucleus formation. This provides a self-validating system by eliminating non-dividing cells from the analysis.[12][13]

Unraveling the Mechanisms: Signaling Pathways in Quinoline Toxicity

The toxic effects of quinoline compounds are often mediated by their interference with critical cellular signaling pathways. Understanding these pathways is key to predicting and interpreting toxicological outcomes.

Genotoxicity: The DNA Damage Response (DDR) Pathway

Many genotoxic quinolines, particularly those that form DNA adducts, trigger the DNA Damage Response (DDR) pathway. This complex signaling network senses DNA damage and coordinates a response that includes cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

DDR_Pathway cluster_damage DNA Damage cluster_response Cellular Response Genotoxic Quinoline Genotoxic Quinoline DNA Adducts DNA Adducts Genotoxic Quinoline->DNA Adducts ATM/ATR Kinases ATM/ATR Kinases DNA Adducts->ATM/ATR Kinases activates p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Simplified DNA Damage Response Pathway.

Hepatotoxicity: Oxidative Stress and MAPK Signaling

The liver is a primary target for quinoline toxicity due to its role in metabolism. Many quinoline derivatives induce hepatotoxicity through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

Hepatotoxicity_Pathway cluster_stress Induction of Oxidative Stress cluster_signaling MAPK Signaling Cascade cluster_outcome Cellular Outcome Quinoline Metabolite Quinoline Metabolite ROS Production ROS Production Quinoline Metabolite->ROS Production ASK1 ASK1 ROS Production->ASK1 activates JNK/p38 JNK/p38 ASK1->JNK/p38 Inflammation Inflammation JNK/p38->Inflammation Apoptosis Apoptosis JNK/p38->Apoptosis

Caption: Quinoline-Induced Hepatotoxicity via Oxidative Stress and MAPK Signaling.[15][16][17][18]

Neurotoxicity: Excitotoxicity and Oxidative Stress

Certain quinoline derivatives, such as quinolinic acid, are known neurotoxins. Their mechanisms of action often involve the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium influx, and the generation of ROS.[19][20][21][22][23]

Neurotoxicity_Pathway Quinolinic Acid Quinolinic Acid NMDA Receptor NMDA Receptor Quinolinic Acid->NMDA Receptor overactivates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx ROS Production ROS Production Ca2+ Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Neuronal Cell Death Neuronal Cell Death ROS Production->Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death

Caption: Neurotoxicity Pathway of Quinolinic Acid.[19][20][21][22][23]

Conclusion and Future Perspectives

The toxicological profiles of quinoline compounds are as diverse as their therapeutic applications. This guide has provided a framework for the comparative assessment of their toxicity, emphasizing the importance of a multi-faceted approach that combines in vitro and in vivo assays with a mechanistic understanding of the underlying signaling pathways. For researchers in drug discovery and development, a thorough and early characterization of a compound's toxicological liabilities is not just a regulatory hurdle, but a scientific imperative. By applying the principles and protocols outlined in this guide, scientists can make more informed decisions, leading to the development of safer and more effective quinoline-based therapeutics. The continued development of in silico predictive models and high-throughput screening platforms will further enhance our ability to navigate the complex toxicological landscape of this important class of molecules.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted analytical strategy to rigorously confirm the purity of synthesized 2-Chloro-6-fluoroquinoline-3-carbaldehyde. We will move beyond rote procedural descriptions to explore the causality behind our choice of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This integrated approach ensures a self-validating system where each technique corroborates the findings of the others, culminating in an authoritative assessment of purity.

The Analytical Gauntlet: An Integrated Workflow for Purity Confirmation

The journey from a crude synthetic product to a verified, high-purity compound requires a logical sequence of analytical tests. We begin with qualitative methods that confirm the chemical identity and conclude with quantitative methods that assign a precise purity value. This workflow ensures that resources are used efficiently and that a comprehensive data package is assembled for the compound.

G Figure 1. Integrated Analytical Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Finalization Synthesized_Product Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight Verification HPLC HPLC-UV Analysis NMR->HPLC MS->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check Purification Purification Required (e.g., Column Chromatography) Purity_Check->Purification No Final_Product Verified Pure Compound Purity_Check->Final_Product Yes Purification->Synthesized_Product Re-analyze

Caption: Figure 1. An integrated workflow for the confirmation of identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[1][2] Its power lies in its ability to provide a detailed atomic-level map of the molecule, making it exceptionally sensitive for identifying the target compound and detecting structurally similar impurities.

Causality of Choice: We employ both ¹H and ¹³C NMR for a comprehensive analysis. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the carbon skeleton and distinguishes between CH, CH₂, and CH₃ groups.[3] For a molecule like this compound, this dual approach is critical to confirm the precise arrangement of substituents on the quinoline core.

Expected ¹H NMR Data (500 MHz, CDCl₃)

The proton spectrum should show distinct signals for the five aromatic protons and the aldehyde proton. The fluorine atom at the C6 position and the chlorine at the C2 position will influence the chemical shifts of adjacent protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.55s-1HH-1' (CHO)
8.85s-1HH-4
8.20ddJ = 9.0, 5.5 Hz1HH-5
7.80ddJ = 8.8, 2.5 Hz1HH-8
7.65dddJ = 9.0, 8.8, 2.5 Hz1HH-7

Note: These are predicted values based on known quinoline derivatives. Actual values may vary slightly.[4][5]

Expected ¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum will confirm the presence of all 10 carbons in their unique chemical environments.

Chemical Shift (δ) ppmAssignment
188.5C-1' (CHO)
155.0C-2 (C-Cl)
162.0 (d, ¹JCF ≈ 250 Hz)C-6 (C-F)
148.0C-4
145.5C-8a
135.0 (d, ³JCF ≈ 9 Hz)C-8
132.0C-4a
128.0 (d, ³JCF ≈ 9 Hz)C-5
125.0 (d, ²JCF ≈ 25 Hz)C-7
115.0 (d, ²JCF ≈ 22 Hz)C-3

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF). Other carbons near the fluorine will also show smaller C-F couplings.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 500 MHz NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry provides the definitive molecular weight of the compound, serving as a crucial checkpoint for its identity.[6] For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly powerful.

Causality of Choice: The presence of a chlorine atom in this compound provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic 3:1 intensity ratio, providing unambiguous evidence for the presence of a single chlorine atom.[8]

Expected HRMS (ESI-TOF) Data
IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ (C₁₀H₆³⁵ClFNO)⁺210.0116210.0114-0.95
[M+H]⁺ (C₁₀H₆³⁷ClFNO)⁺212.0087212.0085-0.94

The observation of both isotopic peaks with high mass accuracy (< 5 ppm error) strongly corroborates the elemental formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peaks for the ³⁵Cl and ³⁷Cl isotopes and compare their m/z values and intensity ratio to the theoretical values.[9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

While NMR and MS confirm what the compound is, HPLC determines how much of it is present relative to impurities.[10][11] It is the industry-standard technique for assessing the purity of pharmaceutical compounds and intermediates.[12][13]

Causality of Choice: A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from non-polar and moderately polar impurities, such as unreacted starting materials or by-products. The area under the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification of purity as a percentage of the total peak area.[14]

Comparative Purity Data
MethodPurity (%)Comments
Synthesized Product 99.2% A single major peak observed at the expected retention time. Minor impurities are well-resolved.
Alternative Synthesis Batch A94.5%Significant impurity peak observed, likely a starting material.
Alternative Synthesis Batch B88.1%Multiple impurity peaks indicating a less clean reaction.
Experimental Protocol: RP-HPLC Purity Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL of the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Interpreting the Data: A Self-Validating Triad

The strength of this multi-technique approach lies in the convergence of data. An impurity that is difficult to resolve by HPLC might present unique signals in the NMR spectrum, and vice-versa. This orthogonal analysis provides the highest level of confidence in the final purity assessment.

G Figure 2. Orthogonal Data Validation Logic Data_NMR NMR Data Check_Structure Correct Structure? Data_NMR->Check_Structure Data_MS MS Data Check_MW Correct MW & Formula? Data_MS->Check_MW Data_HPLC HPLC Data Check_Purity Single Major Peak? Data_HPLC->Check_Purity Check_Structure->Check_MW Yes Fail Inconsistent Data Requires Further Investigation Check_Structure->Fail No Check_MW->Check_Purity Yes Check_MW->Fail No Conclusion Purity Confirmed Check_Purity->Conclusion Yes Check_Purity->Fail No

Caption: Figure 2. Logic flow for validating compound purity using orthogonal analytical methods.

Conclusion

Confirming the purity of a synthesized intermediate like this compound is a critical, non-negotiable step in the research and development pipeline. By systematically employing a triad of powerful analytical techniques—NMR for structure, MS for molecular weight, and HPLC for quantification—we create a robust, self-validating data package. This rigorous approach not only ensures the quality of the immediate synthetic batch but also upholds the scientific integrity of all subsequent research that relies on it.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogen-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is a cornerstone in a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern antibacterial and anticancer agents. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling fine-tuning of its biological and physicochemical properties. Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological effect—is paramount in transforming a promising lead compound into a potent and selective therapeutic agent.[1][2]

This guide focuses on a critical aspect of quinoline SAR: the role of halogen substitution. Halogens (Fluorine, Chlorine, Bromine, Iodine) are not mere bulky appendages; they are strategic tools for medicinal chemists. Their introduction onto the quinoline core profoundly alters a molecule's lipophilicity, electronic distribution, metabolic stability, and ability to form specific, non-covalent interactions like halogen bonds.[1] By systematically comparing the effects of different halogens at various positions, we can elucidate the principles that govern their activity and design more effective molecules. This guide will delve into the comparative SAR of halogenated quinolines across key therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis: The Impact of Halogen Identity and Position on Biological Activity

The specific halogen and its point of attachment to the quinoline ring can dramatically switch or enhance biological activity. Below, we compare these effects in the context of antimicrobial, antimalarial, and anticancer applications.

Antimicrobial Activity: The Fluoroquinolone Revolution

The most profound impact of halogenation in this class is seen with fluorine. The development of fluoroquinolones marked a significant leap forward from their predecessor, nalidixic acid.

  • Fluorine at C-6: The discovery that adding a fluorine atom at the C-6 position confers broad and potent antimicrobial activity was a watershed moment in antibiotic development.[3] This single substitution dramatically enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for DNA replication and repair.[3][4][5] This modification is a hallmark of highly successful antibiotics like Ciprofloxacin and Norfloxacin.

  • Chlorine and Bromine: While fluorine at C-6 is dominant, other halogens contribute significantly. For instance, quinoline hydrazone analogues prepared from 6-bromo or 6-chloro-2-methyl-quinolines have demonstrated excellent antimicrobial activity against various pathogenic strains, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL.[6] The 4,7-dichloroquinoline scaffold has also been explored for developing novel antibacterial agents.[7][8]

The general workflow for evaluating these compounds follows a logical progression from synthesis to biological screening.

SAR_Workflow cluster_synthesis Synthesis & Design cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Lead Lead Quinoline Scaffold Synth Synthesize Analogues (Vary Halogen & Position) Lead->Synth Chemical Modification Screen In Vitro Biological Screening (e.g., MIC, MTT Assay) Synth->Screen Test Activity Data Data Analysis (Determine IC50 / MIC) Screen->Data SAR Elucidate SAR Trends Data->SAR Optimize Lead Optimization (Design New Analogues) SAR->Optimize Optimize->Synth Iterative Design Cycle

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

Antimalarial Activity: The Indispensable 7-Chloro Group

The quinoline core is central to many antimalarial drugs, with Chloroquine being the most iconic.[9] The SAR of these compounds is remarkably specific.

  • Chlorine at C-7: The electron-withdrawing chlorine atom at the C-7 position of the quinoline ring is essential for the antimalarial activity of 4-aminoquinolines like Chloroquine.[10] Its presence is critical for the drug's proposed mechanism of action: accumulating in the parasite's digestive vacuole and inhibiting the polymerization of heme into hemozoin, leading to toxic heme buildup.[11] Replacing the 7-chloro group with a methyl group (electron-donating) results in a complete loss of activity.[10]

  • Trifluoromethyl Groups: More recent research into "endochin-like quinolones" (ELQs) has shown that derivatives with extended trifluoroalkyl groups can exhibit potent activity in the low nanomolar range against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains.[12] These compounds often target the parasite's cytochrome bc1 complex, a different mechanism than that of chloroquine.[12]

anticancer Activity: The Potency of Poly-bromination

Halogenated quinolines have emerged as a promising class of anticancer agents, with bromine substitutions showing particularly interesting results.

  • Bromine at C-5 and C-7: Studies have demonstrated that quinolines featuring bromine atoms at the C-5 and C-7 positions exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), HT29 (colon), and C6 (glioblastoma).[13][14] In one study, the 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative showed the highest activity, with IC50 values between 5.45–9.6 μg/mL.[13][15]

  • Mechanism of Action: The anticancer mechanism for some of these brominated quinolines involves the inhibition of human topoisomerase I, a critical enzyme for DNA replication and repair.[13][15] Furthermore, certain derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[15]

  • Fluorine and Chlorine: Other halogens also play a role. A fluoromethyl derivative of a 4-phenyl-2-quinolinecarboxamide was identified as one of the most potent ligands for the peripheral benzodiazepine receptor (PBR), which is a target in cancer imaging and therapy.[16] Additionally, quinoline hydrazones with a 6-chloro substitution have shown important anti-proliferative activity against the NCI 60 human cancer cell line panel, with GI50 values as low as 0.33 µM.[6]

Quinoline_Scaffold lab_N N1 lab_2 2 lab_3 3 lab_4 4 lab_8a 8a lab_4a 4a lab_8 8 lab_7 7 (Antimalarial) lab_6 6 (Antibacterial) lab_5 5 img_node

Caption: The core quinoline scaffold with key positions for halogen substitution highlighted.

Quantitative Data Summary & Comparative Performance

To objectively compare the performance of different halogenated quinolines, their biological activities are quantified, typically as the half-maximal inhibitory concentration (IC50), growth inhibition 50% (GI50), or minimum inhibitory concentration (MIC).

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)

Compound ClassHalogen SubstitutionCancer Cell LineActivity (IC50/GI50 µM)Reference
Methoxyquinolines5,7-DibromoHT29 (Colon)1.35[13][15]
Methoxyquinolines5,7-DibromoHeLa (Cervical)2.39[13][15]
Methoxyquinolines5,7-DibromoC6 (Glioblastoma)1.36[13][15]
Hydrazones6-ChloroNCI 60 Panel (Avg)0.33 - 4.87[6]
Hydrazones6-BromoNCI 60 Panel (Avg)(Varies)[6]
Carboxamides3-FluoromethylPBR Binding (IC50 nM)0.00011[16]
Values converted from µg/mL for compound 11 in the source.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassHalogen SubstitutionBacterial StrainActivity (MIC µg/mL)Reference
Quinolone Hybrids5-ChloroS. aureus (G+)0.125 - 1[17]
Quinolone Hybrids5-ChloroE. coli (G-)4 - 8[17]
Hydrazones6-Bromo / 6-ChloroVarious Pathogens6.25 - 100[6]
Fluoroquinolones6-FluoroBroad Spectrum(Potent Activity)[3][4]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are step-by-step methodologies for key assays used to evaluate halogenated quinolines.

Protocol 1: Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the GI50 or IC50 of a compound.[18]

Objective: To quantify the dose-dependent cytotoxic effect of halogenated quinolines on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.[18] Incubate overnight (~24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Carboplatin).

  • Incubation: Incubate the plates for an additional 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.[18]

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration (log scale) and determine the GI50/IC50 value using non-linear regression analysis.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the potency of halogenated quinolines against various bacterial strains.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium and incubate overnight to obtain a log-phase culture. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test quinoline compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Dilute the adjusted bacterial culture and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][19] This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The strategic placement of halogens on the quinoline scaffold is a powerful and validated strategy in drug discovery. The SAR principles are clear: a C-6 fluorine is strongly correlated with broad-spectrum antibacterial activity; a C-7 chlorine is essential for classical antimalarial 4-aminoquinolines; and C-5/C-7 di-bromination is a promising pattern for developing anticancer agents. These relationships are not arbitrary but are rooted in the fundamental physicochemical changes—lipophilicity, electronic effects, and halogen bonding potential—that these atoms impart on the parent molecule.

The experimental workflows presented provide a reliable framework for researchers to validate these findings and explore new chemical space. Future research will likely focus on synthesizing novel poly-halogenated quinolines and exploring less common substitutions to overcome resistance mechanisms and improve target selectivity. By combining these established SAR principles with modern computational docking and mechanistic studies, the development of next-generation quinoline-based therapeutics can be significantly accelerated.

References

A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry, consistently featuring in a multitude of compounds with diverse and potent biological activities.[1] Within the realm of oncology, quinoline derivatives have garnered significant attention for their profound anticancer properties, operating through a variety of mechanisms to stifle cancer cell proliferation and trigger programmed cell death.[2][3] This guide offers a comparative analysis of the cytotoxic effects of various novel quinoline derivatives, supported by experimental data and detailed protocols for key assays. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this versatile class of compounds.

The Versatility of the Quinoline Scaffold in Cancer Therapy

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, making them a rich area of investigation for novel therapeutic agents.[4] Their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases and protein kinases, induce apoptosis and cell cycle arrest, and disrupt angiogenesis highlights their multifaceted approach to combating cancer.[1][5][6] The diverse biological activities of these compounds are often attributed to the versatile chemical nature of the quinoline ring, which allows for substitutions at various positions, thereby modulating their pharmacological properties.[7][8]

Comparative Cytotoxicity of Novel Quinoline Derivatives

The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.[1] A lower IC50 value signifies greater potency. The following table summarizes the reported in vitro anticancer activities of several classes of novel quinoline derivatives against various human cancer cell lines, providing a benchmark for evaluating their cytotoxic potential.

Quinoline Derivative ClassCompound Example(s)Cancer Cell Line(s)IC50 (µM)Key Findings & Mechanism of ActionReference(s)
Quinoline-Chalcone Hybrids Compounds 9i and 9jA549 (Non-small cell lung cancer), K-562 (Chronic myelogenous leukemia)1.91 - 5.29Potent activity through induction of G2/M cell cycle arrest, apoptosis, and non-selective inhibition of all PI3K isoforms.[9][9]
4-Substituted Quinolines HTI 21 and HTI 22VariousNot specified in abstractInduced caspase-dependent apoptosis associated with mitochondrial transmembrane potential dissipation and ROS generation.[10][10]
Pyrazolo[4,3-f]quinolines Compounds 2E and 2PNUGC-3 (Gastric cancer) and othersNot specified in abstractExhibited high cytotoxicity; compound 2E showed strong inhibition of topoisomerase IIα activity.[11][11]
Styrylquinolines SA and SB seriesHeLa (Cervical cancer)2.52 - 10.37-OH substituent on the quinoline ring (SA series) showed better cytotoxicity than -NO2 (SB series). Electron-withdrawing groups enhanced cytotoxicity.[12][12]
Indole-Quinoline Hybrids Compounds 1 and 2K562 (Leukemia) and other cell lines5 - 11Potent against all cell lines tested, with significant tubulin polymerization inhibition. Compound 2 induced G2/M cell cycle arrest and apoptosis.[5][5]
2,4-Disubstituted Quinolines VariousHEp-2 (Larynx tumor)49.01 - 77.67 (% inhibition)Act as growth inhibitors by inducing cell cycle arrest and apoptosis.[2][2]
4-Anilino-Quinazoline Derivatives Compound 20HepG2 (Liver cancer), MCF-7 (Breast cancer)12 (HepG2), 3 (MCF-7)Potent antiproliferative activity, more effective than the reference drug erlotinib in the tested cell lines.[13][13]

Mechanistic Insights into Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[6] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6] Several quinoline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10]

Apoptosis_Induction Quinoline Anticancer Quinoline Derivative Mito_Stress Mitochondrial Stress Quinoline->Mito_Stress Caspase_Activation Caspase Activation Mito_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Analysis Start Cancer Cells Treated with Quinoline Derivative Incubation Incubation Start->Incubation Harvest Cell Harvesting Incubation->Harvest Fixation Fixation Harvest->Fixation Staining Propidium Iodide Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Cell Cycle Profile Analysis (G1, S, G2/M phases) Flow_Cytometry->Data_Analysis PI3K_Akt_mTOR_Inhibition Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS No. 749920-54-5). As researchers and drug development professionals, our work with novel heterocyclic compounds is critical. However, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe disposal. This document provides the essential, immediate safety and logistical information required to manage this compound's waste stream, ensuring the protection of our personnel, facilities, and the environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not a benign substance; its chemical structure—a halogenated quinoline with an aldehyde functional group—dictates its hazard profile and, consequently, its disposal requirements.

This compound is classified as a combustible solid and presents several health hazards. The primary risks are acute oral toxicity and serious eye irritation.[1] Some suppliers also note risks of skin irritation and potential harm if inhaled.[2] The presence of chlorine and fluorine atoms means that improper disposal, particularly through incineration at incorrect temperatures, could lead to the formation of hazardous byproducts such as hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[3] Therefore, simply discarding this chemical as general waste is not an option. It must be treated as regulated hazardous waste.

Property Identifier/Classification Source(s)
Chemical Name This compound[1]
CAS Number 749920-54-5
Molecular Formula C₁₀H₅ClFNO[1]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1]
Storage Class 11: Combustible Solids

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound at any stage, including disposal, ensuring adequate personal protection is mandatory. All handling of this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood.[4]

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Splash-proof safety goggles and/or a full-face shield.To protect against the serious eye irritation hazard posed by the solid chemical.[5]
Body Protection A standard laboratory coat. A polypropylene apron can provide additional protection.[5]To protect skin and clothing from contamination.
Respiratory An N95-rated dust mask or higher-level respirator should be used if there is a risk of generating dust.To prevent inhalation of the compound, which may be harmful.[2]

Waste Segregation & Collection: A Step-by-Step Protocol

The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic compound, this compound must never be mixed with non-halogenated waste.[6][7]

Workflow for Waste Segregation

start Chemical Waste Generated is_target Is the waste This compound? start->is_target collect_solid Collect in a dedicated, properly labeled 'Halogenated Organic SOLID Waste' container. is_target->collect_solid  Yes other_waste Follow disposal protocol specific to that chemical. is_target->other_waste  No

Caption: Waste segregation decision process.

Protocol for Collecting Solid Waste:
  • Select the Correct Container: Obtain a waste container designated for "Halogenated Organic Solid Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing screw-top cap.[4]

  • Pre-Label the Container: Before adding any waste, ensure the container is correctly labeled. (See Section 4 for detailed labeling requirements).[7]

  • Transfer the Waste: In a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Avoid any actions that could generate dust.

  • Include Contaminated Items: Any disposable items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be placed in this container.

  • Seal the Container: Securely close the container cap immediately after adding waste. Waste containers must remain closed at all times except when waste is actively being added.[7]

  • Do Not Mix: Do not add any non-halogenated chemicals, liquids, or incompatible materials to this container.[6]

Waste Container Labeling & Storage

Proper labeling is a regulatory requirement and is crucial for safety.[8] Your facility's Environmental Health & Safety (EHS) department will provide specific labels, but they must contain the following information:

  • The words "Hazardous Waste" [8]

  • The full chemical name: "this compound" (do not use abbreviations)[7]

  • The CAS Number: 749920-54-5

  • An indication of the hazards (e.g., "Irritant," "Toxic," or the corresponding GHS pictograms)[8]

  • The Accumulation Start Date (the date the first drop of waste is added)

Once labeled, the waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8] The container should be placed in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Emergency Procedures: Spill & Exposure Response

Accidents can happen. A clear, pre-defined emergency plan is essential.

Spill Response Workflow

spill Spill Occurs assess Assess Risk (Size & Location) spill->assess evacuate Alert others. Evacuate area. Call EHS/Emergency Services. assess->evacuate  Large Spill or in public area control Control spill if small and you are trained to do so. assess->control  Small, contained spill in fume hood ppe Don full PPE (See Section 2) control->ppe cleanup Gently cover spill with absorbent pads. Sweep solid material into a dustpan. Avoid creating dust. ppe->cleanup dispose Place all contaminated materials into the Halogenated Organic Solid Waste container. cleanup->dispose decon Decontaminate the spill area with an appropriate solvent/soap and water. dispose->decon

Caption: Emergency spill response workflow.

Personnel Exposure Protocol:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Clean the mouth with water. Seek immediate medical attention.[9]

Final Disposal Pathway

For a compound like this compound, in-lab treatment or neutralization is not recommended . The risks of incomplete reaction and the generation of hazardous byproducts are too high without specifically validated and approved procedures.

The only appropriate disposal route is through your institution's hazardous waste management program. This involves the following steps:

  • Collection: Follow the collection and storage procedures outlined in Sections 3 and 4.

  • Request Pickup: Once the waste container is full (typically around 90% capacity to prevent spillage) or the storage time limit set by your institution is reached, submit a waste pickup request to your EHS department.

  • Transfer of Custody: Your EHS department or a licensed hazardous waste contractor will collect the waste. They will provide you with a manifest, which is a legal document tracking the waste from your laboratory (the "generator") to its final destination.[8]

  • Ultimate Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl and HF.[6][11]

  • Record Keeping: Retain a copy of the final, signed waste manifest as proof of proper disposal.[8]

By adhering to these procedures, you fulfill your professional and ethical duty to ensure that the byproducts of scientific advancement do not pose a risk to our community or the environment.

References

Senior Application Scientist's Guide to Handling 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety plan for the handling and disposal of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5). As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure your work is not only safe but also efficient and compliant. This guide is structured to explain the causality behind each procedural step, creating a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound.[1] Its reactivity is centered around the aldehyde functional group and the substituted quinoline ring. Before any handling, a thorough understanding of its specific hazards is critical. The Globally Harmonized System (GHS) classifications provide the foundation for our safety protocol.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Serious Eye IrritationH319Causes serious eye irritation[2][3]
Skin IrritationH315Causes skin irritation[4]
Acute Toxicity, InhalationH332Harmful if inhaled[4]

Note: Due to the structural class (quinoline derivative), it is prudent to handle this compound with the caution afforded to substances suspected of causing genetic defects or cancer, as is common with related quinoline compounds.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is your primary defense against exposure. The following protocol is designed to provide a comprehensive barrier against the identified hazards.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles approved under EN 166 (EU) or NIOSH (US) standards are required at all times.[6][7]

  • Causality: The H319 classification ("Causes serious eye irritation") indicates a significant risk of eye damage upon contact.[3] Standard safety glasses with side shields are insufficient to protect against splashes or fine dust.

  • Enhanced Precaution: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][8]

Hand Protection
  • Mandatory: Chemical-resistant gloves tested according to EN 374 are required.[7]

  • Material Selection: Due to the halogenated nature of the compound, gloves made of butyl rubber or Viton are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves is an acceptable practice.

  • Causality: The compound poses a dermal hazard.[5] Gloves must be inspected for any signs of degradation or perforation before each use. It is critical to use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6] Dispose of contaminated gloves immediately as hazardous waste.[6]

Skin and Body Protection
  • Mandatory: A full-sleeved laboratory coat is required for all handling procedures.[7]

  • Enhanced Precaution: For procedures with a higher risk of spills or when handling larger quantities, a chemical-resistant apron or a complete chemical protection suit should be utilized.[6][7] Ensure no skin is exposed; this includes wearing full-length pants and closed-toe shoes.

  • Causality: Protecting the skin is paramount. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[9] Work clothing should be laundered separately from personal attire.[5]

Respiratory Protection
  • Primary Control: All handling of solid this compound that may generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood to ensure adequate ventilation.[5][6]

  • Secondary Control: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is mandatory.[10] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6]

  • Causality: The potential for the compound to be harmful if inhaled (H332) necessitates stringent control of airborne particles and vapors.[4]

Operational Plan: A Step-by-Step Handling Workflow

This protocol covers the lifecycle of the chemical within the laboratory, from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS & SOP) PPE_Donning 2. Don Full PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Donning Weighing 3. Weigh Compound (Use anti-static weigh boat) PPE_Donning->Weighing Enter Fume Hood Reaction_Setup 4. Prepare Reaction (Slow addition to solvent) Weighing->Reaction_Setup Decontamination 5. Decontaminate Surfaces & Glassware Reaction_Setup->Decontamination Procedure Complete Waste_Disposal 6. Segregate Waste (Halogenated Organics) Decontamination->Waste_Disposal PPE_Doffing 7. Doff & Dispose PPE Waste_Disposal->PPE_Doffing

Caption: Workflow for handling this compound.

  • Preparation and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[5][6] The recommended storage temperature is 2-8°C under an inert atmosphere.[4]

    • The container must be kept tightly closed to prevent moisture ingress and sublimation.[5][6]

  • Handling the Solid:

    • Before handling, ensure all required PPE is correctly donned.

    • Conduct all manipulations within a chemical fume hood.

    • Use spatulas and weighing paper appropriate for handling fine solids. To minimize dust creation, avoid pouring the solid directly.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling and Decontamination:

    • Thoroughly clean the work area (fume hood surface) after completion.

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]

Emergency Response Plan

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6][10] Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and notify your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally required and essential for safety.

  • Chemical Waste: this compound and any solutions containing it are classified as halogenated organic waste.[11][12]

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11]

    • The label must clearly state "Halogenated Organic Waste" and list the chemical constituents.[11]

    • Crucially, do NOT mix halogenated waste with non-halogenated organic waste. [11] This is a common and dangerous error that complicates disposal and can lead to hazardous reactions.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste in a labeled container.

  • Final Disposal: All waste must be disposed of through your institution's certified EHS program or a licensed chemical waste disposal contractor.[5][13] Do not pour any amount down the drain.[11]

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluoroquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoroquinoline-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.